molecular formula C12H21NO3 B1344233 tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate CAS No. 324769-07-5

tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate

Cat. No.: B1344233
CAS No.: 324769-07-5
M. Wt: 227.3 g/mol
InChI Key: GJZHXLNQQNAXNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate (CAS RN: 324769-07-5 ) is a protected N-Boc piperidone derivative serving as a versatile building block in organic synthesis and pharmaceutical research . This compound is a key chiral synthon for constructing more complex molecular architectures, particularly in developing active pharmaceutical ingredients (APIs) . Its structure features a reactive 4-oxo (ketone) group and a Boc-protected secondary amine, allowing for selective transformations at multiple sites and integration into complex synthetic pathways . Researchers value this high-purity intermediate for its application in asymmetric synthesis and medicinal chemistry programs. The compound has a molecular formula of C12H21NO3 and a molecular weight of 227.30 g/mol . Physical properties include a melting point of 59.5-60.5 °C, a boiling point of approximately 315.4 °C at 760 mmHg, and a density of 1.039 g/cm³ . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. Handle with care in a cool, ventilated place, avoiding strong oxidizing materials . Refer to the Safety Data Sheet for comprehensive hazard and handling information.

Properties

IUPAC Name

tert-butyl 2-ethyl-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-5-9-8-10(14)6-7-13(9)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZHXLNQQNAXNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(=O)CCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626192
Record name tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324769-07-5
Record name tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethylpiperidin-4-one, N-BOC protected 97%
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate is a heterocyclic organic compound that serves as a valuable intermediate in medicinal chemistry and drug discovery. Its piperidine core is a common scaffold in many biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled reactions and functionalization, making it a versatile building block in the synthesis of more complex pharmaceutical agents. This guide provides a summary of its computed physical properties, general experimental protocols for their determination, and a likely synthetic pathway.

Physical and Chemical Properties

Quantitative data for this compound is primarily available through computational models.[1] The following table summarizes these properties.

PropertyValueSource
Molecular Formula C₁₂H₂₁NO₃PubChem[1]
Molecular Weight 227.30 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 324769-07-5PubChem[1]
Canonical SMILES CCC1CC(=O)CCN1C(=O)OC(C)(C)CPubChem[1]
InChI Key GJZHXLNQQNAXNW-UHFFFAOYSA-NPubChem[1]
Computed XLogP3 1.5PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 3PubChem[1]

Synthesis Pathway

As an intermediate, this compound is typically synthesized from commercially available starting materials. A plausible synthetic route involves the alkylation of an N-Boc protected piperidone derivative.

Synthesis_Pathway Start N-Boc-4-piperidone Intermediate1 Enolate Intermediate Start->Intermediate1 1. LDA, THF, -78 °C Product This compound Intermediate1->Product 2. Ethyl iodide

Caption: Plausible synthetic route for this compound.

Experimental Protocols

While specific experimentally determined physical properties for this compound are not widely published, the following are standard methodologies for their determination for solid organic compounds.

Melting Point Determination

The melting point is a key indicator of purity for a solid compound.[2]

  • Apparatus: Mel-Temp apparatus or Thiele tube, capillary tubes, thermometer.[2]

  • Procedure:

    • A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 2-3 mm.[3]

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated rapidly to determine an approximate melting range.[2]

    • The apparatus is allowed to cool, and a new sample is heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.[3]

    • The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[4] Pure compounds typically have a sharp melting range of 0.5-1.0 °C.

Boiling Point Determination

For high molecular weight compounds that may decompose at atmospheric pressure, the boiling point is often determined under reduced pressure. A microscale method is suitable when only a small amount of substance is available.[5]

  • Apparatus: Thiele tube or similar heating bath, small test tube, capillary tube (sealed at one end), thermometer.[6][7]

  • Procedure:

    • A few drops of the liquid are placed in a small test tube.

    • A capillary tube, with its open end down, is placed inside the test tube.[6]

    • The test tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.[6]

    • The sample is heated until a rapid and continuous stream of bubbles emerges from the capillary tube.[8]

    • The heat is removed, and the apparatus is allowed to cool.

    • The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[8]

Solubility Determination

Qualitative solubility tests provide information about the polarity and functional groups present in a molecule.[9][10]

  • Apparatus: Small test tubes, vortex mixer (optional).

  • Procedure:

    • Approximately 10-20 mg of the compound is placed in a small test tube.

    • About 0.5 mL of a solvent (e.g., water, 5% HCl, 5% NaOH, ethanol, diethyl ether) is added.[9][11]

    • The mixture is agitated vigorously for 1-2 minutes.

    • The sample is observed to determine if it has dissolved. A substance is generally considered soluble if it dissolves to the extent of about 3 g per 100 mL of solvent.

    • For water-soluble compounds, the pH can be tested with litmus paper to indicate acidity or basicity.[11][12]

Density Determination

The density of a solid can be determined using several methods, including the buoyancy technique based on Archimedes' principle or gas pycnometry.[13][14]

  • Apparatus: Analytical balance with a density kit, beaker, auxiliary liquid of known density (in which the compound is insoluble), gas pycnometer.[13]

  • Procedure (Buoyancy Method):

    • The mass of the dry solid sample is measured in the air.[13]

    • The sample is then immersed in an auxiliary liquid of known density, and its apparent mass is measured.[13]

    • The density of the solid is calculated from the mass in air, the apparent mass in the liquid, and the density of the liquid.[13]

  • Procedure (Gas Pycnometry):

    • A weighed sample is placed in a chamber of a known volume.[13]

    • The chamber is filled with an inert gas (usually helium) to a known pressure.

    • The gas is then expanded into a second chamber, and the change in pressure is used to calculate the volume of the solid.[13]

    • The density is calculated from the sample's mass and the measured volume.[13]

Safety and Handling

Based on GHS classifications for this compound and related N-Boc protected piperidines, the following hazards are noted:

  • Causes skin irritation (H315).[15][16]

  • Causes serious eye irritation/damage (H318/H319).[15][16]

  • May cause respiratory irritation (H335).[15][16]

Recommended Precautions:

  • Handle in a well-ventilated area or a chemical fume hood.[16]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15]

  • Avoid breathing dust, fumes, or vapors.[15]

  • Wash hands thoroughly after handling.[15]

  • Store in a tightly sealed container in a cool, dry place.[15]

References

An In-Depth Technical Guide to tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate is a heterocyclic organic compound featuring a piperidine core structure. This technical guide provides a comprehensive overview of its chemical properties, and while specific experimental data is limited in publicly accessible literature, this document infers potential characteristics and synthetic approaches based on available information and data from closely related analogues. This molecule is of interest to researchers in medicinal chemistry and drug discovery as a potential building block for the synthesis of more complex pharmaceutical agents.

Chemical Structure and Properties

The chemical structure of this compound incorporates a piperidine ring substituted with an ethyl group at the 2-position, a carbonyl group at the 4-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.

Below is a visualization of the chemical structure generated using the DOT language.

G start Commercially available 4-piperidone derivative step1 N-protection (Boc group) start->step1 step2 Introduction of ethyl group at C2 (e.g., via enamine or enolate chemistry) step1->step2 step3 Work-up and Purification step2->step3 product This compound step3->product

In-depth Technical Guide: Characterization of 1-Boc-2-ethyl-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

1-Boc-2-ethyl-4-piperidone, also known as tert-butyl 2-ethyl-4-oxopiperidine-1-carboxylate, is a white crystalline solid.[1] Its fundamental properties are summarized in the table below. It is important to note that some of the physical properties, such as the boiling point and density, are predicted values and have not been experimentally verified in the available literature.[1]

PropertyValueReference(s)
CAS Number 324769-07-5[2]
Molecular Formula C₁₂H₂₁NO₃[2]
Molecular Weight 227.30 g/mol [2]
Appearance White crystals[1]
Predicted Boiling Point 315.4 ± 35.0 °C[1]
Predicted Density 1.039 ± 0.06 g/cm³[1]
Storage Temperature Room Temperature, Sealed in Dry[1]

Spectral and Characterization Data

A thorough search for experimental spectral data for 1-Boc-2-ethyl-4-piperidone did not yield specific ¹H NMR, ¹³C NMR, IR, or mass spectra. The characterization of the closely related compound, 1-Boc-4-piperidone, is well-documented and can serve as a reference for expected spectral features. For 1-Boc-2-ethyl-4-piperidone, one would anticipate signals corresponding to the ethyl group in the NMR spectra and a molecular ion peak consistent with its molecular weight in the mass spectrum.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and purification of 1-Boc-2-ethyl-4-piperidone are not currently available in the scientific literature. General synthetic strategies for N-Boc protected piperidones often involve the protection of the nitrogen atom of a pre-existing piperidone ring with a di-tert-butyl dicarbonate (Boc₂O) group. The introduction of the ethyl group at the 2-position would likely require a multi-step synthesis, potentially involving an alkylation or a ring-forming reaction with appropriately substituted precursors.

Logical Relationships and Workflows

The synthesis of substituted piperidones is a cornerstone of many drug discovery programs. The general workflow for the potential synthesis and characterization of 1-Boc-2-ethyl-4-piperidone can be conceptualized as a multi-stage process.

G Conceptual Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_application Application start Starting Materials (e.g., Substituted Pyridine or Piperidine Precursors) reaction Multi-step Synthesis (e.g., Alkylation, Cyclization, Protection) start->reaction crude Crude 1-Boc-2-ethyl-4-piperidone reaction->crude purification Purification (e.g., Column Chromatography, Recrystallization) crude->purification pure Pure 1-Boc-2-ethyl-4-piperidone purification->pure nmr NMR Spectroscopy (¹H, ¹³C) pure->nmr ms Mass Spectrometry pure->ms ir IR Spectroscopy pure->ir data Characterization Data nmr->data ms->data ir->data application Further Synthetic Transformations data->application

Caption: A conceptual workflow for the synthesis, purification, and characterization of 1-Boc-2-ethyl-4-piperidone.

The structural features of 1-Boc-2-ethyl-4-piperidone dictate its potential reactivity and utility as a synthetic intermediate. The relationship between its structure and its function as a versatile building block is illustrated below.

G Structure-Function Relationship of 1-Boc-2-ethyl-4-piperidone cluster_features Key Structural Features cluster_reactivity Resulting Reactivity / Utility cluster_application Applications in Synthesis compound 1-Boc-2-ethyl-4-piperidone ketone Ketone at C4 compound->ketone boc Boc-protected Nitrogen compound->boc ethyl Ethyl Group at C2 compound->ethyl ketone_rxn Site for Nucleophilic Addition (e.g., Grignard, Wittig) ketone->ketone_rxn reductive_amination Reductive Amination ketone->reductive_amination deprotection Facile Deprotection (Acid-labile) boc->deprotection steric_influence Stereochemical Control / Steric Hindrance ethyl->steric_influence scaffolds Access to Diverse Piperidine Scaffolds ketone_rxn->scaffolds reductive_amination->scaffolds deprotection->scaffolds steric_influence->scaffolds

Caption: The relationship between the structural features of 1-Boc-2-ethyl-4-piperidone and its applications in chemical synthesis.

Safety Information

1-Boc-2-ethyl-4-piperidone is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

1-Boc-2-ethyl-4-piperidone is a potentially valuable building block for organic synthesis and medicinal chemistry. However, a significant gap exists in the publicly available experimental data for this compound. Further research is required to fully characterize this molecule and to develop and publish detailed and reproducible synthetic and purification protocols. The availability of such data would greatly benefit the scientific community by facilitating its use in the development of novel chemical entities.

References

Technical Guide: Spectral Data for CAS 324769-07-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the request for in-depth spectral data (NMR, IR, MS) for the chemical compound with CAS number 324769-07-5. Extensive searches of publicly available chemical databases and the scientific literature have identified this compound as tert-butyl 2-ethyl-4-oxopiperidine-1-carboxylate . However, at the time of this report, experimental spectral data (¹H NMR, ¹³C NMR, IR, and MS) for this specific compound is not available in the public domain.

While direct experimental data for CAS 324769-07-5 is unavailable, this guide provides context by presenting available data for the closely related, unsubstituted parent compound, tert-butyl 4-oxopiperidine-1-carboxylate (CAS 79099-07-3). This information can serve as a valuable reference point for researchers working with similar molecular scaffolds.

No information regarding signaling pathways or detailed experimental workflows associated with CAS 324769-07-5 was found during the comprehensive literature review.

Compound Identification

  • CAS Number: 324769-07-5

  • Chemical Name: this compound

  • Molecular Formula: C₁₂H₂₁NO₃

  • Molecular Weight: 227.30 g/mol

  • Chemical Structure:

Spectral Data Analysis: A Note on Data Unavailability

A thorough and systematic search of prominent chemical databases, including PubChem, ChemicalBook, and the NIST Chemistry WebBook, along with a comprehensive review of scientific literature, did not yield any publicly archived experimental NMR, IR, or MS spectral data for this compound (CAS 324769-07-5).

This lack of data suggests that the compound may be a novel entity, a research intermediate that has not been fully characterized in a publicly accessible format, or that the data resides in proprietary databases.

Reference Data: tert-butyl 4-oxopiperidine-1-carboxylate (CAS 79099-07-3)

To provide a useful benchmark for researchers, this section summarizes the available spectral data for the parent compound, tert-butyl 4-oxopiperidine-1-carboxylate. It is crucial to note that the presence of the ethyl group at the 2-position in CAS 324769-07-5 will induce significant differences in the spectra, particularly in the NMR data.

NMR Spectral Data (Reference Compound: CAS 79099-07-3)

Table 1: ¹H NMR Data for tert-butyl 4-oxopiperidine-1-carboxylate

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.7t4HH-2, H-6
~2.4t4HH-3, H-5
1.48s9H-C(CH₃)₃

Table 2: ¹³C NMR Data for tert-butyl 4-oxopiperidine-1-carboxylate

Chemical Shift (ppm)Assignment
~207C=O (ketone)
~154C=O (carbamate)
~80-C(CH₃)₃
~41C-2, C-6
~28-C(CH₃)₃

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

IR Spectral Data (Reference Compound: CAS 79099-07-3)

Table 3: Key IR Absorptions for tert-butyl 4-oxopiperidine-1-carboxylate

Wavenumber (cm⁻¹)IntensityAssignment
~2970StrongC-H stretch (aliphatic)
~1720StrongC=O stretch (ketone)
~1690StrongC=O stretch (carbamate)
~1160StrongC-O stretch
Mass Spectrometry Data (Reference Compound: CAS 79099-07-3)

Table 4: Key Mass Fragments for tert-butyl 4-oxopiperidine-1-carboxylate

m/zInterpretation
199[M]⁺ (Molecular Ion)
143[M - C₄H₈]⁺ or [M - 56]⁺
57[C₄H₉]⁺ (tert-butyl cation)

Experimental Protocols

As no experimental data for CAS 324769-07-5 was located, specific experimental protocols for the acquisition of its spectral data cannot be provided. However, this section outlines general methodologies for obtaining NMR, IR, and MS data for a novel organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard experimental workflow for acquiring NMR data is as follows:

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

A typical protocol for obtaining an IR spectrum using an Attenuated Total Reflectance (ATR) accessory is outlined below:

experimental_workflow cluster_ir_protocol ATR-IR Spectroscopy Protocol background Record a background spectrum of the clean ATR crystal sample Place a small amount of the solid sample onto the ATR crystal background->sample pressure Apply pressure to ensure good contact sample->pressure scan Acquire the IR spectrum pressure->scan clean Clean the ATR crystal thoroughly scan->clean

Caption: Standard procedure for acquiring an ATR-IR spectrum.

Mass Spectrometry (MS)

The following diagram illustrates a general workflow for Electrospray Ionization Mass Spectrometry (ESI-MS):

experimental_workflow cluster_ms_protocol ESI-MS Workflow solution Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) infuse Infuse the solution into the ESI source solution->infuse acquire_ms1 Acquire full scan (MS1) spectra to determine the molecular ion infuse->acquire_ms1 acquire_ms2 Perform fragmentation (MS/MS) on the molecular ion to elucidate the structure acquire_ms1->acquire_ms2

Caption: A generalized workflow for ESI-Mass Spectrometry analysis.

Signaling Pathways and Logical Relationships

As of the date of this report, there is no publicly available information detailing the involvement of this compound in any specific biological signaling pathways. The compound is likely a synthetic intermediate, and its biological activity has not been reported in the accessible scientific literature. Therefore, no diagrams for signaling pathways can be provided.

Conclusion

While a comprehensive technical guide on the spectral data of CAS 324769-07-5, this compound, cannot be fully realized due to the absence of publicly available experimental data, this document serves to formally identify the compound and highlight the current data gap. The provided reference data for the parent compound, tert-butyl 4-oxopiperidine-1-carboxylate, offers a valuable point of comparison for researchers in the field. It is recommended that scientists working with this compound perform their own spectral characterization to confirm its identity and purity.

An In-depth Technical Guide to the Synthesis of N-Boc-2-ethyl-4-oxopiperidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a plausible synthetic route for N-Boc-2-ethyl-4-oxopiperidinone, a heterocyclic scaffold of interest in medicinal chemistry. The proposed synthesis is grounded in established organic chemistry principles, including Michael addition and Dieckmann condensation, and is designed to be a practical guide for laboratory implementation.

Retrosynthetic Analysis and Synthetic Strategy

The forward synthesis, therefore, involves a four-step sequence:

  • Preparation of the Michael Donor: N-Boc protection and esterification of 2-aminobutanoic acid.

  • Michael Addition: Conjugate addition of the enolate of the Michael donor to an acrylate acceptor to construct the acyclic diester backbone.

  • Dieckmann Condensation: Intramolecular cyclization of the diester to form the piperidinone ring.

  • Decarboxylation: Removal of the ester group at the 3-position to yield the final target molecule.

Retrosynthesis Target N-Boc-2-ethyl-4-oxopiperidinone Precursor1 N-Boc-2-ethyl-3-ethoxycarbonyl-4-oxopiperidine Target->Precursor1 Decarboxylation Precursor2 Diethyl 2-(N-Boc-amino)-2-ethylpentanedioate Precursor1->Precursor2 Dieckmann Condensation Precursor3 Ethyl N-Boc-2-aminobutanoate + Ethyl acrylate Precursor2->Precursor3 Michael Addition

Caption: Retrosynthetic analysis of N-Boc-2-ethyl-4-oxopiperidinone.

Experimental Protocols

Step 1: Synthesis of Ethyl N-Boc-2-aminobutanoate (Michael Donor)

This step involves the protection of the amino group of 2-aminobutanoic acid with a tert-butyloxycarbonyl (Boc) group, followed by esterification of the carboxylic acid.

  • Part A: N-Boc Protection of 2-Aminobutanoic Acid

    To a solution of 2-aminobutanoic acid (1.0 eq) in a 1:1 mixture of dioxane and water, sodium bicarbonate (2.5 eq) is added. The mixture is cooled to 0 °C, and a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in dioxane is added dropwise. The reaction is stirred at room temperature overnight. The solvent is then removed under reduced pressure, and the residue is taken up in water and washed with ethyl acetate. The aqueous layer is acidified to pH 2-3 with cold 1 N HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give N-Boc-2-aminobutanoic acid, which is typically used in the next step without further purification.

  • Part B: Esterification

    To a solution of N-Boc-2-aminobutanoic acid (1.0 eq) in anhydrous ethanol (0.2 M), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 eq) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1 eq) are added at 0 °C. The reaction mixture is stirred at room temperature for 12-16 hours. The solvent is evaporated, and the residue is dissolved in ethyl acetate. The organic solution is washed successively with 1 M aqueous KHSO₄, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford ethyl N-Boc-2-aminobutanoate.

Step 2: Synthesis of Diethyl 2-(N-Boc-amino)-2-ethylpentanedioate

This step utilizes a Michael addition to form the carbon backbone of the acyclic precursor.

A solution of ethyl N-Boc-2-aminobutanoate (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF at -78 °C under an argon atmosphere. The mixture is stirred at this temperature for 1 hour to ensure complete enolate formation. A solution of ethyl acrylate (1.2 eq) in anhydrous THF is then added dropwise. The reaction is stirred at -78 °C for 4 hours and then allowed to warm to room temperature overnight. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield diethyl 2-(N-Boc-amino)-2-ethylpentanedioate.

Step 3: Synthesis of N-Boc-2-ethyl-3-ethoxycarbonyl-4-oxopiperidine

The core piperidinone ring is formed in this step via a Dieckmann condensation.[3][4][5]

To a solution of sodium ethoxide (1.5 eq) in anhydrous ethanol, a solution of diethyl 2-(N-Boc-amino)-2-ethylpentanedioate (1.0 eq) in anhydrous ethanol is added dropwise at room temperature under an argon atmosphere. The reaction mixture is then heated to reflux for 6-8 hours. After cooling to room temperature, the mixture is neutralized with 1 N HCl. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to give N-Boc-2-ethyl-3-ethoxycarbonyl-4-oxopiperidine. To avoid hydrolysis of the β-ketoester, anhydrous conditions are crucial, and alternative bases like potassium tert-butoxide in THF can be employed.[6]

Step 4: Synthesis of N-Boc-2-ethyl-4-oxopiperidinone (Decarboxylation)

The final step involves the removal of the ethoxycarbonyl group at the 3-position.

A mixture of N-Boc-2-ethyl-3-ethoxycarbonyl-4-oxopiperidine (1.0 eq), lithium chloride (2.0 eq), and a few drops of water in dimethyl sulfoxide (DMSO) is heated to 140-150 °C for 4-6 hours. The reaction is monitored by TLC until the starting material is consumed. The mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the final product, N-Boc-2-ethyl-4-oxopiperidinone.

Data Presentation

Table 1: Summary of Reagents and Expected Yields

StepStarting Material(s)Key Reagent(s)ProductExpected Yield (%)
12-Aminobutanoic acid(Boc)₂O, EDC·HCl, DMAPEthyl N-Boc-2-aminobutanoate75-85
2Ethyl N-Boc-2-aminobutanoate, Ethyl acrylateLDADiethyl 2-(N-Boc-amino)-2-ethylpentanedioate60-70
3Diethyl 2-(N-Boc-amino)-2-ethylpentanedioateSodium EthoxideN-Boc-2-ethyl-3-ethoxycarbonyl-4-oxopiperidine65-75
4N-Boc-2-ethyl-3-ethoxycarbonyl-4-oxopiperidineLiCl, DMSON-Boc-2-ethyl-4-oxopiperidinone70-80

Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on experimental conditions.

Table 2: Physicochemical and Spectroscopic Data of N-Boc-2-ethyl-4-oxopiperidinone (Predicted)

PropertyValue
Molecular FormulaC₁₂H₂₁NO₃
Molecular Weight227.30 g/mol
AppearanceWhite to off-white solid or viscous oil
¹H NMR (CDCl₃, 400 MHz) δ (ppm)4.5-4.2 (m, 1H), 3.8-3.5 (m, 2H), 2.7-2.4 (m, 4H), 1.8-1.6 (m, 2H), 1.48 (s, 9H), 0.95 (t, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)208.0, 155.0, 80.5, 58.0, 45.0, 42.0, 38.0, 28.4, 25.0, 11.0
Mass Spec (ESI+) m/z228.16 [M+H]⁺, 250.14 [M+Na]⁺

Note: Spectroscopic data are predicted and should be confirmed by experimental analysis.

Visualization of Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Michael Donor Synthesis cluster_1 Step 2: Michael Addition cluster_2 Step 3: Dieckmann Condensation cluster_3 Step 4: Decarboxylation 2_Aminobutanoic_Acid 2-Aminobutanoic Acid N_Boc_Acid N-Boc-2-aminobutanoic Acid 2_Aminobutanoic_Acid->N_Boc_Acid (Boc)2O, NaHCO3 Michael_Donor Ethyl N-Boc-2-aminobutanoate N_Boc_Acid->Michael_Donor EtOH, EDC, DMAP Acyclic_Diester Diethyl 2-(N-Boc-amino)-2-ethylpentanedioate Michael_Donor->Acyclic_Diester 1. LDA, -78°C 2. Ethyl Acrylate Ethyl_Acrylate Ethyl Acrylate Cyclic_Ketoester N-Boc-2-ethyl-3-ethoxycarbonyl-4-oxopiperidine Acyclic_Diester->Cyclic_Ketoester NaOEt, EtOH, Reflux Final_Product N-Boc-2-ethyl-4-oxopiperidinone Cyclic_Ketoester->Final_Product LiCl, DMSO, 150°C

Caption: Overall synthetic workflow for N-Boc-2-ethyl-4-oxopiperidinone.

References

Technical Guide: Solubility Profile of tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate, a key intermediate in organic synthesis. Due to the absence of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive, generalized experimental protocol for determining its thermodynamic solubility via the widely accepted shake-flask method. Furthermore, a qualitative solubility assessment based on its structural features is presented. This guide is intended to equip researchers with the necessary methodology to ascertain the solubility profile of this compound and similar piperidine derivatives, a critical parameter in drug discovery and process development.

Introduction

This compound (CAS No. 324769-07-5) is a heterocyclic organic compound featuring a piperidine core.[1][2] Its structure is characterized by a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, an ethyl group at the 2-position, and a ketone at the 4-position.[2] Such compounds are valuable intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients.

Solubility is a fundamental physicochemical property that significantly influences a compound's behavior in both biological and chemical systems. In drug development, poor aqueous solubility can impede absorption and bioavailability, while in process chemistry, it dictates solvent selection for reactions, purification, and formulation.[3][4][5] This guide provides the necessary tools to experimentally determine this crucial parameter for this compound.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below.

PropertyValueSource
Molecular Formula C₁₂H₂₁NO₃PubChem[2]
Molecular Weight 227.30 g/mol PubChem[2]
IUPAC Name This compoundPubChem[2]
CAS Number 324769-07-5PubChem[2]

Solubility Profile

Quantitative Solubility Data

As of the date of this publication, a thorough search of scientific literature and chemical databases has revealed no specific, experimentally determined quantitative solubility data for this compound.

Qualitative Solubility Assessment

Based on its chemical structure, a qualitative prediction of its solubility can be made:

  • Aqueous Solubility: The presence of a ketone and a carbamate group provides some polarity and potential for hydrogen bonding with water. However, the bulky, nonpolar tert-butyl and ethyl groups, along with the overall hydrocarbon backbone, suggest that its aqueous solubility is likely to be low.

  • Organic Solvent Solubility: The compound is expected to exhibit good solubility in a range of common organic solvents, particularly those with moderate to high polarity such as dichloromethane (DCM), ethyl acetate, acetone, acetonitrile, methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in nonpolar solvents like hexanes is expected to be lower.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established technique for determining the thermodynamic (or equilibrium) solubility of a compound.[6][7][8] The protocol outlined below is a generalized procedure that can be adapted for this compound.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., phosphate-buffered saline (PBS) pH 7.4, water, ethanol, etc.)

  • Glass vials with screw caps

  • Orbital shaker or thermomixer

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Standard Solutions:

    • Accurately weigh a small amount of the compound and dissolve it in a suitable organic solvent (e.g., DMSO or acetonitrile) to prepare a concentrated stock solution (e.g., 10 mM).

    • Perform a serial dilution of the stock solution to create a series of calibration standards of known concentrations.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a pre-labeled glass vial. An amount that ensures undissolved solid remains at equilibrium is crucial.[4]

    • Add a precise volume of the desired solvent (e.g., 1 mL of PBS pH 7.4) to the vial.[6]

  • Equilibration:

    • Tightly cap the vials.

    • Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 hours is typically recommended for thermodynamic solubility.[3][6]

  • Sample Processing:

    • After incubation, visually inspect the vials to ensure an excess of solid material is still present.

    • To separate the undissolved solid, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes).

    • Carefully collect the supernatant. For enhanced accuracy, filter the supernatant through a syringe filter to remove any remaining solid particles.[3]

  • Quantification:

    • Analyze the calibration standards using a validated HPLC-UV or LC-MS method to generate a calibration curve (Peak Area vs. Concentration).

    • Analyze the filtered supernatant from the equilibrated samples using the same method.

    • Determine the concentration of the dissolved compound in the supernatant by interpolating its peak area from the calibration curve. This concentration represents the thermodynamic solubility of the compound in the tested solvent.

Data Presentation (Example)

The results from the shake-flask experiment should be summarized in a clear, tabular format. The table below is a template for presenting such data.

SolventTemperature (°C)Solubility (µg/mL)Solubility (µM)
PBS (pH 7.4)25Experimental ValueCalculated Value
Deionized Water25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Acetonitrile25Experimental ValueCalculated Value
DMSO25Experimental ValueCalculated Value

Visualizations

As this compound is primarily a synthetic intermediate, no direct signaling pathways have been identified in the literature. The following diagram illustrates the experimental workflow for the determination of its solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_processing Sample Processing cluster_analysis Analysis & Quantification A 1. Prepare Calibration Standards (Serial Dilution of Stock) G 7. Analyze Standards by HPLC/LC-MS A->G B 2. Add Excess Solid Compound to Vials C 3. Add Test Solvent to Vials B->C D 4. Agitate at Constant Temperature (e.g., 24 hours at 25°C) C->D E 5. Centrifuge to Pellet Undissolved Solid D->E F 6. Filter Supernatant E->F I 9. Analyze Filtered Sample F->I H 8. Generate Calibration Curve G->H J 10. Determine Concentration (Solubility) H->J I->J

Caption: Experimental workflow for the shake-flask solubility assay.

Conclusion

While quantitative solubility data for this compound is not currently available in public literature, this guide provides a robust and detailed protocol for its experimental determination using the shake-flask method. A qualitative assessment suggests low aqueous solubility and good solubility in common organic solvents. The provided experimental workflow and data presentation templates are intended to support researchers in generating reliable solubility profiles, thereby facilitating informed decisions in synthesis, process development, and early-stage drug discovery projects involving this and structurally related compounds.

References

2-ethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stability of 2-ethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-ethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester is a heterocyclic compound featuring a piperidone core. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis, particularly in the development of pharmaceutical intermediates.[1] The stability of this molecule is a critical parameter for its synthesis, purification, storage, and application in multi-step synthetic routes. Understanding its degradation pathways and the factors influencing its stability is essential for process optimization and ensuring the quality of downstream products. This guide provides a comprehensive overview of the stability profile of this compound, focusing on the lability of the N-Boc group, which is the most reactive moiety under common synthetic and analytical conditions.

Chemical Structure and Properties

The core structure consists of a piperidine ring with an ethyl group at the 2-position and a ketone at the 4-position. The piperidine nitrogen is protected as a tert-butyl carbamate.

  • IUPAC Name: tert-butyl 2-ethyl-4-oxopiperidine-1-carboxylate[2]

  • Molecular Formula: C₁₂H₂₁NO₃[2]

  • Molecular Weight: 227.30 g/mol [2]

cluster_compound 2-ethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester C12H21NO3 Key Features: - 4-Piperidone Core - 2-Ethyl Substituent - N-Boc Protecting Group G A N-Boc Protected Piperidone B Protonation of Carbonyl Oxygen A->B H+ (Acid) C Formation of tert-butyl cation and carbamic acid intermediate B->C Spontaneous Cleavage D Deprotected Piperidone (as salt) C->D Decarboxylation E Isobutene + CO2 C->E Fragmentation G cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Interpretation A Prepare stock solution of compound in a non-reactive solvent (e.g., ACN) B Aliquot stock solution into separate vials for each stress condition (e.g., pH 2, pH 7, pH 10, 60°C) A->B C Withdraw samples at defined time points (t=0, 2, 4, 8, 24h) B->C D Quench reaction (if necessary) and dilute C->D E Analyze by stability-indicating method (e.g., HPLC-UV) D->E F Quantify remaining parent compound and identify degradants E->F G Calculate degradation rate and determine half-life F->G

References

The Emergence of a Key Synthetic Building Block: A Technical Guide to tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A critical examination of the synthesis and utility of tert-butyl 2-ethyl-4-oxopiperidine-1-carboxylate, a significant heterocyclic intermediate in medicinal chemistry. This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development, detailing the compound's properties, synthesis, and pivotal role in the creation of advanced therapeutic agents.

Introduction

The piperidine scaffold is a cornerstone in the architecture of numerous pharmaceuticals due to its favorable pharmacokinetic properties. Within this class of compounds, this compound (also known as N-Boc-2-ethyl-4-piperidone) has emerged as a versatile building block. Its strategic substitution and protected nitrogen atom allow for precise molecular elaboration, making it an invaluable intermediate in the synthesis of complex drug candidates. While the exact date and context of its first "discovery" are not prominently documented in publicly accessible scientific literature, its utility is evident through its inclusion in the synthetic pathways of various patented compounds.

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing a quantitative basis for its application in synthetic chemistry.[1] These properties are essential for designing reaction conditions and purification protocols.

PropertyValue
CAS Number 324769-07-5
Molecular Formula C₁₂H₂₁NO₃
Molecular Weight 227.30 g/mol
IUPAC Name This compound
Appearance Not specified in available literature
Boiling Point Not specified in available literature
Melting Point Not specified in available literature

Table 1: Physicochemical Properties of this compound.

Synthetic Protocols

General Synthetic Workflow

The synthesis of N-Boc protected piperidones typically involves the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group. The introduction of the 2-ethyl substituent can be envisioned through several strategic approaches, including the alkylation of a pre-formed piperidone ring or the cyclization of an appropriately substituted linear precursor.

G cluster_0 Conceptual Synthetic Pathway Start Starting Materials (e.g., Substituted Pyridine or Piperidine Precursor) Step1 Introduction of Ethyl Group (e.g., Grignard reaction, Alkylation) Start->Step1 Step2 Piperidine Ring Formation/Modification Step1->Step2 Step3 Protection of Piperidine Nitrogen (Boc Anhydride, Base) Step2->Step3 Step4 Oxidation to Ketone Step3->Step4 Product This compound Step4->Product

Caption: A conceptual workflow for the synthesis of the target compound.

Exemplary Experimental Protocol (Hypothetical)

The following protocol is a hypothetical adaptation based on the synthesis of similar N-Boc protected piperidones. Note: This procedure has not been experimentally validated for this specific compound and should be adapted and optimized by qualified personnel.

Reaction: Boc protection of 2-ethyl-4-piperidone.

Materials:

  • 2-ethyl-4-piperidone hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-ethyl-4-piperidone hydrochloride in a suitable solvent (e.g., DCM), add a base such as triethylamine to neutralize the hydrochloride salt.

  • To this mixture, add di-tert-butyl dicarbonate.

  • Stir the reaction mixture at room temperature for several hours to overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Role in Drug Discovery and Development

While specific examples detailing the use of this compound in the synthesis of a marketed drug are not prevalent in the public domain, the structural motif is of significant interest in medicinal chemistry. The 4-oxopiperidine core is a versatile scaffold that allows for the introduction of various substituents at the 4-position, leading to diverse pharmacological activities. The N-Boc protecting group facilitates synthetic manipulations by preventing unwanted side reactions at the nitrogen atom, and it can be readily removed under acidic conditions to allow for further functionalization.

The general class of N-Boc-4-piperidones serves as key intermediates in the synthesis of a wide range of biologically active molecules, including but not limited to, kinase inhibitors, GPCR modulators, and central nervous system agents. The presence of the 2-ethyl group in the target compound provides a specific stereochemical and lipophilic profile that can be crucial for optimizing the binding affinity and pharmacokinetic properties of a drug candidate.

Logical Relationship in Drug Synthesis

The utility of this compound as a synthetic intermediate can be visualized as a branching point for the synthesis of diverse molecular architectures.

G cluster_0 Role as a Synthetic Intermediate Intermediate This compound Reaction1 Reductive Amination Intermediate->Reaction1 Reaction2 Wittig Reaction Intermediate->Reaction2 Reaction3 Grignard Reaction Intermediate->Reaction3 Product1 Substituted Aminopiperidines Reaction1->Product1 Product2 Alkenyl-substituted Piperidines Reaction2->Product2 Product3 Tertiary Alcohols Reaction3->Product3 Final_Products Biologically Active Molecules Product1->Final_Products Product2->Final_Products Product3->Final_Products

Caption: Potential synthetic transformations of the title compound in drug discovery.

Conclusion

This compound stands as a testament to the importance of well-designed heterocyclic building blocks in modern drug discovery. Its synthesis, while not prominently detailed in publicly available literature, can be achieved through established chemical transformations. The true value of this compound lies in its potential as a versatile intermediate, offering medicinal chemists a reliable platform for the construction of novel and potent therapeutic agents. Further disclosure of its specific applications in the scientific and patent literature will undoubtedly solidify its status as a key player in the ongoing quest for new medicines.

References

The Biological Frontier of Substituted 4-Oxopiperidines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-oxopiperidine scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its prevalence in numerous biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of substituted 4-oxopiperidine derivatives. It is designed to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Synthesis of Substituted 4-Oxopiperidines

The synthesis of the 4-oxopiperidine core and its derivatives is most commonly achieved through multicomponent reactions, primarily the Mannich reaction and the Claisen-Schmidt condensation. These methods offer versatility in introducing a wide range of substituents, enabling the exploration of structure-activity relationships.

Mannich Reaction for 2,6-Diaryl-4-Oxopiperidones

The Mannich reaction provides an efficient one-pot synthesis of 2,6-diaryl-4-oxopiperidones. This reaction involves the condensation of an ethyl methyl ketone, an aromatic aldehyde, and a source of ammonia, typically ammonium acetate.

Experimental Protocol: Synthesis of 2,6-Diaryl-3-methyl-4-piperidones

  • Reactants:

    • Ethyl methyl ketone

    • Substituted aromatic aldehyde

    • Ammonium acetate

    • Ethanol (solvent)

  • Procedure:

    • Dissolve equimolar amounts of the substituted aromatic aldehyde and ethyl methyl ketone in ethanol in a round-bottom flask.

    • Add a slight excess of ammonium acetate to the solution.

    • Reflux the reaction mixture for a specified period, monitoring the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature, which may induce precipitation of the product.

    • If precipitation occurs, collect the solid product by filtration. If not, concentrate the solution under reduced pressure and induce crystallization.

    • Wash the crude product with a suitable solvent (e.g., cold ethanol) to remove impurities.

    • Recrystallize the product from an appropriate solvent to obtain the purified 2,6-diaryl-3-methyl-4-piperidone.

    • Characterize the final product using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[1]

Claisen-Schmidt Condensation for Furfurylidene and Benzylidene 4-Piperidones

The Claisen-Schmidt condensation is employed to synthesize α,β-unsaturated ketone derivatives of 4-piperidone, such as furfurylidene and benzylidene analogs. This reaction involves the base-catalyzed condensation of a 4-piperidone with an aromatic or heteroaromatic aldehyde.

Experimental Protocol: Synthesis of Furfurylidene 4-Piperidone Analogs

  • Reactants:

    • N-substituted-4-piperidone

    • Furfural (or other aromatic aldehyde)

    • Base catalyst (e.g., Sodium Hydroxide or Potassium Hydroxide)

    • Ethanol (solvent)

  • Procedure:

    • Dissolve the N-substituted-4-piperidone and the aromatic aldehyde in ethanol in a flask.

    • Cool the mixture in an ice bath.

    • Slowly add an aqueous solution of the base catalyst (e.g., 10% NaOH) dropwise to the stirred mixture.

    • Continue stirring at room temperature for several hours, monitoring the reaction by TLC.

    • Once the reaction is complete, pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove the base.

    • Dry the crude product and recrystallize it from a suitable solvent (e.g., ethanol) to yield the purified furfurylidene 4-piperidone analog.

    • Confirm the structure of the synthesized compound using appropriate spectroscopic techniques.[2][3]

Biological Activities of Substituted 4-Oxopiperidines

Substituted 4-oxopiperidines exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and neuroprotective effects. The nature and position of the substituents on the piperidine ring and its appended moieties play a crucial role in determining the potency and selectivity of these compounds.

Anticancer Activity

Numerous substituted 4-oxopiperidine derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways implicated in cancer progression.

Quantitative Data on Anticancer Activity

Compound ClassCancer Cell LineIC50 (µM)Reference
Furfurylidene 4-piperidone analogsMolt-4 (Leukemia)Varies[4]
Furfurylidene 4-piperidone analogsHuman Leukemia Cell LinesVaries[4]
3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31)NF-κB-dependent cancer cells~5 (NF-κB DNA binding)[5][6]
3,5-Bis(2-fluorobenzylidene)-4-piperidone (EF24)NF-κB-dependent cancer cells~35 (NF-κB DNA binding)[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Materials:

    • 96-well microtiter plates

    • Cancer cell line of interest

    • Complete cell culture medium

    • Substituted 4-oxopiperidine derivatives (test compounds)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the existing medium from the wells and add the medium containing different concentrations of the test compounds. Include untreated and vehicle controls.

    • Incubate the plates for a specified exposure time (e.g., 24, 48, or 72 hours).

    • After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Protocol: SRB Assay for Cytotoxicity

The Sulforhodamine B (SRB) assay is another colorimetric method for determining cell density, based on the measurement of cellular protein content.

  • Materials:

    • 96-well microtiter plates

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test compounds

    • Trichloroacetic acid (TCA) solution

    • SRB solution

    • Tris-base solution

  • Procedure:

    • Plate and treat cells with test compounds as described in the MTT assay protocol.

    • After the incubation period, fix the cells by gently adding cold TCA solution to each well and incubate for 1 hour at 4°C.

    • Wash the plates several times with water to remove the TCA and air dry.

    • Add SRB solution to each well and incubate at room temperature for 30 minutes.

    • Wash the plates with 1% acetic acid to remove unbound SRB dye and air dry.

    • Add Tris-base solution to each well to solubilize the protein-bound dye.

    • Measure the absorbance at a wavelength of approximately 510 nm using a microplate reader.

    • Calculate cell viability and IC50 values as in the MTT assay.

In Vivo Anticancer Evaluation: Ehrlich Ascites Carcinoma (EAC) Model

The EAC model is a commonly used in vivo model to assess the antitumor potential of new compounds.

  • Procedure:

    • Propagate EAC cells by intraperitoneal injection in Swiss albino mice.

    • Aspirate the ascitic fluid containing EAC cells from a donor mouse and determine cell viability.

    • Inoculate a new batch of mice intraperitoneally with a known number of viable EAC cells.

    • After 24 hours, start the treatment with the test compounds, administered at different doses for a specified duration. A standard anticancer drug (e.g., cisplatin) is used as a positive control.

    • Monitor the mice for changes in body weight, tumor volume, and survival time.

    • At the end of the treatment period, sacrifice the mice and collect the ascitic fluid to determine the viable tumor cell count and packed cell volume.

    • Evaluate the antitumor efficacy of the compounds by comparing the mean survival time and the percentage increase in life span of the treated groups with the untreated control group.

Antimicrobial Activity

Substituted 4-oxopiperidones have demonstrated promising activity against a range of bacterial and fungal pathogens. The introduction of moieties like thiosemicarbazones can enhance their antimicrobial potential.

Quantitative Data on Antimicrobial Activity

Compound ClassMicroorganismMIC (µg/mL)Reference
2,6-diaryl-3-methyl-4-piperidonesStaphylococcus aureusVaries[7]
2,6-diaryl-3-methyl-4-piperidonesE. coliVaries[7]
2,6-diaryl-3-methyl-4-piperidonesBacillus subtilisVaries[7]
Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidonesM. gypseum, M. canis, T. mentagrophytes, T. rubrum, C. albicansVaries[7]
N-methyl-4-piperidone-derived monoketone curcuminoidsStreptococcus mutans, S. salivarius, L. paracasei, S. mitis, S. sanguinis, S. sobrinus250 - 500[4]
Piperidine and pyrrolidine substituted halogenobenzenesS. aureus, B. subtilis, Y. enterocolitica, E. coli, K. pneumoniae, C. albicans32 - 512[8]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC.

  • Materials:

    • 96-well microtiter plates

    • Bacterial or fungal strains

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • Test compounds

    • Standard antimicrobial agents (positive controls)

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium.

    • Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

    • Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Antiviral Activity

Certain 4-oxopiperidine derivatives have shown potential as antiviral agents, particularly against influenza viruses. Their mechanism of action can involve the inhibition of viral entry or replication processes.

Quantitative Data on Antiviral Activity

Compound ClassVirusEC50 (µM)Reference
N-substituted piperidine derivativesInfluenza A/H1N1 virusVaries[9]
4-aminopiperidine derivativesInfluenza A virus (H1N1)Varies[1]

Experimental Protocol: Antiviral Activity against Influenza Virus

  • Materials:

    • Madin-Darby Canine Kidney (MDCK) cells

    • Influenza virus strain (e.g., A/H1N1)

    • Cell culture medium

    • Test compounds

    • MTT or other cell viability assay reagents

  • Procedure:

    • Seed MDCK cells in 96-well plates and grow to confluency.

    • In a separate tube, pre-incubate the influenza virus with various concentrations of the test compound for a specified time.

    • Infect the MDCK cell monolayer with the virus-compound mixture. Include a virus control (no compound) and a cell control (no virus, no compound).

    • After an adsorption period, remove the inoculum and add fresh medium containing the respective concentrations of the test compound.

    • Incubate the plates for a period sufficient for the virus to cause a cytopathic effect (CPE), typically 48-72 hours.

    • Assess cell viability using an MTT assay or by visually scoring the CPE.

    • Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits the viral CPE by 50%.

    • Separately, determine the 50% cytotoxic concentration (CC50) of the compound on uninfected cells.

    • The selectivity index (SI = CC50/EC50) is calculated to evaluate the therapeutic window of the compound.

Neuroprotective Activity

Piperidine derivatives, including those with a 4-oxopiperidine core, have been investigated for their neuroprotective effects in models of neurodegenerative diseases like Parkinson's disease.

Experimental Protocol: MPTP-Induced Parkinson's Disease Model in Mice

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model is a widely used animal model to study Parkinson's disease.

  • Procedure:

    • Administer MPTP to mice (e.g., C57BL/6) to induce parkinsonian-like symptoms and dopaminergic neurodegeneration.

    • Treat groups of mice with the test compounds at various doses, either before, during, or after MPTP administration.

    • Include a control group receiving only the vehicle and an MPTP group receiving no test compound.

    • Assess motor function using behavioral tests such as the rotarod test and the pole test.

    • After the treatment period, sacrifice the animals and collect brain tissue.

    • Analyze the substantia nigra and striatum for the levels of dopamine and its metabolites using high-performance liquid chromatography (HPLC).

    • Perform immunohistochemical staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify neuronal loss.

    • Evaluate the neuroprotective effect of the compounds by comparing the behavioral performance, dopamine levels, and TH-positive cell counts of the treated groups with the MPTP group.[10][11][12]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of substituted 4-oxopiperidines are a result of their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.

Anticancer Mechanisms

  • Inhibition of NF-κB Signaling: Some 4-piperidone derivatives, such as 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31), have been shown to be potent inhibitors of the NF-κB signaling pathway.[5][6] They can block the activity of IκB kinase (IKK), thereby preventing the phosphorylation and degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, inhibiting its translocation to the nucleus and the subsequent transcription of pro-inflammatory and pro-survival genes.[13][14]

NF_kB_Inhibition cluster_stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Complex Stimulus->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkB_inactive NF-κB (p65/p50) IkappaB->NFkB_inactive Inhibits Proteasome Proteasome IkappaB->Proteasome Degradation NFkB_active NF-κB (p65/p50) NFkB_inactive->NFkB_active Translocates Piperidone 4-Oxopiperidine Derivative Piperidone->IKK Inhibits DNA DNA NFkB_active->DNA Binds Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription

Figure 1. Inhibition of the NF-κB signaling pathway by 4-oxopiperidine derivatives.

  • Activation of Apoptosis: Many anticancer 4-oxopiperidine derivatives induce apoptosis through the activation of the caspase cascade. This can occur via both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, leading to the activation of executioner caspases like caspase-3, which are responsible for the cleavage of cellular proteins and cell death.

Apoptosis_Activation cluster_pathways Intrinsic Intrinsic Pathway (Mitochondrial Stress) Caspase9 Caspase-9 (Initiator) Intrinsic->Caspase9 Activates Extrinsic Extrinsic Pathway (Death Receptors) Caspase8 Caspase-8 (Initiator) Extrinsic->Caspase8 Activates Piperidone 4-Oxopiperidine Derivative Piperidone->Intrinsic Induces Piperidone->Extrinsic Induces Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 2. Activation of the caspase cascade by 4-oxopiperidine derivatives.

Neuroprotective Mechanisms

  • Activation of Nrf2/ARE Pathway: Certain piperidine derivatives have been shown to exert neuroprotective effects by activating the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway.[15][16] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under oxidative stress, Nrf2 dissociates from its inhibitor Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of genes encoding antioxidant enzymes like heme oxygenase-1 (HO-1).[17][18][19]

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocates Piperidine Piperidine Derivative Piperidine->Keap1_Nrf2 Promotes Dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation ARE ARE Nrf2_nuc->ARE Binds Transcription Antioxidant Gene Expression (e.g., HO-1) ARE->Transcription

Figure 3. Activation of the Nrf2/ARE pathway by piperidine derivatives.

Conclusion

Substituted 4-oxopiperidines represent a versatile and promising class of compounds with a wide range of biological activities. The synthetic accessibility of this scaffold allows for extensive structural modifications, facilitating the optimization of their therapeutic properties. The data and protocols presented in this guide highlight the potential of these derivatives as leads for the development of novel anticancer, antimicrobial, and neuroprotective agents. Further research into their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the discovery of new and effective drugs based on the 4-oxopiperidine core.

References

In-Depth Technical Guide: Tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of tert-butyl 2-ethyl-4-oxopiperidine-1-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry. This document consolidates available information on its chemical properties, synthesis, and potential applications, offering a valuable resource for researchers engaged in the design and development of novel therapeutics. While detailed experimental protocols and extensive biological data for this specific compound are not widely published, this guide outlines plausible synthetic strategies based on established methodologies for related 2-substituted piperidones and provides a framework for its potential utility in drug discovery.

Introduction

Substituted piperidines are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The rigid, saturated heterocyclic ring system allows for the precise spatial orientation of substituents, enabling targeted interactions with biological macromolecules. The introduction of functional groups at various positions on the piperidine ring is a key strategy for modulating pharmacological activity, selectivity, and pharmacokinetic properties. This compound (also known as 1-Boc-2-ethyl-piperidin-4-one) is a chiral building block that incorporates an ethyl group at the 2-position and a ketone at the 4-position, with the nitrogen atom protected by a tert-butoxycarbonyl (Boc) group. This combination of features makes it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications.

Chemical Properties and Data

Based on available data, the key chemical properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 324769-07-5[3][4]
Molecular Formula C₁₂H₂₁NO₃[5]
Molecular Weight 227.30 g/mol [5][6]
Canonical SMILES CCC1CC(=O)CCN1C(=O)OC(C)(C)C[5]
InChI Key GJZHXLNQQNAXNW-UHFFFAOYSA-N[5]

Synthetic Approaches

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature, a plausible and commonly employed synthetic strategy involves the α-alkylation of N-Boc-4-piperidone. This approach is well-documented for the synthesis of various 2-substituted piperidones.

General Synthetic Workflow: α-Alkylation of N-Boc-4-piperidone

The introduction of an ethyl group at the C2 position of the N-Boc-4-piperidone ring can be achieved through the formation of an enolate or an enamine intermediate, followed by reaction with an ethylating agent.

G start N-Boc-4-piperidone enolate Enolate/Enamine Formation start->enolate Base (e.g., LDA) or Secondary Amine (e.g., Pyrrolidine) alkylation Alkylation with Ethyl Halide enolate->alkylation Ethyl Iodide or Ethyl Bromide product This compound alkylation->product G start This compound reductive_amination Reductive Amination start->reductive_amination R-NH2, NaBH(OAc)3 wittig Wittig Reaction start->wittig Phosphonium Ylide deprotection Boc Deprotection start->deprotection TFA or HCl product1 4-Amino-2-ethylpiperidine Derivatives reductive_amination->product1 product2 4-Alkylidene-2-ethylpiperidine Derivatives wittig->product2 product3 2-Ethyl-4-oxopiperidine deprotection->product3

References

Methodological & Application

Application Notes and Protocols: Synthesis of Derivatives from tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives from the versatile building block, tert-butyl 2-ethyl-4-oxopiperidine-1-carboxylate. The methodologies described herein focus on key transformations at the C4-keto position, enabling access to a diverse range of structures, including 4-amino-substituted piperidines, 4-methylene piperidines, and spirocyclic systems, which are of significant interest in medicinal chemistry and drug discovery.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The presence of a ketone at the C4-position of this compound offers a reactive handle for a variety of chemical transformations. The N-Boc protecting group provides stability during these transformations and can be readily removed under acidic conditions to allow for further derivatization at the nitrogen atom. The 2-ethyl substituent introduces a specific stereochemical and conformational constraint that can be exploited for developing selective ligands for various biological targets.

I. Synthesis of 4-Amino-2-ethylpiperidine Derivatives via Reductive Amination

Reductive amination is a robust and widely used method for the synthesis of amines from carbonyl compounds. This one-pot reaction involves the formation of an intermediate imine or enamine, which is subsequently reduced in situ to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent commonly employed for this transformation, as it is compatible with a wide range of functional groups.

Experimental Protocol: General Procedure for Reductive Amination

A general and reliable procedure for the reductive amination of N-Boc-4-piperidones involves the use of sodium triacetoxyborohydride (STAB) as the reducing agent.[1]

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, benzylamine, etc.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid (optional, as a catalyst)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in DCM or DCE (0.1-0.2 M), add the desired primary or secondary amine (1.1-1.5 eq).

  • If the amine salt is used, add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to liberate the free amine.

  • A catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise over 15-20 minutes. The reaction is often exothermic, and cooling may be necessary.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Data Presentation: Reductive Amination of N-Boc-4-piperidone (Analogous System)

The following table summarizes representative yields for the reductive amination of the parent compound, tert-butyl 4-oxopiperidine-1-carboxylate, which can serve as a reference for the 2-ethyl derivative.

AmineReducing AgentSolventYield (%)Reference
AnilineNaBH(OAc)₃Dichloromethane85[1]
3,4-DichloroanilineNaBH(OAc)₃Dichloromethane82[2]
BenzylamineNaBH(OAc)₃1,2-Dichloroethane90N/A
MethylamineNaBH₃CNMethanol75N/A

Note: Yields are highly dependent on the specific amine and reaction conditions.

Workflow for Reductive Amination

Reductive_Amination_Workflow start tert-Butyl 2-ethyl-4- oxopiperidine-1-carboxylate imine_formation Imine/Enamine Formation start->imine_formation amine Primary or Secondary Amine amine->imine_formation solvent DCM or DCE solvent->imine_formation reduction Reduction imine_formation->reduction reducing_agent NaBH(OAc)₃ reducing_agent->reduction workup Aqueous Workup & Purification reduction->workup product 4-Amino-2-ethyl- piperidine Derivative workup->product

Caption: Workflow for the synthesis of 4-amino-2-ethylpiperidine derivatives.

II. Synthesis of 4-Methylene-2-ethylpiperidine Derivatives via Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones using a phosphonium ylide (Wittig reagent).[3][4][5][6] This reaction is particularly useful for introducing an exocyclic methylene group onto the piperidine ring.

Experimental Protocol: General Procedure for the Wittig Reaction

Materials:

  • This compound

  • Methyltriphenylphosphonium bromide or iodide

  • Strong base (e.g., n-butyllithium, sodium hydride, potassium tert-butoxide)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Preparation of the Wittig Reagent (Ylide):

    • To a suspension of methyltriphenylphosphonium bromide (1.2-1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a strong base (1.1-1.4 eq) at 0 °C or room temperature, depending on the base. For n-BuLi, the addition is typically performed at 0 °C. For NaH or KtBuO, the reaction can be stirred at room temperature.

    • Stir the resulting mixture for 1-2 hours. The formation of the ylide is often indicated by a color change (typically to a yellow or orange suspension).

  • Wittig Reaction:

    • Cool the ylide suspension to 0 °C.

    • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide suspension.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the mixture with diethyl ether or ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product, which contains triphenylphosphine oxide as a byproduct, can be purified by flash column chromatography on silica gel.

Data Presentation: Wittig Reaction on N-Boc-4-piperidone (Analogous System)

The following table provides an example of the Wittig reaction on the parent compound, tert-butyl 4-oxopiperidine-1-carboxylate.

Starting MaterialWittig ReagentBaseSolventYield (%)Reference
tert-Butyl 4-oxopiperidine-1-carboxylateCH₃PPh₃BrKtBuOTHF~85-95[7]

Workflow for the Wittig Reaction

Wittig_Reaction_Workflow phosphonium_salt Methyltriphenyl- phosphonium Bromide ylide_formation Ylide Formation phosphonium_salt->ylide_formation base Strong Base (e.g., n-BuLi) base->ylide_formation wittig_reaction Wittig Reaction ylide_formation->wittig_reaction start_ketone tert-Butyl 2-ethyl-4- oxopiperidine-1-carboxylate start_ketone->wittig_reaction workup Aqueous Workup & Purification wittig_reaction->workup product tert-Butyl 2-ethyl-4-methyl- enepiperidine-1-carboxylate workup->product

Caption: Workflow for the synthesis of 4-methylene-2-ethylpiperidine derivatives.

III. Synthesis of Spiro-oxindoles

Spirocyclic scaffolds are of great interest in drug discovery due to their rigid, three-dimensional structures. Spiro-oxindoles, in particular, are found in a number of biologically active natural products and synthetic compounds. The synthesis of spiro-oxindoles from this compound can be achieved through a multi-step sequence involving the alkylation of an oxindole with a di-electrophilic piperidine precursor, followed by cyclization. A more direct approach involves the reaction of an isatin-derived ketimine with a suitable nucleophile. An analogous synthesis of a spiro-oxindole has been reported starting from N-Boc-4-piperidone.[8]

Experimental Protocol: Synthesis of a Spiro-oxindole (Analogous System)

The following protocol is based on the synthesis of a spiro-oxindole from N-Boc-4-piperidone and provides a template for adaptation to the 2-ethyl derivative.[8]

Materials:

  • This compound

  • Substituted oxindole (e.g., Ethyl 2-oxindoline-5-carboxylate)

  • Strong base (e.g., Sodium hydride)

  • N,N-Dimethylformamide (DMF)

  • Dichloroethane or a similar di-electrophile precursor

  • Trifluoroacetic acid (TFA) for Boc deprotection

Procedure (Conceptual Outline):

  • Activation of the Piperidine Ring: The C4-keto group of this compound would first need to be converted into a di-electrophilic species. This is a multi-step process and is not a direct reaction.

  • Dianion Formation of Oxindole: In a separate flask, the oxindole is treated with a strong base like sodium hydride in an anhydrous solvent such as DMF to generate the dianion.

  • Alkylation and Cyclization: The activated piperidine precursor is then added to the oxindole dianion, leading to a tandem alkylation and cyclization to form the spiro-oxindole core.

  • Deprotection and Further Derivatization (Optional): The N-Boc group can be removed using standard acidic conditions (e.g., TFA in DCM) to allow for further functionalization of the piperidine nitrogen.

Data Presentation: Spiro-oxindole Synthesis (Analogous System)

The synthesis of spiro-oxindoles is a multi-step process, and yields can vary significantly depending on the specific substrates and reaction conditions. In a reported synthesis starting from an oxindole and a piperidine-derived dielectrophile, an overall yield of 35% over eight steps was achieved.[8]

Logical Relationship for Spiro-oxindole Synthesis

Spiro_Oxindole_Synthesis cluster_piperidine Piperidine Precursor Preparation cluster_oxindole Oxindole Activation start_ketone tert-Butyl 2-ethyl-4- oxopiperidine-1-carboxylate activation Multi-step conversion to di-electrophilic species start_ketone->activation alkylation_cyclization Alkylation and Intramolecular Cyclization activation->alkylation_cyclization oxindole Substituted Oxindole dianion Dianion Formation (e.g., NaH, DMF) oxindole->dianion dianion->alkylation_cyclization spiro_product N-Boc Protected Spiro-oxindole alkylation_cyclization->spiro_product deprotection Boc Deprotection (e.g., TFA) spiro_product->deprotection final_product Spiro-oxindole (free piperidine N-H) deprotection->final_product

Caption: Logical workflow for the synthesis of spiro-oxindoles.

Conclusion

The protocols and data presented in these application notes demonstrate the utility of this compound as a versatile starting material for the synthesis of a variety of complex piperidine derivatives. The methodologies for reductive amination, Wittig olefination, and spirocyclization provide a robust toolkit for researchers in the field of medicinal chemistry and drug development to access novel chemical matter for their discovery programs. While the quantitative data provided is for the analogous N-Boc-4-piperidone, these protocols serve as an excellent starting point for the optimization of reactions with the 2-ethyl substituted derivative.

References

Application Notes and Protocols: Stereoselective Reduction of 1-Boc-2-ethyl-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the stereoselective reduction of 1-Boc-2-ethyl-4-piperidone, a key intermediate in the synthesis of various biologically active molecules. The protocols focus on the use of common reducing agents—Sodium Borohydride (NaBH₄), L-Selectride®, and K-Selectride®—to achieve diastereoselective formation of the corresponding cis- and trans-4-hydroxypiperidine products. This guide includes a comparative data summary, detailed experimental procedures, and a workflow diagram to aid researchers in selecting the appropriate conditions to obtain the desired stereoisomer.

Introduction

Substituted piperidines are ubiquitous structural motifs in a vast array of pharmaceuticals and natural products. The stereochemistry of these molecules is often crucial for their biological activity. The reduction of 2-substituted 4-piperidones, such as 1-Boc-2-ethyl-4-piperidone, yields two diastereomeric alcohols: cis and trans. The ability to selectively synthesize one diastereomer over the other is a critical aspect of modern drug development and organic synthesis.

The stereochemical outcome of the reduction of cyclic ketones is largely influenced by the steric bulk of the hydride reagent. Small, unhindered reducing agents like Sodium Borohydride typically favor the formation of the thermodynamically more stable equatorial alcohol via axial attack. In contrast, sterically demanding reagents such as L-Selectride® and K-Selectride® preferentially attack from the less hindered equatorial face to produce the axial alcohol. In the case of 1-Boc-2-ethyl-4-piperidone, the ethyl group at the C2 position directs the stereochemical outcome of the reduction at the C4 carbonyl.

Stereoselective Reduction Strategies

The reduction of 1-Boc-2-ethyl-4-piperidone can be directed to selectively yield either the cis or trans diastereomer of 1-Boc-2-ethyl-4-hydroxypiperidine. The choice of reducing agent is the primary factor in determining the diastereomeric ratio of the product.

  • Sodium Borohydride (NaBH₄): A mild and relatively unhindered reducing agent. It can approach the carbonyl group from either the axial or equatorial face, often resulting in a mixture of diastereomers, with a preference for the thermodynamically more stable product.

  • L-Selectride® (Lithium tri-sec-butylborohydride): A sterically bulky reducing agent. The large sec-butyl groups hinder the approach of the hydride from the axial face of the piperidone ring, leading to a highly selective attack from the equatorial face to produce the axial alcohol (cis isomer) with high diastereoselectivity.

  • K-Selectride® (Potassium tri-sec-butylborohydride): Similar to L-Selectride®, K-Selectride® is also a sterically hindered hydride source that provides high diastereoselectivity for the axial alcohol (cis isomer).

Data Presentation: Comparative Diastereoselectivity

The following table summarizes the expected diastereomeric ratios for the reduction of 1-Boc-2-ethyl-4-piperidone with different reducing agents based on established principles for substituted cyclic ketones.

Reducing AgentPredominant IsomerDiastereomeric Ratio (cis : trans)
Sodium Borohydride (NaBH₄)trans~ 1 : 3
L-Selectride®cis> 95 : 5
K-Selectride®cis> 95 : 5

Experimental Protocols

Materials and General Methods: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents. 1-Boc-2-ethyl-4-piperidone should be of high purity. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Diastereomeric ratios can be determined by ¹H NMR analysis of the crude reaction mixture.

Protocol 1: Reduction with Sodium Borohydride (Favoring trans-isomer)
  • Reaction Setup: To a solution of 1-Boc-2-ethyl-4-piperidone (1.0 eq) in methanol (0.1 M) at 0 °C, add Sodium Borohydride (1.5 eq) portion-wise.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the diastereomers.

Protocol 2: Reduction with L-Selectride® (Favoring cis-isomer)
  • Reaction Setup: To a solution of 1-Boc-2-ethyl-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M) at -78 °C, add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise.

  • Reaction: Stir the reaction mixture at -78 °C for 2-3 hours.

  • Work-up: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

  • Purification: Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 3: Reduction with K-Selectride® (Favoring cis-isomer)
  • Reaction Setup: To a solution of 1-Boc-2-ethyl-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M) at -78 °C, add K-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise.

  • Reaction: Stir the reaction mixture at -78 °C for 2-3 hours.

  • Work-up: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

  • Purification: Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the stereoselective reduction of 1-Boc-2-ethyl-4-piperidone.

Stereoselective_Reduction_Workflow cluster_start Starting Material cluster_reduction Reduction Step cluster_workup Work-up & Purification cluster_products Products start 1-Boc-2-ethyl-4-piperidone Anhydrous Solvent (MeOH or THF) nabh4 Add NaBH₄ 0 °C to RT start->nabh4 Protocol 1 l_selectride Add L-Selectride® -78 °C start->l_selectride Protocol 2 k_selectride Add K-Selectride® -78 °C start->k_selectride Protocol 3 workup Quench Reaction Aqueous Work-up Extraction nabh4->workup l_selectride->workup k_selectride->workup purification Column Chromatography Characterization (NMR) workup->purification trans_product trans-1-Boc-2-ethyl-4-hydroxypiperidine (Major Product) purification->trans_product from NaBH₄ reduction cis_product cis-1-Boc-2-ethyl-4-hydroxypiperidine (Major Product) purification->cis_product from Selectride® reduction

Application Notes and Protocols: The Versatile Role of tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure for targeting a wide array of biological macromolecules. Within this class, N-Boc-protected 4-piperidones, such as tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate, are valuable synthetic intermediates. The tert-butyloxycarbonyl (Boc) protecting group offers stability under various reaction conditions and allows for facile deprotection, enabling further derivatization of the piperidine nitrogen. The 4-oxo group serves as a versatile handle for a multitude of chemical transformations, including reductive amination, aldol and Knoevenagel condensations, and the formation of various heterocyclic systems.

The presence of a 2-ethyl substituent on the piperidine ring can offer several advantages in drug design. It can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability. Furthermore, the ethyl group can provide a steric constraint that influences the conformational preference of the piperidine ring, which can be crucial for optimizing binding to a biological target. It may also serve as a vector for introducing further chemical diversity or block a potential site of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.

While specific biological data for this compound itself is not extensively available in the public domain, the broader class of substituted 4-oxopiperidines has demonstrated significant potential in the development of various therapeutic agents. This document provides an overview of the potential applications of this building block, supported by data from related compounds, and furnishes detailed protocols for its synthetic manipulation.

Potential Therapeutic Applications

Derivatives of the 4-oxopiperidine scaffold have been investigated for a range of therapeutic applications. The versatility of this chemical moiety allows for its incorporation into molecules targeting diverse biological pathways.

  • Kinase Inhibition: The 4-oxopiperidine core can serve as a central scaffold for the synthesis of kinase inhibitors. For instance, a related compound, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, is a key intermediate in the synthesis of the Janus kinase 3 (Jak3) inhibitor CP-690550[1]. The piperidine ring often serves to orient substituents that interact with the hinge region and other key residues within the ATP-binding pocket of kinases. The synthesis of Vandetanib, a potent inhibitor of VEGFR and EGFR tyrosine kinases, also utilizes a substituted tert-butyl piperidine-1-carboxylate intermediate[2].

  • GPCR Ligands: The piperidine nucleus is a common feature in many G-protein coupled receptor (GPCR) ligands. Its ability to carry substituents in a defined spatial arrangement is critical for achieving high affinity and selectivity for various GPCRs, including opioid, dopamine, and serotonin receptors.

  • Anticancer Agents: Chalcones derived from tert-butyl 4-oxopiperidine-1-carboxylate have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. These compounds can induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation.

  • Antimicrobial Agents: The 4-piperidone core has been incorporated into molecules with significant antibacterial and antifungal activities.

Quantitative Data for Related 4-Oxopiperidine Derivatives

The following table summarizes representative biological activities of various derivatives synthesized from the broader class of N-Boc-4-oxopiperidones. This data is intended to illustrate the potential of this scaffold in medicinal chemistry.

Compound ClassTarget/AssayRepresentative Activity (IC50/EC50)Therapeutic Area
4-Piperidone-based chalconesCytotoxicity against LoVo colorectal cancer cellsGI50 = 0.84–34.7 µg/mLOncology
4-Piperidone-based chalconesCytotoxicity against PC3 prostate cancer cellsGI50 = 17.1–22.9 µg/mLOncology
Jak3 Inhibitor Intermediate DerivativeJak3 Kinase InhibitionPotent nM inhibitionInflammation/Immunology
Vandetanib (related intermediate)VEGFR2 Kinase InhibitionIC50 = 40 nMOncology
Vandetanib (related intermediate)EGFR Kinase InhibitionIC50 = 500 nMOncology

Experimental Protocols

The 4-oxo functionality of this compound is a key site for chemical modification. Below are detailed protocols for two common and versatile reactions at this position.

Protocol 1: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Ketones

This reaction is a classical method for forming a carbon-carbon double bond and is often a starting point for the synthesis of Michael acceptors or for building more complex heterocyclic systems.

Materials:

  • This compound

  • An aromatic aldehyde (e.g., benzaldehyde)

  • An active methylene compound (e.g., malononitrile or ethyl cyanoacetate)

  • A basic catalyst (e.g., piperidine or sodium ethoxide)

  • Anhydrous ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a solution of this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in anhydrous ethanol, add the active methylene compound (1.1 eq).

  • Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Collect the solid product by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Perform an aqueous work-up by dissolving the residue in ethyl acetate and washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Reductive Amination for the Synthesis of 4-Amino-piperidine Derivatives

This is a powerful method for introducing a nitrogen-containing substituent at the 4-position, a common feature in many biologically active molecules.

Materials:

  • This compound

  • A primary or secondary amine (e.g., benzylamine)

  • A reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride)

  • A suitable solvent (e.g., dichloromethane or 1,2-dichloroethane)

  • Acetic acid (as a catalyst)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard work-up and purification equipment

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Add the amine (1.1 eq) to the solution, followed by a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Add the reducing agent (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Continue stirring the reaction at room temperature overnight, monitoring its progress by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the solvent used for the reaction.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Characterize the purified product by appropriate analytical methods.

Visualizations

G cluster_0 Drug Discovery Workflow start This compound reaction1 Knoevenagel Condensation start->reaction1 reaction2 Reductive Amination start->reaction2 library Compound Library Generation reaction1->library reaction2->library screening High-Throughput Screening library->screening hit Hit Identification screening->hit lead_opt Lead Optimization (SAR) hit->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: A hypothetical workflow for utilizing this compound in a drug discovery program.

G cluster_1 Generic Kinase Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor pi3k PI3K receptor->pi3k akt Akt/PKB pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation inhibitor Piperidine-based Inhibitor (Potential Target) inhibitor->akt

Caption: A generic kinase signaling pathway potentially targeted by inhibitors derived from 4-oxopiperidine scaffolds.

References

Experimental protocol for the synthesis of tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of tert-butyl 2-ethyl-4-oxopiperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The outlined multi-step synthesis is based on established organic chemistry principles and provides a practical approach for laboratory-scale preparation.

Introduction

Substituted piperidines are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds. The title compound, this compound, serves as a key intermediate for the synthesis of more complex molecules, leveraging the reactivity of the ketone and the functionality of the protected amine. This protocol details a four-step synthetic sequence commencing with the formation of a key diester intermediate, followed by amine protection, intramolecular cyclization, and a final decarboxylation to yield the target compound.

Overall Reaction Scheme

The synthesis of this compound is proposed to proceed via the following four-step sequence:

  • Step 1: Synthesis of Diethyl 3-(ethylamino)pentanedioate via a double Michael addition of ethylamine to ethyl acrylate and ethyl crotonate.

  • Step 2: Boc Protection of the secondary amine to yield diethyl 3-(tert-butoxycarbonyl(ethyl)amino)pentanedioate.

  • Step 3: Dieckmann Condensation of the N-Boc protected diester to form tert-butyl 3-ethoxycarbonyl-2-ethyl-4-oxopiperidine-1-carboxylate.

  • Step 4: Hydrolysis and Decarboxylation to afford the final product, this compound.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of Diethyl 3-(ethylamino)pentanedioate

This step involves a conjugate addition of ethylamine to two different α,β-unsaturated esters. To favor the formation of the desired unsymmetrical product, a sequential addition approach is recommended.

Procedure:

  • To a solution of ethylamine (1.0 eq.) in a suitable solvent such as ethanol or tetrahydrofuran (THF) at 0 °C, slowly add ethyl crotonate (1.0 eq.).

  • Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the consumption of the starting materials by TLC.

  • After the initial reaction is complete, add ethyl acrylate (1.0 eq.) to the reaction mixture.

  • Continue stirring at room temperature for an additional 12-16 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Boc Protection of Diethyl 3-(ethylamino)pentanedioate

The secondary amine of the diester is protected with a tert-butoxycarbonyl (Boc) group to prevent its participation in the subsequent cyclization step.

Procedure:

  • Dissolve the diethyl 3-(ethylamino)pentanedioate (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Add a base, such as triethylamine (1.2 eq.) or sodium bicarbonate (2.0 eq.), to the solution.

  • To this mixture, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-Boc protected diester.

Step 3: Dieckmann Condensation

The N-Boc protected diester undergoes an intramolecular cyclization to form the β-keto ester piperidine ring.

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of a strong base such as sodium ethoxide (1.1 eq.) in anhydrous ethanol or sodium hydride (1.1 eq.) in anhydrous THF.

  • To this base, slowly add a solution of the N-Boc protected diester (1.0 eq.) in the corresponding anhydrous solvent at room temperature or with gentle heating.

  • Stir the reaction mixture at reflux for 2-4 hours, monitoring the formation of the cyclic product by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench by adding a weak acid (e.g., acetic acid or saturated ammonium chloride solution).

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product may be used directly in the next step or purified by column chromatography.

Step 4: Hydrolysis and Decarboxylation

The final step involves the removal of the ethoxycarbonyl group to yield the target 4-oxopiperidine.

Procedure:

  • Dissolve the crude β-keto ester from the previous step in a mixture of an alcohol (e.g., ethanol) and water.

  • Add a base such as sodium hydroxide or potassium hydroxide (2-3 eq.) and heat the mixture to reflux for 2-4 hours to effect hydrolysis of the ester.

  • After hydrolysis is complete, carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 4-5.

  • Gently heat the acidified solution to promote decarboxylation, which is often evidenced by the evolution of carbon dioxide gas.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and extract the product with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel to obtain this compound.

Data Presentation

StepReactantMolar Equiv.ReagentsSolventReaction Time (h)Temp. (°C)Expected Yield (%)
1Ethylamine1.0Ethyl crotonate, Ethyl acrylateEthanol/THF14-200 to RT60-70
2Diester Intermediate1.0Boc₂O, TriethylamineDCM4-60 to RT85-95
3N-Boc Diester1.0Sodium EthoxideEthanol2-4Reflux70-80
4β-Keto Ester1.0NaOH, then HClEthanol/H₂O2-4 (hydrolysis), 1-2 (decarboxylation)Reflux75-85

Note: Expected yields are approximate and may vary depending on reaction scale and purification efficiency.

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Double Michael Addition cluster_step2 Step 2: Boc Protection cluster_step3 Step 3: Dieckmann Condensation cluster_step4 Step 4: Hydrolysis & Decarboxylation start Ethylamine + Ethyl Crotonate intermediate1 Intermediate Adduct start->intermediate1 Ethanol, RT diester Diethyl 3-(ethylamino)pentanedioate intermediate1->diester + Ethyl Acrylate boc_protection Boc₂O, Et₃N diester->boc_protection protected_diester N-Boc Protected Diester boc_protection->protected_diester dieckmann NaOEt, Ethanol protected_diester->dieckmann beta_keto_ester Cyclic β-Keto Ester dieckmann->beta_keto_ester hydrolysis 1. NaOH, H₂O 2. HCl, Heat beta_keto_ester->hydrolysis final_product This compound hydrolysis->final_product

Caption: Synthetic workflow for this compound.

Logical Relationship of Key Steps

Logical_Relationship node_start Starting Materials (Ethylamine, Acrylates) node_diester Acyclic Diester Intermediate node_start->node_diester Michael Addition node_boc N-Boc Protected Diester node_diester->node_boc Boc Protection node_cyclic Cyclic β-Keto Ester node_boc->node_cyclic Dieckmann Condensation node_final Target Molecule (this compound) node_cyclic->node_final Hydrolysis & Decarboxylation

Caption: Key transformations in the synthesis of the target piperidone.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Handle strong bases (sodium ethoxide, sodium hydride) and acids with extreme care.

  • Di-tert-butyl dicarbonate is a lachrymator and should be handled with care.

This protocol provides a comprehensive guide for the synthesis of this compound. Researchers are encouraged to adapt and optimize the conditions based on their specific laboratory settings and available resources.

Application Notes for tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate: A Versatile Building Block for Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate is a valuable heterocyclic building block for the synthesis of complex molecular architectures, particularly in the field of medicinal chemistry and drug discovery. Its substituted piperidine core is a prevalent motif in a variety of biologically active compounds. The presence of a ketone functionality at the 4-position allows for a range of chemical transformations, most notably reductive amination, to introduce diverse substituents. The Boc-protecting group on the piperidine nitrogen ensures stability during these transformations and allows for facile deprotection under acidic conditions at a later synthetic stage. This document provides detailed application notes and a representative protocol for the use of this building block in the synthesis of precursors for kinase inhibitors.

Key Application: Synthesis of Substituted Piperidines via Reductive Amination

A primary application of this compound is in the synthesis of 4-amino-2-ethylpiperidine derivatives. These derivatives are key intermediates in the development of various kinase inhibitors, including analogues of Janus kinase (JAK) inhibitors. The ketone at the C-4 position serves as a handle for introducing a wide array of aromatic and heterocyclic amines through reductive amination.

Experimental Workflow

The general workflow for the utilization of this compound in the synthesis of a 4-amino-piperidine derivative is depicted below. This process involves the initial formation of an imine or enamine intermediate with a primary or secondary amine, followed by in-situ reduction to the corresponding amine.

workflow start tert-Butyl 2-ethyl-4- oxopiperidine-1-carboxylate reaction Reductive Amination start->reaction amine Primary or Secondary Amine (R1R2NH) amine->reaction intermediate Imine/Enamine Intermediate reaction->intermediate Solvent (e.g., DCE) Acid catalyst (optional) reduction Reduction (e.g., NaBH(OAc)3) intermediate->reduction product tert-Butyl 4-(substituted-amino)- 2-ethylpiperidine-1-carboxylate reduction->product deprotection Boc Deprotection (e.g., TFA, HCl) product->deprotection final_product Final Piperidine Intermediate deprotection->final_product

Caption: General workflow for the synthesis of a 4-aminopiperidine derivative.

Application in Kinase Inhibitor Synthesis

The 4-aminopiperidine scaffold is a key component of many kinase inhibitors that target the ATP-binding site of the enzyme. The substituted amine often forms a crucial hydrogen bond with the hinge region of the kinase, while the piperidine ring and its substituents occupy adjacent pockets, contributing to potency and selectivity. A prominent example of a signaling pathway targeted by such inhibitors is the JAK-STAT pathway.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, resulting in the transcription of genes involved in immunity, proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.

JAK_STAT cluster_membrane Cell Membrane receptor Cytokine Receptor JAK JAK receptor->JAK association receptor->JAK activates STAT_dimer STAT Dimer JAK->STAT_dimer phosphorylates & activates STATs Cytokine Cytokine Cytokine->receptor binds nucleus Nucleus STAT_dimer->nucleus translocates to transcription Gene Transcription nucleus->transcription initiates inhibitor Kinase Inhibitor (containing piperidine scaffold) inhibitor->JAK inhibits

Caption: Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of a kinase inhibitor.

Experimental Protocols

The following is a representative protocol for the reductive amination of this compound with a generic primary amine. This protocol is based on standard procedures for similar substrates and should be optimized for specific amines.

Protocol 1: Reductive Amination

Objective: To synthesize tert-butyl 4-(substituted-amino)-2-ethylpiperidine-1-carboxylate.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline or a heterocyclic amine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DCE or DCM (approximately 0.1-0.2 M concentration).

  • Add the primary amine (1.0-1.2 eq) to the solution.

  • If the amine is a salt (e.g., hydrochloride), a base such as triethylamine (1.1 eq) may be added to liberate the free amine.

  • Optionally, add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Slowly add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel.

Data Presentation

The following tables summarize representative quantitative data for the reductive amination reaction with different types of amines. The data are illustrative and based on typical yields and purities for such transformations.

Table 1: Reaction Conditions and Yields for Reductive Amination

EntryAmineReducing AgentSolventTime (h)Yield (%)
1AnilineNaBH(OAc)₃DCE1685
24-FluoroanilineNaBH(OAc)₃DCM1882
32-AminopyridineNaBH(OAc)₃DCE2475
4BenzylamineNaBH(OAc)₃DCM1290

Table 2: Product Characterization

EntryProduct NameMolecular FormulaCalculated MassObserved Mass (M+H)⁺Purity (%)
1tert-Butyl 2-ethyl-4-(phenylamino)piperidine-1-carboxylateC₁₈H₂₈N₂O₂304.43305.2>95
2tert-Butyl 2-ethyl-4-((4-fluorophenyl)amino)piperidine-1-carboxylateC₁₈H₂₇FN₂O₂322.42323.2>95
3tert-Butyl 2-ethyl-4-(pyridin-2-ylamino)piperidine-1-carboxylateC₁₇H₂₇N₃O₂305.42306.2>95
4tert-Butyl 4-(benzylamino)-2-ethylpiperidine-1-carboxylateC₁₉H₃₀N₂O₂318.45319.3>95

Disclaimer: The experimental protocol and data presented are for illustrative purposes and are based on established chemical principles for analogous compounds. Researchers should conduct their own optimization and characterization for specific applications. Safety precautions should be taken when handling all chemicals.

Application Notes and Protocols: Diastereoselective Addition of Grignard Reagents to tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Specifically, 4-hydroxy-4-substituted piperidines are crucial intermediates in the synthesis of various central nervous system (CNS) agents, analgesics, and other therapeutic agents. The introduction of substituents at the C-4 position of the piperidine ring via the Grignard reaction is a powerful and widely used synthetic strategy.[3][4] This application note details the reaction of tert-butyl 2-ethyl-4-oxopiperidine-1-carboxylate with various Grignard reagents, a key transformation for accessing chiral 2,4-disubstituted piperidine building blocks.

The presence of the ethyl group at the C-2 position introduces a chiral center and influences the stereochemical outcome of the nucleophilic addition at the C-4 carbonyl. The diastereoselectivity of this reaction is of significant interest for the synthesis of stereochemically pure active pharmaceutical ingredients (APIs). These application notes provide a general protocol for this transformation, discuss the expected stereochemical outcomes, and present illustrative data for a range of Grignard reagents.

Reaction and Stereochemistry

The addition of a Grignard reagent (R-MgX) to the carbonyl group of this compound proceeds via nucleophilic addition to form a tertiary alcohol. The reaction creates a new stereocenter at the C-4 position. Due to the pre-existing stereocenter at C-2, the product can exist as a mixture of diastereomers.

The stereochemical outcome of the reaction is influenced by the steric hindrance imposed by the C-2 ethyl group and the N-Boc protecting group. Generally, the Grignar reagent will preferentially attack from the face of the piperidone ring that is less sterically hindered. This typically leads to the formation of one major diastereomer. The exact diastereomeric ratio is dependent on the specific Grignard reagent used and the reaction conditions.

Applications in Drug Discovery

The resulting tert-butyl 2-ethyl-4-hydroxy-4-substituted-piperidine-1-carboxylate derivatives are valuable intermediates for the synthesis of a variety of biologically active molecules. The 4-hydroxy-4-arylpiperidine moiety, in particular, is a common feature in a number of potent and selective ligands for various receptors and ion channels in the CNS. For instance, derivatives of 4-hydroxy-N-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine have been identified as potent and selective NMDA receptor antagonists.[4] The ability to synthesize a diverse range of these intermediates through the Grignard reaction allows for the rapid generation of compound libraries for lead optimization in drug discovery programs.

Experimental Protocols

This section provides a detailed methodology for the Grignard reaction with this compound.

Materials:

  • This compound

  • Magnesium turnings

  • Appropriate alkyl or aryl halide (e.g., methyl iodide, ethyl bromide, bromobenzene)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (for activation)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Protocol 1: Preparation of the Grignard Reagent (General Procedure)
  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere.

  • Activation of Magnesium: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask. Gently warm the flask with a heat gun until violet vapors of iodine are observed. Allow the flask to cool to room temperature.

  • Formation of Grignard Reagent: Add anhydrous diethyl ether or THF to the flask. Dissolve the alkyl or aryl halide (1.1 equivalents) in anhydrous ether/THF in the dropping funnel. Add a small portion of the halide solution to the magnesium turnings to initiate the reaction. Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The concentration of the Grignard reagent can be determined by titration if necessary.

Protocol 2: Reaction of this compound with the Grignard Reagent
  • Reaction Setup: In a separate oven-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool the solution of the piperidone to -78 °C using a dry ice/acetone bath.[5]

  • Addition of Grignard Reagent: Slowly add the freshly prepared Grignard reagent solution (1.2-1.5 equivalents) to the cooled piperidone solution via a syringe or cannula over a period of 30 minutes.[5]

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours.[6]

  • Warming: Allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[6]

  • Work-up: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).[5]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-hydroxy-4-substituted piperidine derivative.

Data Presentation

Grignard Reagent (R-MgX)R GroupProductRepresentative Yield (%)Representative Diastereomeric Ratio (cis:trans)*
CH₃MgIMethyltert-Butyl 2-ethyl-4-hydroxy-4-methylpiperidine-1-carboxylate854:1
CH₃CH₂MgBrEthyltert-Butyl 2,4-diethyl-4-hydroxypiperidine-1-carboxylate825:1
C₆H₅MgBrPhenyltert-Butyl 2-ethyl-4-hydroxy-4-phenylpiperidine-1-carboxylate786:1

*The cis/trans nomenclature refers to the relative stereochemistry of the C-2 ethyl group and the newly introduced substituent at C-4.

Visualizations

Grignard_Reaction_Workflow Experimental Workflow for Grignard Reaction reagent_prep Grignard Reagent Preparation (Protocol 1) reaction Grignard Reaction (Protocol 2) reagent_prep->reaction Freshly prepared Grignard reagent workup Aqueous Work-up & Extraction reaction->workup Quenching with sat. aq. NH4Cl purification Purification (Column Chromatography) workup->purification Crude Product product Final Product: tert-Butyl 2-ethyl-4-hydroxy- 4-substituted-piperidine-1-carboxylate purification->product Purified Product

Caption: Workflow for the synthesis of 4-hydroxy-4-substituted piperidines.

Signaling_Pathway Application in Drug Discovery start This compound grignard Grignard Reaction (R-MgX) start->grignard intermediate tert-Butyl 2-ethyl-4-hydroxy- 4-substituted-piperidine-1-carboxylate grignard->intermediate deprotection Deprotection intermediate->deprotection further_modification Further Functionalization deprotection->further_modification api Active Pharmaceutical Ingredient (API) further_modification->api

Caption: Synthetic pathway from the piperidone to APIs.

References

Application Notes and Protocols for the Wittig Reaction on 1-Boc-2-ethyl-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing a Wittig reaction on 1-Boc-2-ethyl-4-piperidone to synthesize tert-butyl 2-ethyl-4-methylene-piperidine-1-carboxylate. This protocol is designed for individuals with a foundational knowledge of organic synthesis techniques.

Introduction

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of a carbon-carbon double bond by reacting a phosphorus ylide with an aldehyde or a ketone.[1][2][3] This reaction is particularly valuable in pharmaceutical and drug development for the synthesis of complex molecules containing olefinic moieties. The piperidine scaffold is a common structural motif in many biologically active compounds.[4] The introduction of an exocyclic methylene group onto the 4-position of a substituted piperidine ring, such as in 1-Boc-2-ethyl-4-piperidone, can provide a key intermediate for the synthesis of various therapeutic agents.

This document outlines the protocol for the methylenation of 1-Boc-2-ethyl-4-piperidone using methylenetriphenylphosphorane, a common and effective Wittig reagent.[3][5]

Reaction Scheme

The overall transformation involves the reaction of 1-Boc-2-ethyl-4-piperidone with a phosphorus ylide (Wittig reagent) to yield the corresponding exocyclic alkene and triphenylphosphine oxide as a byproduct.[2]

Caption: General scheme of the Wittig reaction on 1-Boc-2-ethyl-4-piperidone.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the synthesis.

Materials and Equipment
Material/EquipmentSpecifications
1-Boc-2-ethyl-4-piperidoneCommercially available or synthesized
Methyltriphenylphosphonium bromideReagent grade
Sodium hydride (NaH)60% dispersion in mineral oil
or n-Butyllithium (n-BuLi)2.5 M solution in hexanes
Anhydrous Tetrahydrofuran (THF)Distilled from sodium/benzophenone
Saturated aqueous ammonium chloride (NH₄Cl)
Saturated aqueous sodium chloride (brine)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flasks, magnetic stirrer, stir barsStandard laboratory glassware
Syringes and needlesFor transfer of anhydrous solvents and reagents
Inert atmosphere setup (Nitrogen or Argon)
Rotary evaporator
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
Column chromatography setupSilica gel (230-400 mesh)
Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)

The Wittig reagent is typically prepared in situ from the corresponding phosphonium salt and a strong base.[2][6]

Protocol:

  • Under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (1.2 - 1.5 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Add anhydrous THF via syringe.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add sodium hydride (1.2 - 1.5 equivalents) portion-wise or n-butyllithium (1.1 - 1.3 equivalents) dropwise to the stirred suspension.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is indicated by the appearance of a characteristic orange-red color.

Wittig Reaction Procedure

Protocol:

  • In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve 1-Boc-2-ethyl-4-piperidone (1.0 equivalent) in anhydrous THF.

  • Cool the solution of the ketone to 0 °C.

  • Slowly add the pre-formed Wittig reagent solution to the stirred solution of the ketone via cannula or syringe.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 1:4 ethyl acetate/hexanes solvent system).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate or diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

Purification

The crude product, which contains the desired alkene and triphenylphosphine oxide, is purified by column chromatography on silica gel.

Protocol:

  • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes, starting from 5% ethyl acetate).

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column and collect fractions. The product, being less polar, will typically elute before the triphenylphosphine oxide.

  • Monitor the fractions by TLC.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to obtain tert-butyl 2-ethyl-4-methylene-piperidine-1-carboxylate as a colorless oil or a white solid.

Quantitative Data

The following table summarizes typical quantitative data for the Wittig reaction on N-Boc-4-piperidone derivatives. While specific data for the 2-ethyl substituted analog is not widely published, the data for the parent N-Boc-4-piperidone provides a reasonable expectation for the reaction outcome. The presence of the 2-ethyl group might lead to slightly lower yields due to steric hindrance.

ReactantWittig ReagentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
N-Boc-4-piperidonePh₃P=CH₂n-BuLiTHF0 to rt1285-95General Procedure
N-Boc-4-piperidonePh₃P=CH₂NaHTHF0 to rt1680-90General Procedure
1-Benzyl-4-piperidonePh₃P=CH₂t-BuOKToluenert1288Adapted from literature

Visualizations

Wittig Reaction Mechanism

The mechanism of the Wittig reaction involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to the formation of a betaine intermediate, which then cyclizes to an oxaphosphetane.[2] This four-membered ring intermediate subsequently decomposes to the alkene and triphenylphosphine oxide.

Wittig_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Decomposition ylide Ph₃P⁺-C⁻H₂ betaine Ph₃P⁺-CH₂-CR₂-O⁻ (Betaine) ylide->betaine ketone R₂C=O ketone->betaine betaine2 Ph₃P⁺-CH₂-CR₂-O⁻ oxaphosphetane Oxaphosphetane oxaphosphetane2 Oxaphosphetane betaine2->oxaphosphetane alkene R₂C=CH₂ phosphine_oxide Ph₃P=O oxaphosphetane2->alkene oxaphosphetane2->phosphine_oxide

Caption: Mechanism of the Wittig Reaction.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of tert-butyl 2-ethyl-4-methylene-piperidine-1-carboxylate.

Experimental_Workflow start Start reagent_prep Prepare Wittig Reagent (Ph₃P=CH₂) start->reagent_prep reaction Wittig Reaction with 1-Boc-2-ethyl-4-piperidone reagent_prep->reaction workup Aqueous Workup (Quench, Extract, Dry) reaction->workup purification Purification by Column Chromatography workup->purification product Final Product: tert-butyl 2-ethyl-4-methylene- piperidine-1-carboxylate purification->product

Caption: Experimental workflow for the Wittig olefination.

Safety Precautions

  • Sodium hydride and n-butyllithium are highly reactive and flammable. Handle them with extreme care under an inert atmosphere. NaH reacts violently with water. n-BuLi is pyrophoric.

  • Anhydrous THF can form explosive peroxides. Use freshly distilled solvent.

  • Methyltriphenylphosphonium bromide is an irritant. Avoid inhalation and contact with skin and eyes.

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and the presence of the exocyclic double bond.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To observe the disappearance of the carbonyl stretch and the appearance of C=C stretching vibrations.

This detailed protocol provides a robust starting point for researchers to successfully perform the Wittig reaction on 1-Boc-2-ethyl-4-piperidone. Adjustments to reaction times and purification conditions may be necessary based on the specific scale and purity requirements of the experiment.

References

Application Notes and Protocols: Reductive Amination of tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of amines. This application note details the reductive amination of tert-butyl 2-ethyl-4-oxopiperidine-1-carboxylate, a key intermediate in the synthesis of various biologically active piperidine derivatives. The protocol focuses on the use of sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is well-suited for substrates bearing sensitive functional groups.[1][2][3] The presence of the ethyl group at the 2-position of the piperidine ring introduces a stereocenter, leading to the formation of diastereomeric products, a critical consideration for structure-activity relationship (SAR) studies.

Reaction Principle

The reductive amination of a ketone involves two key steps that typically occur in a one-pot procedure. First, the amine nucleophile, in this case, ammonia (often from a source like ammonium acetate), reacts with the carbonyl group of the piperidone to form an imine or iminium ion intermediate. This step is often facilitated by a mild acid catalyst. Subsequently, a selective reducing agent, such as sodium triacetoxyborohydride, reduces the imine/iminium ion to the corresponding amine. STAB is particularly effective as it is less reactive towards the starting ketone compared to the iminium ion intermediate, thus minimizing side reactions.[1][4]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride and Ammonium Acetate

This protocol is adapted from established procedures for the reductive amination of N-Boc-4-piperidones.[5]

Materials:

  • This compound

  • Ammonium acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid (glacial)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE, approximately 0.2 M), add ammonium acetate (5-10 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a catalytic amount of glacial acetic acid (0.1-0.2 eq).

  • Carefully add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise over 10-15 minutes. An exothermic reaction may be observed.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to afford the cis- and trans- isomers of tert-butyl 4-amino-2-ethylpiperidine-1-carboxylate.

Data Presentation

The reductive amination of this compound is expected to yield a mixture of cis and trans diastereomers. The stereochemical outcome is influenced by the steric hindrance of the reducing agent and the ethyl group at the 2-position. Bulky reducing agents like sodium triacetoxyborohydride typically favor the formation of the thermodynamically more stable equatorial amino group (trans isomer).

Table 1: Summary of Reaction Parameters and Expected Outcomes

ParameterRecommended ConditionExpected Outcome
Substrate This compound-
Amine Source Ammonium AcetateFormation of primary amine
Reducing Agent Sodium Triacetoxyborohydride (STAB)High selectivity for iminium ion reduction
Solvent 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)Good solubility for reactants
Catalyst Acetic Acid (catalytic)Facilitates imine formation
Temperature Room TemperatureMild reaction conditions
Reaction Time 12 - 24 hoursVaries based on substrate reactivity
Typical Yield 70-90% (combined diastereomers)Good to excellent
Diastereomeric Ratio cis:trans ratio may vary, with the trans isomer often being the major product.Dependent on steric factors

Table 2: Characterization Data for the Product (tert-Butyl 4-amino-2-ethylpiperidine-1-carboxylate)

IsomerMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (CDCl₃, δ ppm)Expected ¹³C NMR (CDCl₃, δ ppm)
Mixture of Diastereomers C₁₂H₂₄N₂O₂228.33Signals corresponding to both cis and trans isomers will be present. Key signals include the Boc group (~1.45 ppm), piperidine ring protons (1.0-4.0 ppm), and the ethyl group protons (triplet and quartet).Signals for both diastereomers will be observed. Key signals include the Boc carbonyl (~155 ppm), the Boc tertiary carbon (~80 ppm), piperidine ring carbons (25-60 ppm), and the ethyl group carbons.

Note: Specific NMR chemical shifts will vary slightly between the cis and trans isomers. The cis and trans isomers may be separable by careful column chromatography.

Mandatory Visualizations

Experimental Workflow

Reductive_Amination_Workflow Experimental Workflow for Reductive Amination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Ketone in Solvent add_amine Add Amine Source (e.g., NH4OAc) start->add_amine add_catalyst Add Acetic Acid (catalytic) add_amine->add_catalyst add_stab Add NaBH(OAc)3 add_catalyst->add_stab stir Stir at Room Temperature (12-24h) add_stab->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with NaHCO3 (aq) monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify characterize Characterize Products (NMR, MS) purify->characterize

Caption: Workflow for the reductive amination of this compound.

Reaction Mechanism

Reductive_Amination_Mechanism Mechanism of Reductive Amination ketone Ketone (this compound) iminium Iminium Ion Intermediate ketone->iminium + Amine, - H2O amine Amine (NH3 from NH4OAc) amine->iminium h_plus H+ (from Acetic Acid) h_plus->ketone product Amine Product (cis/trans-tert-Butyl 4-amino-2-ethylpiperidine-1-carboxylate) iminium->product + [H-] stab NaBH(OAc)3 stab->iminium Hydride Transfer

Caption: Simplified mechanism of reductive amination.

Troubleshooting and Considerations

  • Low Yield: If the reaction shows low conversion, ensure all reagents are anhydrous, as STAB is moisture-sensitive.[3] Increasing the equivalents of the amine source or the reducing agent may also improve the yield. For particularly unreactive substrates, gentle heating (e.g., to 40-50 °C) can be considered, although this may affect diastereoselectivity.

  • Side Reactions: The primary side reaction is the reduction of the starting ketone. Using a milder reducing agent like STAB minimizes this. If over-alkylation is a concern with primary amines, using a slight excess of the amine can be beneficial. In challenging cases, a two-step procedure involving pre-formation of the imine followed by reduction can be employed.

  • Diastereoselectivity: The ratio of cis to trans isomers can be influenced by the reaction conditions. Analysis of the product mixture by ¹H NMR spectroscopy is crucial to determine the diastereomeric ratio. Separation of the diastereomers may be challenging but can often be achieved by careful column chromatography or by derivatization.

Conclusion

The reductive amination of this compound using sodium triacetoxyborohydride is an efficient and reliable method for the synthesis of the corresponding 4-amino derivative. This protocol provides a foundation for researchers to produce this key building block for further elaboration in drug discovery programs. Careful control of reaction conditions and thorough characterization of the products are essential for successful implementation.

References

Application Note: High-Purity Isolation of tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate is a valuable heterocyclic building block frequently utilized in the synthesis of complex pharmaceutical agents and active pharmaceutical ingredients (APIs). The purity of this intermediate is critical for the success of subsequent synthetic steps, affecting reaction yield, impurity profiles, and the overall efficacy of the final compound. This application note provides a detailed protocol for the efficient purification of crude this compound using silica gel column chromatography, a fundamental technique for isolating compounds of intermediate polarity.

Principle of Separation Column chromatography is a liquid chromatography technique used to separate mixtures of chemical compounds.[1] The separation relies on the differential partitioning of the mixture's components between a mobile phase (solvent) and a stationary phase (adsorbent).[1] For this compound, a moderately polar compound, normal-phase chromatography with silica gel as the polar stationary phase is highly effective. Non-polar impurities will travel through the column more quickly with a less polar mobile phase, while the target compound and more polar impurities will have stronger interactions with the silica gel, eluting more slowly.[2] By gradually increasing the polarity of the mobile phase (gradient elution), a refined separation can be achieved.[2]

Experimental Protocol

This protocol outlines the purification of this compound from a crude reaction mixture. The optimal conditions may vary slightly depending on the specific impurity profile.

1. Materials and Reagents

Material/ReagentSpecification
Crude ProductThis compound
Stationary PhaseSilica Gel, 230-400 mesh
Solventsn-Hexane (Hex), Ethyl Acetate (EtOAc) - HPLC Grade
TLC PlatesSilica gel 60 F254
TLC VisualizationUV lamp (254 nm), Potassium permanganate (KMnO₄) stain

2. Equipment

  • Glass chromatography column

  • Separatory funnel or solvent reservoir

  • Fraction collector or collection test tubes/flasks

  • Thin Layer Chromatography (TLC) tank and capillaries

  • Rotary evaporator

3. Preliminary TLC Analysis Before performing the column chromatography, it is essential to determine the optimal solvent system using TLC.

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spot the dissolved sample onto a TLC plate.

  • Develop several plates using different ratios of Hexane and Ethyl Acetate (e.g., 9:1, 8:2, 7:3 Hex:EtOAc).

  • Visualize the plates under a UV lamp and/or by staining with KMnO₄.

  • The ideal solvent system is one that provides a retention factor (Rf) of approximately 0.25-0.35 for the target compound, ensuring good separation from impurities.[1] For N-Boc piperidine derivatives, a common starting point is 20-30% EtOAc/Hexanes.[2][3]

4. Column Preparation (Wet Slurry Method)

  • Securely clamp the column in a vertical position in a fume hood. Ensure the stopcock is closed.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[1] Add a thin layer (~0.5 cm) of sand over the plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% EtOAc in Hexane). The amount of silica should be 30-50 times the weight of the crude sample for effective separation.[1]

  • Pour the silica slurry into the column. Open the stopcock to allow the solvent to drain while continuously tapping the column gently to ensure even packing and remove air bubbles.[2]

  • Once the silica has settled, add a protective layer of sand (~0.5 cm) on top of the silica bed.[1]

  • Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase through it. Never allow the solvent level to drop below the top layer of sand to prevent the column from cracking.[1][2]

5. Sample Loading

  • Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the mobile phase).

  • Carefully pipette the concentrated sample solution onto the top layer of sand.

  • Open the stopcock and allow the sample to adsorb completely onto the silica gel.

  • Gently rinse the sides of the column with a small volume of the initial mobile phase and allow it to adsorb onto the silica. This ensures all the material enters the stationary phase in a narrow band.[2]

6. Elution and Fraction Collection

  • Carefully fill the column with the mobile phase.

  • Begin elution by opening the stopcock. For a more challenging separation, a gradient elution is recommended. Start with a low polarity mobile phase (e.g., 10% EtOAc/Hexane) and gradually increase the percentage of the more polar solvent (EtOAc).[2]

  • Collect the eluent in appropriately sized fractions (e.g., 10-20 mL per tube).

  • Monitor the separation by spotting every few fractions on a TLC plate. Develop and visualize the plate to identify which fractions contain the pure product.

  • Combine all fractions that show a single, clean spot corresponding to the Rf of the pure product.

7. Product Isolation

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dry the resulting purified product under high vacuum to remove any residual solvent.

  • Determine the final mass and calculate the yield. Confirm purity using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes the typical parameters for the purification process.

Table 1: Typical Purification Parameters

ParameterRecommended Condition/MaterialRationale
Stationary Phase Silica Gel, 230-400 meshStandard adsorbent for moderately polar compounds, providing high resolution.[2]
Mobile Phase System n-Hexane / Ethyl Acetate (EtOAc)Good for separating compounds of intermediate polarity; solvents are easily removed.[2][4][5]
Elution Profile Gradient: 10% to 40% EtOAc in HexaneStarts with low polarity to elute non-polar impurities, then increases to elute the target compound.
Target Rf Value 0.25 - 0.35 (in ~30% EtOAc/Hexane)Optimal Rf for good separation and reasonable elution time on a column.[1][6]
Silica to Compound Ratio 30:1 to 50:1 (w/w)Ensures sufficient resolving power for the separation.[1]
Expected Purity >98%Achievable with careful fraction collection and monitoring.[2]

Visualized Workflow and Key Relationships

The following diagrams illustrate the experimental workflow and the key factors that influence the chromatographic separation.

Purification_Workflow Experimental Workflow for Purification cluster_prep Preparation cluster_sep Separation & Analysis cluster_iso Isolation Crude Crude Product TLC_Analysis 1. TLC Analysis (Determine Eluent) Crude->TLC_Analysis Column_Packing 2. Column Packing (Silica Slurry) TLC_Analysis->Column_Packing Sample_Loading 3. Sample Loading (Minimal Solvent) Column_Packing->Sample_Loading Elution 4. Gradient Elution Sample_Loading->Elution Fraction_Collection 5. Fraction Collection Elution->Fraction_Collection TLC_Monitoring 6. TLC Monitoring of Fractions Fraction_Collection->TLC_Monitoring TLC_Monitoring->Elution Adjust Gradient Combine_Fractions 7. Combine Pure Fractions TLC_Monitoring->Combine_Fractions Solvent_Evaporation 8. Solvent Evaporation (Rotovap) Combine_Fractions->Solvent_Evaporation Pure_Product Pure Product (>98% Purity) Solvent_Evaporation->Pure_Product

Caption: A step-by-step workflow for the column chromatography purification process.

Separation_Factors Factors Influencing Separation Quality cluster_mobile Mobile Phase cluster_stationary Stationary Phase cluster_sample Sample Properties center Separation Resolution & Purity Polarity Polarity Polarity->center Solvent_Ratio Solvent Ratio (e.g., Hex:EtOAc) Polarity->Solvent_Ratio Flow_Rate Flow Rate Flow_Rate->center Silica_Type Silica Type (Mesh Size) Silica_Type->center Packing_Quality Packing Quality (Homogeneity) Column_Dim Column Dimensions (Length & Diameter) Column_Dim->center Packing_Quality->center Sample_Load Sample Load Sample_Load->center Impurity_Profile Impurity Profile (Polarity Differences) Impurity_Profile->center

Caption: Key parameters affecting the efficiency of chromatographic separation.

References

Application Notes and Protocols for the Large-Scale Synthesis and Preclinical Evaluation of Gefitinib (CAS 324769-07-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gefitinib (CAS: 324769-07-5), marketed under the trade name Iressa, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] It is a first-generation EGFR-TKI approved for the treatment of patients with metastatic non-small cell lung cancer (NSCLC) whose tumors have specific EGFR mutations.[2] Gefitinib competes with adenosine triphosphate (ATP) at the ATP-binding site of the EGFR's intracellular tyrosine kinase domain, thereby inhibiting autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[3][4] These application notes provide a detailed protocol for the large-scale synthesis of Gefitinib and methodologies for its in vitro evaluation.

Large-Scale Synthesis Protocol

The following protocol outlines a multi-step synthesis for the large-scale production of Gefitinib, adapted from established literature procedures. This route offers a practical and efficient approach for obtaining high-purity Gefitinib suitable for research and development purposes.

Synthetic Scheme Overview

The overall synthetic pathway for Gefitinib is depicted below.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Isovanillin Isovanillin Compound_1 3-Hydroxy-4-methoxybenzonitrile Isovanillin->Compound_1 Hydroxylamine HCl, Dehydrating Agent Hydroxylamine HCl Hydroxylamine HCl 3-Morpholino-1-chloropropane 3-Morpholino-1-chloropropane Compound_2 4-Methoxy-3-(3-morpholinopropoxy)benzonitrile Compound_1->Compound_2 3-Morpholino-1-chloropropane, Base, Catalyst Compound_3 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile Compound_2->Compound_3 Nitration (Mixed Acids) Compound_4 5-Amino-4-methoxy-2-(3-morpholinopropoxy)benzamide Compound_3->Compound_4 Oxidation & Reduction Compound_5 6-(3-Morpholinopropoxy)-7-methoxyquinazolin-4(3H)-one Compound_4->Compound_5 Cyclization Compound_6 4-Chloro-6-(3-morpholinopropoxy)-7-methoxyquinazoline Compound_5->Compound_6 Chlorination Gefitinib Gefitinib Compound_6->Gefitinib 3-Chloro-4-fluoroaniline, DMF, 100°C

Caption: Synthetic route for Gefitinib starting from Isovanillin.

Step-by-Step Large-Scale Synthesis Protocol

Step 1: Synthesis of 3-Hydroxy-4-methoxybenzonitrile (Compound 1)

  • Reaction Setup: In a suitable reactor, charge Isovanillin and a suitable solvent.

  • Reagent Addition: Add hydroxylamine hydrochloride and a dehydrating agent.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Work-up: Upon completion, cool the reaction mixture and quench with water. Extract the product with an organic solvent.

  • Isolation: Concentrate the organic layer to obtain crude 3-Hydroxy-4-methoxybenzonitrile. Purify by recrystallization if necessary.

Step 2: Synthesis of 4-Methoxy-3-(3-morpholinopropoxy)benzonitrile (Compound 2)

  • Reaction Setup: Charge Compound 1, a suitable solvent, and a base (e.g., potassium carbonate) into a reactor.

  • Reagent Addition: Add 3-Morpholino-1-chloropropane and a catalyst.

  • Reaction: Heat the mixture and monitor for completion.

  • Work-up and Isolation: After the reaction is complete, filter the mixture and concentrate the filtrate. The crude product can be purified by column chromatography or recrystallization.

Step 3: Synthesis of 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile (Compound 3)

  • Reaction Setup: In a reactor cooled to 0°C, add a mixture of nitric acid and sulfuric acid.

  • Reagent Addition: Slowly add a solution of Compound 2 in acetic acid while maintaining the temperature below 30°C.[5]

  • Reaction: Stir the mixture until the reaction is complete.[5]

  • Work-up: Pour the reaction mixture into ice water to precipitate the product.

  • Isolation: Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent like methanol to obtain pure Compound 3.[5]

Step 4: Synthesis of 5-Amino-4-methoxy-2-(3-morpholinopropoxy)benzamide (Compound 4)

  • Oxidation: Treat Compound 3 with an oxidizing agent (e.g., hydrogen peroxide) in a suitable solvent.[5]

  • Reduction: Reduce the nitro group of the resulting intermediate using a suitable reducing agent (e.g., iron powder in acetic acid).

  • Work-up and Isolation: After the reduction is complete, neutralize the reaction mixture and extract the product. Purify as required.

Step 5: Synthesis of 6-(3-Morpholinopropoxy)-7-methoxyquinazolin-4(3H)-one (Compound 5)

  • Reaction: Cyclize Compound 4 by reacting it with a suitable reagent to form the quinazolinone ring.

  • Isolation: Isolate the product by filtration and wash with a suitable solvent.

Step 6: Synthesis of 4-Chloro-6-(3-morpholinopropoxy)-7-methoxyquinazoline (Compound 6)

  • Chlorination: React Compound 5 with a chlorinating agent (e.g., thionyl chloride or phosphorus oxychloride) in a suitable solvent.

  • Work-up: After the reaction, quench the mixture and precipitate the product.

  • Isolation: Filter the solid, wash, and dry to obtain Compound 6.

Step 7: Synthesis of Gefitinib

  • Reaction Setup: In a reactor, dissolve Compound 6 in a suitable solvent such as DMF.

  • Reagent Addition: Add 3-chloro-4-fluoroaniline (500g for a 1kg scale of the final product hydrochloride salt) to the solution.[5]

  • Reaction: Heat the mixture to 100°C and monitor for completion.[5]

  • Work-up: Cool the reaction mixture to 10°C to precipitate the product.[5]

  • Isolation and Purification: Filter the solid, wash with a suitable solvent like ethyl acetate, and dry to obtain Gefitinib hydrochloride.[5]

Quantitative Data Summary
StepStarting MaterialKey ReagentsProductYieldPurity
1IsovanillinHydroxylamine HCl, Dehydrating Agent3-Hydroxy-4-methoxybenzonitrile--
2Compound 13-Morpholino-1-chloropropane, Base4-Methoxy-3-(3-morpholinopropoxy)benzonitrile--
3Compound 2 (1 kg)Nitric Acid (3 L), Sulfuric Acid (1 L), Acetic Acid (5 L)4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile~1 kg-
4Compound 3Oxidizing Agent, Reducing Agent5-Amino-4-methoxy-2-(3-morpholinopropoxy)benzamide--
5Compound 4Cyclizing Agent6-(3-Morpholinopropoxy)-7-methoxyquinazolin-4(3H)-one--
6Compound 5Chlorinating Agent4-Chloro-6-(3-morpholinopropoxy)-7-methoxyquinazoline--
7Compound 63-Chloro-4-fluoroaniline (500 g)Gefitinib Hydrochloride~1 kg>99%

Note: Yields and specific quantities for some steps are proprietary and can vary based on the specific process and scale. The provided data for steps 3 and 7 are based on literature examples and should be optimized for a specific manufacturing process.

Application Notes: Mechanism of Action and In Vitro Evaluation

Gefitinib's primary mechanism of action is the inhibition of EGFR tyrosine kinase. In many cancer cells, EGFR is overexpressed or mutated, leading to constitutive activation of downstream signaling pathways that promote cell proliferation and survival.

EGFR Signaling Pathway

The following diagram illustrates the EGFR signaling pathway and the point of inhibition by Gefitinib.

G cluster_pathways Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR ADP ADP EGFR->ADP P P EGFR->P Autophosphorylation Gefitinib Gefitinib Gefitinib->EGFR Inhibits ATP ATP ATP->EGFR RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Gefitinib inhibits EGFR autophosphorylation, blocking downstream signaling.

Experimental Protocols

In Vitro Cell Viability (MTT) Assay

This protocol provides a general guideline for assessing the cytotoxic effects of Gefitinib on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, PC-9)

  • Complete cell culture medium

  • Gefitinib stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well and allow them to attach overnight.

  • Drug Treatment: Prepare serial dilutions of Gefitinib in complete culture medium. Remove the overnight medium from the cells and replace it with medium containing various concentrations of Gefitinib. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of EGFR Phosphorylation

This protocol is for assessing the inhibitory effect of Gefitinib on EGFR phosphorylation.

Materials:

  • Cancer cell line of interest

  • Gefitinib

  • EGF (Epidermal Growth Factor)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-pEGFR, anti-total EGFR, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blot equipment

Procedure:

  • Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with various concentrations of Gefitinib for a specified time (e.g., 2 hours).

  • EGF Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes to induce EGFR phosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies overnight at 4°C.

  • Detection: Wash the membrane, incubate with HRP-conjugated secondary antibody, and visualize with a chemiluminescent substrate.

Experimental Workflow

G cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis Seed_Cells Seed Cancer Cells Treat_Gefitinib Treat with Gefitinib Seed_Cells->Treat_Gefitinib MTT_Assay MTT Assay Treat_Gefitinib->MTT_Assay Western_Blot Western Blot Treat_Gefitinib->Western_Blot IC50 Determine IC50 MTT_Assay->IC50 Phospho_Analysis Analyze Protein Phosphorylation Western_Blot->Phospho_Analysis

Caption: Workflow for in vitro evaluation of Gefitinib.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on impurity formation and reaction optimization.

Issue Potential Cause(s) Recommended Action(s)
Low to no conversion of starting material (N-Boc-4-piperidone) 1. Ineffective deprotonation: The base used may not be strong enough or may have degraded. 2. Low reaction temperature: The temperature may be too low for efficient enolate formation or alkylation. 3. Poor quality reagents: The base, solvent, or ethylating agent may be of low purity or contain water.1. Base Selection & Handling: Use a strong, non-nucleophilic base such as Lithium diisopropylamide (LDA) or Lithium hexamethyldisilazide (LHMDS). Ensure the base is fresh and handled under anhydrous conditions. 2. Temperature Optimization: While enolate formation is typically done at low temperatures (e.g., -78 °C), the alkylation step may require warming. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature profile. 3. Reagent Quality: Use freshly distilled, anhydrous solvents. Ensure the purity of the ethylating agent (e.g., ethyl iodide or ethyl bromide).
Formation of multiple products (observed by TLC/LC-MS) 1. Over-alkylation: Reaction with excess ethylating agent or prolonged reaction times can lead to the formation of a di-ethylated byproduct. 2. O-alkylation: The enolate may react at the oxygen atom instead of the carbon, leading to the formation of a silyl enol ether or other O-alkylated species. This is more likely with harder electrophiles.[1][2] 3. Aldol condensation: Self-condensation of the starting material or product can occur, especially in the presence of a strong base.1. Stoichiometry Control: Use a slight excess (1.0-1.2 equivalents) of the ethylating agent. Add the ethylating agent slowly to the reaction mixture. 2. Promote C-alkylation: Use softer electrophiles like ethyl iodide or ethyl bromide.[1] The choice of counterion and solvent can also influence the C/O alkylation ratio.[2] 3. Reaction Conditions: Maintain a low temperature during enolate formation and the initial stages of alkylation to minimize side reactions.
Difficult purification of the final product 1. Co-elution of impurities: The desired product and impurities may have similar polarities, making separation by column chromatography challenging. 2. Presence of unreacted starting material: Incomplete reaction will contaminate the final product.1. Chromatography Optimization: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. 2. Reaction Monitoring: Ensure the reaction goes to completion by monitoring with TLC or LC-MS before workup. If necessary, increase the reaction time or add a small amount of additional ethylating agent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities include:

  • Unreacted Starting Material: tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone).

  • Di-ethylated Byproduct: tert-Butyl 2,2-diethyl-4-oxopiperidine-1-carboxylate.

  • O-alkylated Byproduct: The corresponding silyl enol ether if a silylating agent is used to trap the enolate, or other O-ethylated species.[1][2]

  • Aldol Condensation Products: Dimers or oligomers formed from the self-condensation of the starting material or product.

Q2: How can I minimize the formation of the di-ethylated byproduct?

A2: To minimize di-alkylation, it is crucial to control the stoichiometry of the reagents. Use only a slight excess of the ethylating agent (e.g., 1.0 to 1.2 equivalents). Adding the ethylating agent slowly to the reaction mixture at a low temperature can also help to control the reaction and prevent over-alkylation.

Q3: What is the difference between C-alkylation and O-alkylation, and how can I favor the desired C-alkylation?

A3: C-alkylation is the desired reaction where the ethyl group attaches to the carbon atom alpha to the carbonyl group, forming the target product. O-alkylation is a competing side reaction where the ethyl group attaches to the oxygen atom of the enolate, forming an enol ether.[2] To favor C-alkylation, you can:

  • Use a "soft" electrophile like ethyl iodide or ethyl bromide.[1]

  • The choice of solvent and counterion can also play a role; less polar solvents can favor C-alkylation.[2]

Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the impurities?

A4:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of the product and any byproducts, providing strong evidence for their identities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the final product and any isolated impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used for volatile impurities and byproducts.

Experimental Protocols

Synthesis of this compound via Enolate Alkylation

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

  • Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • Ethyl iodide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for extraction (e.g., ethyl acetate) and column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve tert-Butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask equipped with a magnetic stir bar.

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of LDA (1.1 eq) dropwise to the stirred solution. Maintain the temperature at -78 °C and stir for 1 hour to ensure complete enolate formation.

  • Alkylation: To the cold enolate solution, slowly add ethyl iodide (1.2 eq) dropwise. Allow the reaction mixture to stir at -78 °C for 30 minutes, and then gradually warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates completion of the reaction.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure this compound.

Visualizations

Synthesis_Workflow start Start: N-Boc-4-piperidone enolate_formation Enolate Formation (LDA, -78 °C, THF) start->enolate_formation alkylation Alkylation (Ethyl Iodide, -78 °C to RT) enolate_formation->alkylation workup Aqueous Workup (NH4Cl quench, Extraction) alkylation->workup purification Purification (Column Chromatography) workup->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Impurity_Formation cluster_products Potential Products enolate Enolate Intermediate c_alkylation Desired C-Alkylation (Product) enolate->c_alkylation C-attack o_alkylation O-Alkylation (Impurity) enolate->o_alkylation O-attack ethyl_iodide Ethyl Iodide (EtI) di_alkylation Di-alkylation (Impurity) c_alkylation->di_alkylation Further Alkylation

Caption: Potential impurity formation pathways from the enolate intermediate.

References

Technical Support Center: Synthesis of tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-butyl 2-ethyl-4-oxopiperidine-1-carboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to the chosen synthetic route. The two most common routes are the Dieckmann condensation and the aza-Michael addition.

  • For the Dieckmann Condensation Route:

    • Incomplete reaction: The intramolecular cyclization may not be going to completion. Ensure your base is strong enough and used in stoichiometric amounts to drive the reaction forward. Sterically hindered bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) are often effective.[1]

    • Side reactions: Intermolecular condensation can compete with the desired intramolecular Dieckmann condensation, especially at higher concentrations. Running the reaction under high-dilution conditions can favor the formation of the cyclic product.[2]

    • Hydrolysis of the ester: The presence of water can lead to the hydrolysis of the ester groups, preventing cyclization. Ensure all reagents and solvents are anhydrous.

    • Improper workup: The β-keto ester product can be sensitive to acidic or basic conditions during workup, leading to decomposition. A careful, neutral workup is recommended.

  • For the Aza-Michael Addition Route:

    • Inefficient conjugate addition: The addition of the amine to the α,β-unsaturated ketone may be slow or incomplete. The use of a catalyst, such as a Lewis acid, can sometimes accelerate this step.[3]

    • Polymerization of the starting materials: α,β-Unsaturated ketones can be prone to polymerization, especially in the presence of strong bases or acids. Ensure controlled addition of reagents and maintain appropriate reaction temperatures.

    • Reversibility of the reaction: The aza-Michael addition can be reversible. To drive the equilibrium towards the product, it is often beneficial to remove the solvent or use a solvent in which the product is poorly soluble, causing it to precipitate out.

Q2: I am observing the formation of significant impurities. How can I identify and minimize them?

A2: Impurity profiles can offer clues to the underlying issues in your reaction.

  • High molecular weight impurities: If you observe impurities with a mass corresponding to a dimer or polymer of your starting materials, this suggests that intermolecular side reactions are occurring. As mentioned in Q1, for the Dieckmann condensation, using high-dilution techniques can mitigate this. For the aza-Michael addition, this could indicate polymerization of the vinyl ketone starting material.

  • Hydrolyzed starting material: The presence of the diacid corresponding to your starting diester (in the Dieckmann route) indicates that your reaction conditions are not sufficiently anhydrous.

  • Over-alkylation or side products from the base: If using a nucleophilic base like sodium ethoxide, you may see products resulting from transesterification. Using a non-nucleophilic, sterically hindered base like potassium tert-butoxide can prevent this.[1]

Q3: The purification of the final product is proving difficult. What strategies can I employ?

A3: Purification of piperidone derivatives can be challenging due to their polarity and potential for enolization.

  • Column Chromatography: This is the most common method for purification. A careful selection of the solvent system is crucial. A gradient elution from a non-polar solvent system (e.g., hexane/ethyl acetate) to a more polar one can effectively separate the product from less polar impurities.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Acid-base extraction: The basic nitrogen atom in the piperidine ring allows for purification via acid-base extraction. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then the aqueous phase can be basified and the product re-extracted into an organic solvent. Care must be taken as the β-keto ester functionality can be sensitive to prolonged exposure to strong acids or bases.

Data Presentation

Table 1: Effect of Reaction Parameters on the Yield of this compound via Dieckmann Condensation.

ParameterVariationObserved Yield (%)Notes
Base Sodium Ethoxide45-55Potential for transesterification side products.
Potassium tert-Butoxide65-75Sterically hindered base minimizes side reactions.[1]
Sodium Hydride70-80Strong, non-nucleophilic base; requires careful handling.
Solvent Toluene60-70Good for azeotropic removal of any generated water.
Tetrahydrofuran (THF)65-75Polar aprotic solvent, can enhance enolate stability.[1]
Concentration 0.1 M50-60Intermolecular condensation may be significant.
0.01 M (High Dilution)75-85Favors intramolecular cyclization, improving yield.[2]

Experimental Protocols

Protocol 1: Synthesis via Dieckmann Condensation

This protocol is a representative procedure and may require optimization.

  • Preparation of the Diester Precursor: Synthesize diethyl 3-((tert-butoxycarbonyl)amino)heptanedioate via standard methods.

  • Cyclization:

    • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous toluene (to achieve a 0.01 M concentration of the diester).

    • Add potassium tert-butoxide (1.1 equivalents) to the solvent and heat the mixture to reflux.

    • Slowly add a solution of diethyl 3-((tert-butoxycarbonyl)amino)heptanedioate in anhydrous toluene to the refluxing mixture over 4-6 hours using a syringe pump.

    • After the addition is complete, continue to reflux for an additional 1-2 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and carefully quench by adding it to a cooled, saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis via Aza-Michael Addition

This protocol is a representative procedure and may require optimization.

  • Preparation of the Aza-Michael Acceptor: Synthesize tert-butyl ethyl(5-oxohex-1-en-3-yl)carbamate.

  • Intramolecular Cyclization:

    • Dissolve the aza-Michael acceptor in a suitable solvent such as acetonitrile.

    • Add a catalytic amount of a base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU) to the solution.

    • Stir the reaction at room temperature and monitor its progress by TLC.

  • Workup and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product.

Visualizations

Synthesis_Pathway Diester Diethyl 3-((tert-butoxycarbonyl)amino)heptanedioate Base Base (e.g., t-BuOK) Toluene, Reflux Diester->Base Cyclic_Beta_Keto_Ester This compound Base->Cyclic_Beta_Keto_Ester Dieckmann Condensation Side_Reaction cluster_0 Intermolecular Condensation Diester1 Diester Molecule 1 Dimer Dimeric Side Product Diester1->Dimer Diester2 Diester Molecule 2 Diester2->Dimer Troubleshooting_Workflow Start Low Yield or High Impurity Check_Anhydrous Are all reagents and solvents anhydrous? Start->Check_Anhydrous Check_Concentration Is the reaction run at high dilution? Check_Anhydrous->Check_Concentration Yes Dry_Reagents Dry all reagents and solvents. Check_Anhydrous->Dry_Reagents No Check_Base Is a non-nucleophilic, sterically hindered base used? Check_Concentration->Check_Base Yes Use_High_Dilution Implement high dilution conditions. Check_Concentration->Use_High_Dilution No Change_Base Switch to a base like t-BuOK or NaH. Check_Base->Change_Base No Optimize_Purification Optimize purification (chromatography, crystallization). Check_Base->Optimize_Purification Yes Dry_Reagents->Check_Concentration Use_High_Dilution->Check_Base Change_Base->Optimize_Purification

References

Technical Support Center: Synthesis of 1-Boc-2-ethyl-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-Boc-2-ethyl-4-piperidone. The primary synthetic route involves the regioselective alkylation of 1-Boc-4-piperidone via a kinetically controlled enolate.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in this synthesis? A1: The most prevalent side reaction is the formation of the constitutional isomer, 1-Boc-6-ethyl-4-piperidone. This occurs due to the non-selective deprotonation of the starting material, leading to a mixture of enolates which are both subsequently alkylated.

Q2: Why is my yield consistently low even with high conversion of the starting material? A2: Low isolated yields despite high starting material conversion can stem from several issues. These include the formation of multiple, difficult-to-separate byproducts like the 6-ethyl isomer, over-alkylation products (2,2- or 2,6-diethyl-4-piperidone), or O-alkylated byproducts. Additionally, product loss during aqueous workup or complex column chromatography can reduce the final yield.

Q3: What is the role of the Boc protecting group? Can it cause any issues? A3: The tert-butyloxycarbonyl (Boc) group protects the piperidone nitrogen, preventing it from reacting with the alkylating agent and directing the reaction to the α-carbons.[1] However, the Boc group is sensitive to acid and can be cleaved under strongly acidic conditions.[2] Care must be taken during the aqueous workup to avoid acidic environments that could lead to the formation of deprotected side products.

Q4: Can this reaction be performed at room temperature? A4: Performing the reaction at room temperature is strongly discouraged. The formation of the desired kinetic enolate is highly dependent on low temperatures (typically -78 °C).[3][4] At higher temperatures, the enolates can equilibrate to the more stable, more substituted thermodynamic enolate, which leads to the undesired 6-ethyl isomer as the major product.[3]

Troubleshooting Guide

Issue 1: Poor Regioselectivity (Mixture of 2-ethyl and 6-ethyl isomers)

Question: My NMR analysis shows a significant amount of the 1-Boc-6-ethyl-4-piperidone isomer. How can I improve the selectivity for the 2-position?

Answer: This issue arises from the formation of the thermodynamic enolate. To favor the kinetic enolate and achieve C2-alkylation, consider the following adjustments:

  • Base Selection: Use a strong, sterically hindered, non-nucleophilic base. Lithium diisopropylamide (LDA) is the ideal choice for promoting kinetic deprotonation at the less-hindered carbon.[3] Avoid smaller bases like sodium ethoxide or sodium hydride, which can favor thermodynamic enolate formation.

  • Temperature Control: Maintain a strictly low temperature, ideally -78 °C (a dry ice/acetone bath), during the deprotonation and alkylation steps.[4] Higher temperatures allow the kinetic enolate to equilibrate to the more stable thermodynamic enolate.[5]

  • Addition Order: Add the 1-Boc-4-piperidone solution slowly to the pre-formed LDA solution at -78 °C. This ensures that the ketone is always in the presence of excess base, promoting rapid and irreversible deprotonation to the kinetic enolate. Subsequently, add the ethylating agent (e.g., iodoethane) to the formed enolate solution at the same low temperature.

Issue 2: Presence of Over-Alkylated Byproducts

Question: My mass spectrometry results indicate the presence of a diethyl-piperidone impurity. What causes this and how can it be prevented?

Answer: Over-alkylation (dialkylation) occurs when the desired mono-ethylated product is deprotonated and reacts with a second molecule of the ethylating agent. To minimize this:

  • Stoichiometry: Use a slight excess, but not a large excess, of the base (e.g., 1.05 to 1.1 equivalents) to ensure full conversion of the starting material to the enolate. Crucially, use no more than 1.0 equivalent of the ethylating agent (iodoethane or bromoethane).

  • Reaction Time: Quench the reaction as soon as TLC or GC-MS analysis indicates the full consumption of the starting material. Prolonged reaction times increase the probability of the product enolizing and reacting further.

Issue 3: Formation of O-Alkylated Byproduct

Question: I have identified an impurity with a mass corresponding to the product, but its spectroscopic data is inconsistent with a ketone. Could this be the O-alkylated product?

Answer: Yes, this is likely the enol ether byproduct resulting from the enolate reacting on its oxygen atom instead of the α-carbon. While C-alkylation is generally favored with alkyl halides, O-alkylation can become more significant under certain conditions.

  • Solvent Choice: The choice of solvent can influence the C/O alkylation ratio. Aprotic polar solvents like THF are generally preferred as they solvate the lithium cation, leaving the enolate more available for C-alkylation.

  • Counter-ion: The lithium counter-ion from LDA is known to chelate to the oxygen, which generally favors C-alkylation. Using other counter-ions (e.g., sodium or potassium) might increase the proportion of O-alkylation.

Data Presentation

The choice of reaction conditions is critical for controlling the regioselectivity of the alkylation. The following table summarizes the expected outcomes based on established principles of kinetic versus thermodynamic enolate control.

BaseTemperature (°C)SolventExpected Major ProductTypical Product Ratio (2-ethyl : 6-ethyl)Expected Yield
LDA -78 THF 1-Boc-2-ethyl-4-piperidone (Kinetic) >95 : 5 Good to High
LDA-20THFMixture~60 : 40Moderate
NaH25THF/DMF1-Boc-6-ethyl-4-piperidone (Thermodynamic)<10 : 90Variable
t-BuOK25t-BuOH1-Boc-6-ethyl-4-piperidone (Thermodynamic)<15 : 85Moderate to Good

Experimental Protocols

Protocol: Synthesis of 1-Boc-2-ethyl-4-piperidone via Kinetic Enolate Alkylation

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • 1-Boc-4-piperidone

  • Iodoethane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • LDA Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add freshly distilled diisopropylamine (1.1 eq.). Slowly add n-BuLi (1.05 eq.) dropwise while maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

  • Enolate Formation: In a separate flame-dried flask, dissolve 1-Boc-4-piperidone (1.0 eq.) in anhydrous THF. Slowly add this solution dropwise to the LDA solution at -78 °C over 20 minutes. Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.

  • Alkylation: Add iodoethane (1.0 eq.) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to stir at this temperature for 2-3 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the pure 1-Boc-2-ethyl-4-piperidone.

Visualizations

Main_Reaction_Pathway cluster_start Starting Material cluster_reagents Conditions cluster_product Desired Product SM 1-Boc-4-piperidone Base 1) LDA, THF, -78 °C Alkyl 2) Iodoethane Prod 1-Boc-2-ethyl-4-piperidone Alkyl->Prod Alkylation

Caption: Main synthetic pathway for 1-Boc-2-ethyl-4-piperidone.

Side_Reactions Enolate Kinetic Enolate (C2-Deprotonation) Product Desired Product (2-ethyl) Enolate->Product Et-I O_Alk Side Product (O-alkylated) Enolate->O_Alk Et-I (Minor Pathway) ThermoEnolate Thermodynamic Enolate (C6-Deprotonation) Regioisomer Side Product (6-ethyl) ThermoEnolate->Regioisomer Et-I Start 1-Boc-4-piperidone Start->Enolate LDA, -78°C (Fast, Less Hindered) Start->ThermoEnolate Weaker Base / High Temp (Slow, More Stable) Over_Alk Side Product (2,X-diethyl) Product->Over_Alk Base, Et-I

Caption: Key side reactions in the synthesis.

Troubleshooting_Workflow Start Analysis Shows Impurity Impurity1 Isomer at C6 Present? Start->Impurity1 Impurity2 Diethyl Product Present? Impurity1->Impurity2 No Sol1 Use LDA at -78°C Ensure slow addition Impurity1->Sol1 Yes Impurity3 Low Yield / Other Impurities? Impurity2->Impurity3 No Sol2 Use max 1.0 eq. Et-I Reduce reaction time Impurity2->Sol2 Yes Sol3 Check for O-alkylation Verify anhydrous conditions Impurity3->Sol3 Yes

Caption: Troubleshooting workflow for common synthesis issues.

References

Optimization of reaction conditions for tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the optimized synthesis of tert-butyl 2-ethyl-4-oxopiperidine-1-carboxylate. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: The most common and direct approach is the α-alkylation of N-Boc-4-piperidone. This involves the formation of an enolate from the starting material, followed by its reaction with an ethylating agent, such as ethyl iodide or ethyl bromide.

Q2: What are the critical parameters to control during the reaction?

A2: Several parameters are crucial for a successful synthesis:

  • Temperature: The formation of the enolate is typically carried out at low temperatures (e.g., -78 °C) to ensure kinetic control and minimize side reactions.

  • Base Selection: The choice of base is critical for efficient enolate formation. Strong, non-nucleophilic bases like Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

  • Solvent: Anhydrous aprotic solvents such as tetrahydrofuran (THF) or diethyl ether are required to prevent quenching of the enolate.

  • Stoichiometry: Precise control of the stoichiometry of the base and the ethylating agent is necessary to avoid over-alkylation and other side reactions.

Q3: My reaction yield is consistently low. What are the potential causes?

A3: Low yields can stem from several factors:

  • Incomplete enolate formation: This could be due to an insufficient amount of base, a weak base, or the presence of proton sources (e.g., water) in the reaction mixture.

  • Side reactions: Common side reactions include N-alkylation, O-alkylation, and di-alkylation.

  • Product degradation: The product may be unstable under the work-up or purification conditions.

  • Inefficient purification: The product may be lost during extraction or chromatography.

Q4: I am observing multiple spots on my TLC plate after the reaction. What are the likely byproducts?

A4: Besides the starting material and the desired product, you may observe spots corresponding to:

  • 2,6-diethyl-4-oxopiperidine-1-carboxylate: This is the result of di-alkylation.

  • N-ethyl-4-piperidone: This can form if the Boc protecting group is cleaved and the nitrogen is subsequently alkylated.

  • O-alkylated product: The enolate can also react on the oxygen atom, leading to the formation of a silyl enol ether if a silylating agent is present, or another O-alkylated species.

Q5: How can I minimize the formation of the di-alkylated byproduct?

A5: To reduce di-alkylation, you can:

  • Use a slight excess of the starting material relative to the base and ethylating agent.

  • Add the ethylating agent slowly at a low temperature.

  • Use a sterically hindered base which may favor mono-alkylation.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No reaction or very low conversion 1. Inactive base (degraded by moisture/air).2. Insufficiently low temperature for enolate formation.3. Presence of moisture or other proton sources in the reaction.4. Inactive ethylating agent.1. Use freshly prepared or titrated LDA/LHMDS. Ensure proper handling under inert atmosphere.2. Maintain the reaction temperature at -78 °C during base addition and enolate formation.3. Use freshly distilled, anhydrous solvents and flame-dried glassware. Ensure all reagents are anhydrous.4. Use a fresh bottle of ethyl iodide/bromide.
Formation of multiple products (complex TLC) 1. Reaction temperature too high, leading to side reactions.2. Excess base or ethylating agent leading to di-alkylation.3. Presence of impurities in starting materials.1. Strictly maintain low temperatures throughout the addition steps.2. Carefully control the stoichiometry. Use approximately 1.05-1.1 equivalents of base and 1.1-1.2 equivalents of the ethylating agent.3. Ensure the purity of N-Boc-4-piperidone and the ethylating agent before starting the reaction.
Difficulty in purifying the product 1. Similar polarity of the product and byproducts.2. Oily nature of the product.1. Use a gradient elution in column chromatography to improve separation. Consider using a different solvent system.2. If the product is an oil, ensure complete removal of solvent under high vacuum. If it still remains an oil, verify its purity by NMR and other analytical techniques.
Product decomposes during work-up 1. The product is sensitive to acidic or basic conditions during aqueous work-up.1. Use a neutral or mildly acidic (e.g., saturated ammonium chloride solution) quench. Avoid strong acids or bases.

Experimental Protocols

Synthesis of this compound

Materials:

  • N-Boc-4-piperidone

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Ethyl iodide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • LDA Preparation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C (acetone/dry ice bath). Add n-BuLi (1.05 eq.) dropwise via syringe. Stir the solution at -78 °C for 30 minutes.

  • Enolate Formation: In a separate flame-dried flask under argon, dissolve N-Boc-4-piperidone (1.0 eq.) in anhydrous THF. Cool this solution to -78 °C. Slowly add the freshly prepared LDA solution to the N-Boc-4-piperidone solution via cannula. Stir the resulting mixture at -78 °C for 1 hour.

  • Alkylation: Add ethyl iodide (1.2 eq.) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_LDA LDA Preparation cluster_enolate Enolate Formation cluster_alkylation Alkylation cluster_purification Work-up & Purification diisopropylamine Diisopropylamine in THF LDA LDA Solution diisopropylamine->LDA -78 °C nBuLi n-BuLi nBuLi->LDA -78 °C enolate Lithium Enolate LDA->enolate Boc_piperidone N-Boc-4-piperidone in THF Boc_piperidone->enolate -78 °C product Crude Product enolate->product -78 °C to RT ethyl_iodide Ethyl Iodide ethyl_iodide->product workup Aqueous Work-up product->workup chromatography Column Chromatography workup->chromatography final_product Pure Product chromatography->final_product reaction_pathways cluster_products Possible Products start N-Boc-4-piperidone Enolate desired_product Desired Product (C-Alkylation) start->desired_product EtI dialkylation Di-alkylation (Side Product) start->dialkylation Excess EtI / Base o_alkylation O-Alkylation (Side Product) start->o_alkylation Kinetic Conditions

Technical Support Center: Stereoselective Reactions of 1-Boc-2-ethyl-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with stereoselective reactions of 1-Boc-2-ethyl-4-piperidone, focusing primarily on the diastereoselective reduction of the C4-ketone.

Troubleshooting Guide: Diastereoselective Ketone Reduction

Q1: My reduction of 1-Boc-2-ethyl-4-piperidone resulted in a low diastereomeric ratio (dr). How can I improve the selectivity for the cis-4-hydroxy product?

A1: Low diastereoselectivity in this reduction is a common issue, often stemming from the choice of reducing agent and reaction conditions. The primary goal is to favor hydride attack from the equatorial face of the piperidone ring, which is sterically less hindered, to produce the thermodynamically less stable axial alcohol (cis to the 2-ethyl group).

Troubleshooting Workflow

G cluster_0 cluster_1 Primary Cause Analysis cluster_2 Solutions & Refinements cluster_3 start Problem: Low Diastereoselectivity (e.g., excess of trans-alcohol) cause1 Reducing agent is too small (e.g., NaBH4) start->cause1 cause2 Reaction temperature is too high start->cause2 cause3 Solvent choice is suboptimal start->cause3 sol1 Use a sterically bulky hydride source (e.g., L-Selectride, K-Selectride) cause1->sol1 sol2 Lower reaction temperature (e.g., -78 °C) cause2->sol2 sol3 Use a non-coordinating solvent (e.g., THF, Toluene) cause3->sol3 end_node Outcome: Improved Diastereoselectivity (High cis:trans ratio) sol1->end_node sol2->end_node sol3->end_node

Caption: Troubleshooting workflow for poor diastereoselectivity.

Detailed Steps:

  • Evaluate Your Reducing Agent: Small hydride reagents like sodium borohydride (NaBH₄) can deliver the hydride from either the axial or equatorial face with less discrimination, leading to mixtures of isomers.[1] The most effective strategy is to switch to a sterically demanding (bulky) reducing agent. Lithium tri-sec-butylborohydride (L-Selectride®) or the potassium equivalent (K-Selectride®) are highly recommended.[2][3] Their large size preferentially directs the hydride to the more accessible equatorial face, yielding the desired axial alcohol.[1]

  • Control the Temperature: Stereoselectivity is often highly dependent on temperature. Lowering the reaction temperature, typically to -78 °C (a dry ice/acetone bath), reduces the kinetic energy of the system, which amplifies the energetic differences between the transition states leading to the different diastereomers.[1][4]

  • Optimize the Solvent: The solvent can influence the reactivity and effective size of the hydride reagent. For bulky reagents like L-Selectride, tetrahydrofuran (THF) is the most commonly used and effective solvent.[4] Protic solvents like methanol (MeOH) are generally used for NaBH₄ but may not be optimal for achieving high selectivity.

Q2: The reaction is very slow or does not go to completion. What should I do?

A2: Incomplete conversion can be due to reagent deactivation, insufficient equivalents of reagent, or low reactivity at reduced temperatures.

  • Check Reagent Quality: Hydride reagents, especially L-Selectride, are sensitive to moisture and air. Ensure you are using a fresh bottle or a recently titrated solution.

  • Increase Reagent Equivalents: While a slight excess (e.g., 1.2 equivalents) is typical, you may need to increase this to 1.5 or even 2.0 equivalents if the substrate or solvent contains trace amounts of water or other reactive impurities.

  • Gradual Warming: If the reaction is clean but incomplete at -78 °C, you can allow it to warm slowly to a slightly higher temperature (e.g., -40 °C or 0 °C) while monitoring carefully by TLC. However, be aware this may slightly decrease diastereoselectivity.

Q3: I am observing significant side products. What could be the cause?

A3: While the 1-Boc-2-ethyl-4-piperidone is relatively stable, aggressive reaction conditions can lead to side products.

  • Boc Deprotection: Very strong hydride reagents or harsh acidic/basic workup conditions can potentially lead to the removal of the N-Boc protecting group. Ensure your workup is appropriately quenched and buffered if necessary.

  • Over-reduction: This is unlikely for a ketone but ensure your starting material is pure and does not contain other reducible functional groups.

  • Enolate Formation: L-Selectride is a very strong base.[3] If there are acidic protons elsewhere on the molecule or if the reaction is left for extended periods at higher temperatures, enolate-related side reactions could occur, though this is less common for simple reductions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stereochemical outcome for the reduction of 1-Boc-2-ethyl-4-piperidone?

A1: The reduction of the C4-ketone yields a secondary alcohol, creating a new stereocenter. The product can be either cis or trans with respect to the C2-ethyl group. The cis isomer has the new hydroxyl group in an axial orientation, while the trans isomer has it in an equatorial orientation. Due to steric hindrance, bulky reducing agents like L-Selectride attack from the equatorial face, leading predominantly to the cis (axial alcohol) product.[1]

Facial Selectivity Diagram

Caption: Facial selectivity in the hydride reduction of the piperidone.

Q2: How can I determine the stereochemistry and measure the diastereomeric ratio (dr) of my product?

A2: The most common method is ¹H NMR spectroscopy.[5]

  • Coupling Constants: The proton at C4 (the CH-OH proton) will have different coupling constants depending on its orientation. An axial proton typically shows large axial-axial couplings (J ≈ 8-12 Hz) to the neighboring axial protons on C3 and C5. An equatorial proton will show smaller equatorial-axial and equatorial-equatorial couplings (J ≈ 2-5 Hz).

  • Chemical Shift: Axial and equatorial protons exist in different magnetic environments, leading to distinct chemical shifts.

  • NOE Experiments: Nuclear Overhauser Effect (NOE) experiments can confirm through-space proximity between protons to definitively assign the stereochemistry.[6]

  • Integration: Once the characteristic signals for each diastereomer are identified in the ¹H NMR spectrum, the diastereomeric ratio can be calculated by integrating the respective peaks.

Q3: Which reducing agent should I choose? A summary.

A3: The choice depends entirely on the desired stereoisomer. The following table summarizes expected outcomes based on data from analogous substituted cyclic ketones.[1][7]

ReagentTypical Temp.Typical SolventPrimary Attack VectorExpected Major ProductExpected Diastereoselectivity
NaBH₄ (Sodium Borohydride)0 °C to RTMethanolAxialtrans-4-ol (Equatorial OH)Moderate to Poor
L-Selectride® (LiB(s-Bu)₃H)-78 °CTHFEquatorialcis-4-ol (Axial OH)Excellent (>95:5)
K-Selectride® (KB(s-Bu)₃H)-78 °CTHFEquatorialcis-4-ol (Axial OH)Excellent (>95:5)
LiAlH₄ (Lithium Aluminum Hydride)0 °CTHF / EtherAxialtrans-4-ol (Equatorial OH)Moderate

Key Experimental Protocol

High-Selectivity Reduction of 1-Boc-2-ethyl-4-piperidone to cis-1-Boc-2-ethyl-4-hydroxypiperidine

This protocol is adapted from general procedures for the highly diastereoselective reduction of substituted cyclic ketones.[1][4]

Materials:

  • 1-Boc-2-ethyl-4-piperidone

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Preparation: Add 1-Boc-2-ethyl-4-piperidone (1.0 eq) to an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a septum. Purge the flask with inert gas (Argon or Nitrogen).

  • Dissolution: Dissolve the substrate in anhydrous THF (to make an approx. 0.1 to 0.3 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: While stirring vigorously, slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: Stir the mixture at -78 °C for 1-3 hours. Monitor the reaction progress by TLC (thin-layer chromatography).

  • Quenching (Caution: Exothermic and gas evolution): While the flask is still at low temperature, slowly and carefully quench the reaction by adding water dropwise, followed by aqueous NaOH solution (e.g., 1 M). Then, very slowly add hydrogen peroxide (30% solution) to oxidize the trialkylborane byproduct, which facilitates purification. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to obtain the pure cis-4-hydroxypiperidine derivative.

References

Removal of byproducts from tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate. It is intended for researchers, scientists, and professionals in the field of drug development who may encounter challenges in removing byproducts from this synthetic intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My crude product shows multiple spots on the TLC plate after synthesis. What are the likely impurities?

Answer: The presence of multiple spots on your TLC plate indicates that your crude product contains byproducts in addition to the desired this compound. The nature of these impurities largely depends on the synthetic route employed. A common method for synthesizing 2-substituted piperidones is the Stork enamine alkylation.

Potential byproducts from this route include:

  • Unreacted Starting Material: N-Boc-4-piperidone may remain if the reaction has not gone to completion.

  • Over-alkylated Product: A second ethyl group may be introduced, leading to 2,2-diethyl-4-oxopiperidine-1-carboxylate.

  • N-Alkylated Isomer: Although less common for C-alkylation of enamines, some N-alkylation of the secondary amine used to form the enamine can occur.

  • Hydrolyzed Enamine: The intermediate enamine can hydrolyze back to N-Boc-4-piperidone.

Question 2: How can I remove unreacted N-Boc-4-piperidone from my product?

Answer: N-Boc-4-piperidone is generally more polar than the desired 2-ethyl product due to the presence of the ketone and the Boc-protecting group without the additional alkyl chain. Flash column chromatography is the most effective method for separation. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, will elute the less polar product first, retaining the more polar starting material on the silica gel.

Question 3: I suspect I have an over-alkylated byproduct. How can I confirm this and remove it?

Answer: The 2,2-diethyl-4-oxopiperidine-1-carboxylate byproduct will be less polar than your desired mono-ethylated product. On a TLC plate, it will have a higher Rf value. Mass spectrometry of your crude product should show a molecular ion peak corresponding to the mass of the diethyl derivative. Careful flash column chromatography with a shallow gradient of a suitable solvent system (e.g., 5-15% ethyl acetate in hexanes) should allow for the separation of these two closely related compounds.

Question 4: My NMR spectrum is complex, suggesting the presence of isomers. What could they be and how do I separate them?

Answer: If your synthesis involves a non-stereoselective route, you may have a racemic mixture of (R)- and (S)-tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate. These enantiomers will not be distinguishable by standard NMR or TLC. Chiral chromatography would be required for their separation. However, if you are observing diastereomers (which would be unlikely in this specific synthesis unless a chiral auxiliary was used), they would have different physical properties and could potentially be separated by standard flash column chromatography.

Data Presentation: Purification Parameters

The following table summarizes typical parameters for the purification of this compound by flash column chromatography. Optimal conditions may vary depending on the specific impurity profile of the crude material.

ParameterRecommended Condition/MaterialExpected Outcome
Stationary Phase Silica Gel (230-400 mesh)Good separation of components based on polarity.
Mobile Phase Gradient of Ethyl Acetate in Hexanes (e.g., 5% to 25%)Elution of the desired product with good resolution from byproducts.
Typical Purity (Pre-column) 70-85%Varies based on reaction success.
Typical Purity (Post-column) >95%High purity product suitable for subsequent steps.
Typical Yield (Post-column) 60-80%Dependent on the initial purity and separation efficiency.

Experimental Protocols

Protocol 1: Flash Column Chromatography for Purification

This protocol outlines the standard procedure for purifying crude this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Glass column with stopcock

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 5% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into the column and allow the solvent to drain while gently tapping the column to ensure even packing. Do not let the silica bed run dry.

  • Equilibration: Pass 2-3 column volumes of the initial mobile phase through the packed column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and load it onto the top of the silica bed.

  • Elution: Begin elution with the initial mobile phase (e.g., 5% ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions in test tubes.

  • TLC Monitoring: Monitor the fractions by TLC to identify which contain the desired product.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 10%, 15%, 20% ethyl acetate) to elute more polar impurities if necessary.

  • Product Isolation: Combine the pure fractions containing the product and remove the solvent under reduced pressure.

Protocol 2: Acid-Base Wash for Removal of Basic Impurities

This protocol can be used as a preliminary purification step to remove any basic nitrogen-containing impurities.

Materials:

  • Crude product dissolved in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude product in the organic solvent in a separatory funnel.

  • Wash the organic layer with 1 M HCl solution to extract basic impurities into the aqueous layer.

  • Separate the aqueous layer.

  • Wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with brine to remove excess water.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer to obtain the partially purified product, which can then be further purified by column chromatography.

Visualization

Troubleshooting_Workflow start Start: Crude Product Obtained check_tlc Analyze by TLC start->check_tlc single_spot Single Major Spot? check_tlc->single_spot multiple_spots Multiple Spots Observed single_spot->multiple_spots No final_product Pure Product single_spot->final_product Yes identify_impurities Identify Potential Impurities (Starting Material, Over-alkylated, etc.) multiple_spots->identify_impurities high_rf Higher Rf Spot(s)? identify_impurities->high_rf low_rf Lower Rf Spot(s)? identify_impurities->low_rf high_rf->low_rf No over_alkylated Suspect Over-alkylation high_rf->over_alkylated Yes starting_material Suspect Unreacted Starting Material low_rf->starting_material Yes reassess Re-assess Reaction Conditions low_rf->reassess No/Unclear column_chrom Perform Flash Column Chromatography (Shallow Gradient) over_alkylated->column_chrom acid_base_wash Consider Preliminary Acid-Base Wash starting_material->acid_base_wash column_chrom->final_product acid_base_wash->column_chrom reassess->start

Caption: Troubleshooting workflow for byproduct removal.

Stability issues of tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of this compound, particularly under acidic conditions. The primary instability of this compound is the acid-catalyzed cleavage (deprotection) of the tert-butyloxycarbonyl (Boc) group.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability issue with this compound under acidic conditions?

A1: The tert-butyloxycarbonyl (Boc) protecting group is inherently designed to be labile under acidic conditions.[1] This is the primary stability concern. Exposure to acid catalyzes the removal of the Boc group, yielding the corresponding secondary amine (2-ethyl-4-oxopiperidinone) as a salt. This process is commonly referred to as deprotection.[2]

Q2: Why is the Boc group susceptible to acid?

A2: The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine.[3] The formation of the stable carbocation is the driving force for the cleavage.

Q3: Are there any other potential degradation pathways for the piperidone ring itself under acidic conditions?

A3: While the principal reaction is Boc deprotection, strong acidic conditions and elevated temperatures can potentially promote side reactions. However, for most standard protocols, the piperidone core is relatively stable, and the main issue remains the loss of the N-Boc group.

Q4: How does the choice of acid affect the stability (deprotection rate)?

A4: The rate of deprotection is highly dependent on the strength of the acid used. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will cleave the Boc group rapidly, often at room temperature.[2][4] Weaker acids may require higher temperatures or longer reaction times to achieve the same result.

Q5: What are the byproducts of acidic degradation?

A5: The deprotection reaction generates the deprotected piperidinone salt, carbon dioxide, and a tert-butyl cation. This cation can be trapped by nucleophiles or eliminate a proton to form isobutylene.[3] In some cases, the tert-butyl cation can alkylate other sensitive functional groups in the molecule or solvent, leading to impurities.[5]

Troubleshooting Guide

Issue 1: My compound is degrading during storage or workup.

  • Question: I suspect my sample of this compound is degrading upon storage or during an aqueous workup. What could be the cause?

  • Answer: Your compound is likely being exposed to acidic conditions. Check the pH of your solutions. If you are performing an extraction with an acidic aqueous layer, the Boc group can be partially or fully cleaved. For storage, ensure the compound is kept in a neutral, dry environment.

Issue 2: Incomplete deprotection during a reaction.

  • Question: I am trying to remove the Boc group with acid, but the reaction is sluggish or incomplete. Why is this happening?

  • Answer: This could be due to several factors:

    • Insufficient Acid: Ensure you are using a sufficient molar excess of the acid.

    • Acid Strength: The acid may be too weak for the reaction to proceed efficiently at the chosen temperature. Consider switching to a stronger acid like TFA or HCl in an appropriate solvent.[6]

    • Temperature/Time: The reaction may require gentle heating or a longer reaction time. Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

    • Solvent: The choice of solvent can influence reaction rates. Protic or polar solvents can often facilitate the reaction.

Issue 3: Formation of unexpected byproducts in my reaction.

  • Question: After acidic treatment, I see multiple unexpected spots on my TLC plate besides the desired product. What are they?

  • Answer: The tert-butyl cation generated during deprotection is reactive and can lead to side reactions.[3] If your substrate contains other nucleophilic sites (like unprotected alcohols or thiols), they may be susceptible to alkylation by this cation. Using a "scavenger" like triethylsilane or thioanisole can help trap the cation and prevent these side reactions.

Quantitative Data: Acidic Deprotection Conditions

The stability of this compound in acidic media is inversely related to the efficiency of its deprotection. The following table summarizes common conditions used for the acidic removal of N-Boc groups, which indicates conditions under which the compound is unstable.

Acid ReagentSolventTypical ConcentrationTemperature (°C)TimeTypical YieldReference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)0 to Room Temp0.5 - 2 h>95%[2][6]
Hydrochloric Acid (HCl)Dioxane / Ethyl Acetate4 MRoom Temp1 - 4 h>95%[6]
p-Toluenesulfonic Acid (pTSA)Choline Chloride (DES)1:1 Molar RatioRoom Temp~15 min~99%[4]
Sulfuric Acid (H₂SO₄)tert-Butyl AcetateCatalyticRoom TempVariableHigh[7]
Water (at high temp)WaterN/A90-100 °C<15 min>90%[7]

Visualizations

Acid-Catalyzed Deprotection Pathway

The diagram below illustrates the generally accepted mechanism for the acid-catalyzed removal of the N-Boc group.

G Start This compound Protonation Protonated Intermediate Start->Protonation + H⁺ (Acid) Cleavage Carbocation Formation Protonation->Cleavage Cleavage Product 2-ethyl-4-oxopiperidinone (Amine Salt) Cleavage->Product Decarboxylation Byproducts tert-Butyl Cation + CO2 Cleavage->Byproducts Release Isobutylene Isobutylene Byproducts->Isobutylene - H⁺ G start Problem Encountered: Incomplete Reaction or Byproduct Formation check_reaction Review Reaction Conditions: - Acid Concentration - Temperature - Reaction Time start->check_reaction incomplete Is reaction incomplete? check_reaction->incomplete byproducts Are byproducts observed? incomplete->byproducts No increase_cond Increase acid concentration, temperature, or time. Monitor via TLC/LC-MS. incomplete->increase_cond Yes add_scavenger Add a cation scavenger (e.g., triethylsilane). byproducts->add_scavenger Yes change_acid Consider a different acid/solvent system. byproducts->change_acid No / Still issues success Problem Resolved increase_cond->success add_scavenger->success change_acid->success

References

Technical Support Center: Purification of 2-ethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 2-ethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis and purification of 2-ethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester?

A1: Common impurities can include unreacted starting materials, reagents from the synthesis, and byproducts from side reactions. Specific impurities may consist of stereoisomers or products resulting from incomplete cyclization. The presence of residual pyridine, if used in the synthesis, can also pose a purification challenge.[1]

Q2: What is the stability of the tert-butoxycarbonyl (Boc) protecting group during purification?

A2: The Boc group is a widely used amine protecting group due to its stability under many reaction conditions.[2] It is generally stable to bases, nucleophiles, and reductive conditions.[3] However, it is sensitive to acidic conditions and can be cleaved by strong acids like trifluoroacetic acid (TFA), often used for its removal.[3][4] Care must be taken to avoid acidic conditions during purification to prevent premature deprotection.

Q3: What are the expected physical properties of pure 2-ethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester?

A3: The compound has a molecular formula of C12H21NO3 and a molecular weight of approximately 227.30 g/mol .[5] Depending on the purity and residual solvent content, it can be a yellow syrup or a solid.[6]

Troubleshooting Guides

Issue 1: Low Yield After Purification

Q: I am experiencing a significant loss of product during purification. What are the potential causes and solutions?

A: Low recovery can stem from several factors. Refer to the troubleshooting decision tree below for a systematic approach. Key areas to investigate include:

  • Incomplete Extraction: Ensure the aqueous layer is extracted multiple times with an appropriate organic solvent to maximize recovery of the product.

  • Product Degradation: Avoid acidic conditions during workup and purification to prevent cleavage of the Boc group.

  • Sub-optimal Chromatography: If using column chromatography, ensure the solvent system is appropriate to prevent the product from eluting too quickly or sticking to the column. A gradient of ethyl acetate in hexanes is often a good starting point.[6]

  • Loss during Recrystallization: If recrystallizing, ensure the solvent system is well-chosen. The compound should be sparingly soluble at low temperatures and highly soluble at elevated temperatures. Avoid using an excessive amount of solvent.

Issue 2: Persistent Impurities in the Final Product

Q: My final product shows persistent impurities by NMR or LC-MS analysis. How can I remove them?

A: The strategy for removing persistent impurities depends on their nature.

  • Starting Materials/Reagents: If unreacted starting materials are present, optimizing the reaction conditions (e.g., reaction time, temperature, stoichiometry) may be necessary in future syntheses. For purification, a carefully selected recrystallization solvent or a fine-tuned gradient in column chromatography can help separate the product from these impurities.

  • Side Products: Isomeric impurities or byproducts with similar polarity to the desired product can be challenging to separate. High-performance liquid chromatography (HPLC) or careful column chromatography with a shallow solvent gradient may be required. In some cases, derivatization of the impurity to alter its polarity, followed by purification, can be an effective strategy.

Issue 3: Difficulty with Crystallization

Q: I am unable to crystallize my product, which remains an oil or syrup. What can I do?

A: Many piperidine derivatives can be challenging to crystallize.[7]

  • Purity: Ensure the product is of high purity, as impurities can inhibit crystallization. An initial purification by column chromatography may be necessary.

  • Solvent Screening: A systematic screening of different solvents and solvent mixtures is crucial. Common solvents for the crystallization of piperidone derivatives include ethanol, methanol, ethyl acetate, hexane, and mixtures thereof.[7]

  • Seeding: If a small amount of crystalline material is available, seeding the supersaturated solution can induce crystallization.

  • Trituration: Grinding the oily product with a solvent in which it is poorly soluble (like hexane) can sometimes induce solidification.[8]

Quantitative Data Summary

The following tables provide a template for researchers to record and compare their purification results. Example data for related compounds from the literature is included for reference.

Table 1: Comparison of Purification Methods

Purification MethodStarting Purity (Area % by LCMS)Final Purity (Area % by LCMS)Yield (%)Observations
Column Chromatography (Silica Gel, 0-30% EtOAc in Hexanes)85%>98%61%Product obtained as a yellow syrup[6]
Recrystallization (Ethanol)90%>99%75%Effective for removing polar impurities
Recrystallization (Methanol/Ethyl Acetate)92%>98%80%Good for obtaining crystalline solid[7]
Trituration (Hexane)80%95%90%Useful for initial purification of oily products

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • Slurry Preparation: Dissolve the crude 2-ethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester in a minimal amount of dichloromethane (DCM) or the initial chromatography eluent. Add a small amount of silica gel to form a slurry and concentrate it under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 9:1) as the eluent.

  • Loading: Carefully load the dried slurry onto the top of the packed column.

  • Elution: Begin elution with a low polarity solvent system (e.g., 5% ethyl acetate in hexanes). Gradually increase the polarity of the eluent (e.g., to 10%, 20%, and 30% ethyl acetate) to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent system. A good starting point for piperidone derivatives can be ethanol, methanol, or a mixture of ethyl acetate and hexane.[7]

  • Dissolution: Place the crude product in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product column_chromatography Column Chromatography start->column_chromatography If oily or complex mixture recrystallization Recrystallization start->recrystallization If solid with minor impurities trituration Trituration start->trituration If oily purity_check Purity Check (NMR, LC-MS) column_chromatography->purity_check recrystallization->purity_check trituration->column_chromatography If still impure trituration->recrystallization If solidifies purity_check->recrystallization Purity < 98% final_product Pure Product purity_check->final_product Purity > 98%

Caption: General purification workflow for 2-ethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester.

troubleshooting_guide start Low Purity After Initial Purification impurity_type What is the nature of the impurity? start->impurity_type starting_material Starting Material impurity_type->starting_material Polar side_product Side Product (similar polarity) impurity_type->side_product Non-polar/Similar boc_deprotected Boc-deprotected Product impurity_type->boc_deprotected Very Polar solution1 Optimize column chromatography gradient or re-crystallize from a different solvent system. starting_material->solution1 solution2 Use high-performance column chromatography with a shallow gradient. Consider derivatization. side_product->solution2 solution3 Check pH of all purification steps. Avoid any acidic conditions. boc_deprotected->solution3

Caption: Troubleshooting decision tree for low product purity.

References

Technical Support Center: Stereochemical Stability of tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to racemization and maintain the stereochemical integrity of your compounds during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound derivatives?

A1: Racemization is the conversion of an enantiomerically pure substance into a mixture containing equal amounts of both enantiomers (a racemate). For chiral molecules like this compound, where the ethyl group is at a stereocenter (C2), maintaining a single enantiomeric form is often critical for its intended biological activity and pharmacological profile. The presence of the unwanted enantiomer can lead to reduced efficacy, altered side-effect profiles, or complete loss of activity.

The primary cause of racemization in this and other α-substituted ketones is enolization. The chiral center at the α-carbon (the carbon adjacent to the carbonyl group) is susceptible to deprotonation under either acidic or basic conditions. This deprotonation leads to the formation of a planar, achiral enol or enolate intermediate. Subsequent reprotonation can occur from either face of this planar intermediate with equal probability, resulting in a mixture of both enantiomers.[1]

Q2: Under what conditions is racemization most likely to occur?

A2: Racemization of α-chiral ketones is typically catalyzed by the presence of acids or bases.[1] Key factors that promote racemization include:

  • pH: Both strongly acidic and strongly basic conditions can accelerate the rate of enolization and, therefore, racemization. The racemization speed for similar compounds has been shown to increase with increasing pH.[2][3]

  • Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for enolization, increasing the rate of racemization.

  • Solvent: The choice of solvent can influence the rate of racemization by affecting the stability of the enol or enolate intermediate.

  • Reaction Time: Prolonged exposure to conditions that promote racemization will lead to a greater loss of enantiomeric purity.

Q3: How can I monitor the enantiomeric purity of my compound?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (ee) of your compound. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation and quantification.

Troubleshooting Guides

Issue 1: Loss of Enantiomeric Purity During Synthesis or Work-up

Possible Causes:

  • Harsh pH conditions: Use of strong acids or bases during reaction setup, work-up, or purification.

  • Elevated temperatures: Running reactions at high temperatures or using heat during purification (e.g., distillation).

  • Inappropriate solvent choice: Using solvents that promote enolization.

Solutions:

  • Control pH:

    • If a base is required, consider using a weaker, non-nucleophilic base. For some epimerization processes, the choice of base can be critical.

    • During work-up, use buffered solutions to neutralize the reaction mixture and avoid exposure to extreme pH.

  • Temperature Management:

    • Whenever possible, run reactions at lower temperatures.

    • Utilize non-thermal purification methods like column chromatography at room temperature instead of distillation.

  • Solvent Selection:

    • The choice of solvent can impact the separation of enantiomers and may also play a role in stabilizing the desired stereoisomer. The optimal solvent system should be determined empirically.[4]

Issue 2: Racemization Observed During Purification by Column Chromatography

Possible Causes:

  • Acidic or Basic Silica Gel: Standard silica gel can be slightly acidic and may catalyze racemization of sensitive compounds.

  • Prolonged Exposure: Long purification times on the column increase the risk of on-column racemization.

Solutions:

  • Neutralize Silica Gel: Use silica gel that has been neutralized by washing with a suitable base (e.g., a solution of triethylamine in the eluent) and then re-equilibrated with the mobile phase.

  • Use Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (basic or neutral) or treated silica gels.

  • Optimize Chromatography: Develop a mobile phase system that allows for rapid elution of your compound to minimize its residence time on the column.

Data on Stereoselective Synthesis and Resolution

Table 1: Enantioselective Synthesis of 2,3-cis-disubstituted Piperidines

EntrySolventBaseTemperature (°C)Yield (%)ee (%)
1ChlorobenzeneKOtBuRoom Temp3595
2ChlorobenzeneKOMeRoom Temp5096

Data from a study on the asymmetric Cu-catalyzed cyclizative aminoboration. The use of KOMe as a base in chlorobenzene provided a higher yield and enantioselectivity compared to KOtBu.[5]

Table 2: Kinetic Resolution of N-Boc-2-aryl-4-methylenepiperidines

SubstrateChiral LigandEnantiomeric Ratio (er) of Recovered Starting Material
N-Boc-2-phenyl-4-methylenepiperidine(+)-sparteine99:1
N-Boc-2-(4-fluorophenyl)-4-methylenepiperidine(+)-sparteine98:2
N-Boc-2-(2-naphthyl)-4-methylenepiperidine(+)-sparteine99:1

This table demonstrates the high enantioselectivity achievable through kinetic resolution using a chiral ligand.[6][7][8]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Synthesis of 2,3-cis-disubstituted Piperidines

This protocol is adapted from a literature procedure for the enantioselective synthesis of chiral piperidine derivatives and can be optimized for the synthesis of enantiomerically enriched this compound precursors.[5]

Materials:

  • Appropriate unsaturated amine precursor

  • Copper catalyst (e.g., Cu(OAc)₂)

  • Chiral ligand (e.g., a chiral bisphosphine ligand)

  • Boron source (e.g., B₂pin₂)

  • Base (e.g., KOMe)

  • Anhydrous solvent (e.g., Chlorobenzene)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, dissolve the copper catalyst and the chiral ligand in the anhydrous solvent.

  • Stir the mixture for 30 minutes at room temperature to allow for complex formation.

  • Add the unsaturated amine precursor and the boron source to the reaction mixture.

  • Add the base (e.g., KOMe) and stir the reaction at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Chiral HPLC Analysis of N-Boc-2-substituted-4-oxopiperidines

This general protocol outlines the steps for analyzing the enantiomeric purity of your target compound. The specific column and mobile phase will need to be optimized for this compound.

Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or similar)

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Your sample of this compound derivative

Procedure:

  • Column Selection: Choose a chiral column based on literature precedents for similar compounds or through screening of different chiral stationary phases. Polysaccharide-based columns are often a good starting point.

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol. A common starting point is a 90:10 (v/v) mixture of hexane and isopropanol.

  • Sample Preparation: Dissolve a small amount of your sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample onto the column.

    • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

    • The two enantiomers should elute as separate peaks.

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.

Visualization of Key Concepts

Racemization Mechanism

The following diagram illustrates the mechanism of racemization for an α-chiral ketone like this compound via enolization.

racemization_mechanism R_enantiomer (R)-Enantiomer (Chiral) Enolate Planar Enolate (Achiral) R_enantiomer->Enolate Base (deprotonation) Enolate->R_enantiomer Protonation S_enantiomer (S)-Enantiomer (Chiral) Enolate->S_enantiomer Protonation experimental_workflow cluster_conditions Critical Control Points start Start with Enantiomerically Pure Starting Material reaction Reaction Step start->reaction workup Aqueous Work-up reaction->workup purification Purification workup->purification analysis Chiral HPLC Analysis purification->analysis product Enantiomerically Enriched Product analysis->product reaction_conditions Mild Reaction Conditions - Low Temperature - Weak Base/Acid reaction_conditions->reaction workup_conditions Buffered Solutions - Avoid pH extremes workup_conditions->workup purification_conditions Neutral Stationary Phase - Rapid Elution purification_conditions->purification

References

Technical Support Center: Synthesis of tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing this compound?

A1: The most common and scalable approach involves a multi-step synthesis. A plausible route starts with a Dieckmann condensation of a suitably substituted diester to form the piperidone ring, followed by protection of the nitrogen atom and subsequent alkylation to introduce the ethyl group. An alternative strategy could involve the initial synthesis of 2-ethyl-4-piperidone followed by N-protection.

Q2: What are the critical parameters to control during the Dieckmann condensation step?

A2: The Dieckmann condensation is an intramolecular Claisen condensation that is highly sensitive to reaction conditions. Key parameters to control include the choice of a strong, non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide), an anhydrous reaction environment, and the reaction temperature. The reaction is typically run in a high-boiling aprotic solvent like toluene or THF.

Q3: Are there any common side reactions to be aware of?

A3: Yes, several side reactions can occur. During the Dieckmann condensation, intermolecular condensation can lead to polymer formation, especially at high concentrations. Incomplete reaction or hydrolysis of the starting materials or product can also occur if moisture is present. During the N-protection step, incomplete reaction is a possibility. In the alkylation step to introduce the ethyl group, over-alkylation or reaction at the oxygen of the enolate (O-alkylation) can be competing side reactions.

Q4: How can the purity of the final product be assessed?

A4: The purity of this compound can be determined using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Performance Liquid Chromatography (HPLC), and mass spectrometry (MS).

Troubleshooting Guides

Problem 1: Low Yield in Dieckmann Condensation
Symptom Possible Cause Suggested Solution
Reaction is sluggish or incomplete.1. Insufficiently strong base. 2. Presence of moisture. 3. Low reaction temperature.1. Use a stronger base like potassium tert-butoxide or sodium hydride. Ensure the base is fresh and of high purity. 2. Thoroughly dry all glassware and solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Increase the reaction temperature, potentially to reflux, while monitoring for side reactions.
Formation of a significant amount of polymeric byproduct.1. Reaction concentration is too high, favoring intermolecular reactions.1. Perform the reaction under high-dilution conditions to favor the intramolecular cyclization.
Product decomposes upon workup.1. The β-keto ester product is unstable under acidic or basic conditions.1. Use a mild acidic workup (e.g., dilute acetic acid or ammonium chloride solution) and avoid prolonged exposure to strong acids or bases.
Problem 2: Incomplete N-Boc Protection
Symptom Possible Cause Suggested Solution
Presence of starting 2-ethyl-4-piperidone after the reaction.1. Insufficient di-tert-butyl dicarbonate (Boc₂O). 2. Inadequate base. 3. Low reaction temperature.1. Use a slight excess of Boc₂O (1.1-1.2 equivalents). 2. Ensure an appropriate base (e.g., triethylamine, diisopropylethylamine) is used in sufficient quantity to neutralize the acid formed. 3. Allow the reaction to proceed at room temperature or slightly elevated temperatures if necessary.
Problem 3: Low Yield or Side Products in the Alkylation Step
Symptom Possible Cause Suggested Solution
Unreacted starting material.1. Incomplete deprotonation to form the enolate. 2. Alkylating agent is not reactive enough.1. Use a strong, non-nucleophilic base like LDA or KHMDS at low temperatures (-78 °C). 2. Use a more reactive ethylating agent, such as ethyl iodide or ethyl triflate.
Formation of O-alkylated byproduct.1. Reaction conditions favor O-alkylation.1. Use of a polar aprotic solvent like THF can favor C-alkylation. The choice of counter-ion can also be critical; lithium enolates often favor C-alkylation.
Di-alkylation or other side reactions.1. Use of excess alkylating agent or elevated temperatures.1. Use a stoichiometric amount of the ethylating agent and maintain a low reaction temperature. Add the alkylating agent slowly to the enolate solution.

Experimental Protocols

Proposed Synthesis of this compound

This synthesis is a proposed multi-step route based on established chemical principles. Optimization will be necessary for scaling up.

Step 1: Synthesis of Diethyl 3-(ethoxycarbonylmethyl-amino)pentanedioate

A plausible starting material can be synthesized via a Michael addition of ethyl glycinate to two equivalents of ethyl acrylate.

Step 2: Dieckmann Condensation to form Ethyl 1-ethoxycarbonylmethyl-4-oxo-piperidine-3-carboxylate

  • Apparatus: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Reagents:

    • Diethyl 3-(ethoxycarbonylmethyl-amino)pentanedioate

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous toluene

    • Anhydrous ethanol (for quenching)

    • Dilute hydrochloric acid

  • Procedure:

    • Suspend sodium hydride (1.1 equivalents) in anhydrous toluene under a nitrogen atmosphere.

    • Heat the suspension to reflux.

    • Add a solution of Diethyl 3-(ethoxycarbonylmethyl-amino)pentanedioate in anhydrous toluene dropwise to the refluxing suspension over 2-3 hours.

    • After the addition is complete, continue to reflux for an additional 2 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and cautiously quench with a small amount of anhydrous ethanol, followed by a slow addition of dilute hydrochloric acid until the pH is neutral.

    • Separate the organic layer, and extract the aqueous layer with toluene.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography.

Step 3: Hydrolysis and Decarboxylation to form 2-ethyl-4-piperidone

  • Apparatus: A round-bottom flask with a reflux condenser.

  • Reagents:

    • Ethyl 1-ethoxycarbonylmethyl-4-oxo-piperidine-3-carboxylate

    • Concentrated hydrochloric acid

  • Procedure:

    • Add the crude product from Step 2 to concentrated hydrochloric acid.

    • Heat the mixture to reflux and maintain for 4-6 hours until the evolution of CO₂ ceases.

    • Cool the reaction mixture and neutralize with a strong base (e.g., NaOH pellets) carefully, keeping the temperature low.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic extracts over anhydrous sodium sulfate and concentrate to yield the crude 2-ethyl-4-piperidone.

Step 4: N-Boc Protection to yield this compound

  • Apparatus: A round-bottom flask with a magnetic stirrer.

  • Reagents:

    • 2-ethyl-4-piperidone

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the crude 2-ethyl-4-piperidone in the chosen solvent.

    • Add the base (1.2 equivalents).

    • Add Boc₂O (1.1 equivalents) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the final product by column chromatography on silica gel.

Quantitative Data Summary

Parameter Step 2: Dieckmann Condensation Step 3: Hydrolysis & Decarboxylation Step 4: N-Boc Protection
Typical Yield 60-75%70-85%85-95%
Reaction Time 4-6 hours4-6 hours12-16 hours
Temperature RefluxRefluxRoom Temperature
Key Reagents NaH, TolueneConc. HClBoc₂O, Et₃N
Purification Vacuum Distillation/ChromatographyExtractionColumn Chromatography

Visualizations

experimental_workflow start Starting Materials (e.g., Diethyl 3-(ethoxycarbonylmethyl- amino)pentanedioate) step1 Step 2: Dieckmann Condensation (NaH, Toluene, Reflux) start->step1 intermediate1 Intermediate: Ethyl 1-ethoxycarbonylmethyl-4-oxo- piperidine-3-carboxylate step1->intermediate1 step2 Step 3: Hydrolysis & Decarboxylation (Conc. HCl, Reflux) intermediate1->step2 intermediate2 Intermediate: 2-ethyl-4-piperidone step2->intermediate2 step3 Step 4: N-Boc Protection (Boc₂O, Et₃N, DCM) intermediate2->step3 product Final Product: tert-Butyl 2-ethyl-4-oxopiperidine- 1-carboxylate step3->product

Caption: Proposed synthetic workflow for this compound.

troubleshooting_logic low_yield Low Yield in Synthesis Step? check_condensation Dieckmann Condensation Issues? low_yield->check_condensation check_protection N-Boc Protection Incomplete? low_yield->check_protection check_alkylation Alkylation Problems? low_yield->check_alkylation moisture Moisture Present? check_condensation->moisture base_issue Base Strength/Purity Issue? check_condensation->base_issue concentration Concentration Too High? check_condensation->concentration insufficient_boc Insufficient Boc₂O? check_protection->insufficient_boc inadequate_base_prot Inadequate Base? check_protection->inadequate_base_prot incomplete_deprot Incomplete Deprotonation? check_alkylation->incomplete_deprot side_reactions O-alkylation/Di-alkylation? check_alkylation->side_reactions solution1 Dry Solvents/Glassware Use Inert Atmosphere moisture->solution1 solution2 Use Fresh, Stronger Base (e.g., KHMDS, NaH) base_issue->solution2 solution3 Use High Dilution concentration->solution3 solution4 Use Excess Boc₂O (1.1-1.2 eq) insufficient_boc->solution4 solution5 Ensure Sufficient Base (1.2 eq) inadequate_base_prot->solution5 solution6 Use Stronger Base (LDA) at Low Temperature incomplete_deprot->solution6 solution7 Control Stoichiometry and Temperature side_reactions->solution7

Caption: Troubleshooting decision tree for the synthesis of the target compound.

Validation & Comparative

A Comparative Analysis of the Reactivity of tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate and Other Piperidones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle differences in reactivity between structurally similar building blocks is paramount for efficient and predictable synthetic route development. This guide provides an objective comparison of the reactivity of tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate with its unsubstituted and other 2-substituted counterparts, focusing on key reactions relevant to pharmaceutical synthesis. The discussion is supported by experimental data and detailed protocols to inform synthetic strategy.

The introduction of an ethyl group at the 2-position of the N-Boc-4-piperidone scaffold significantly influences its reactivity, primarily due to steric hindrance. This guide will explore the implications of this substitution on three fundamental reaction types: enolate formation, aldol condensation, and reductive amination.

Enolate Formation: A Shift in Regioselectivity

The formation of an enolate is a critical step for a variety of carbon-carbon bond-forming reactions, including the aldol condensation. In unsymmetrically substituted ketones like 2-alkyl-4-piperidones, the regioselectivity of deprotonation is a key consideration.

For the unsubstituted tert-Butyl 4-oxopiperidine-1-carboxylate, enolate formation can occur at either the C3 or C5 position. However, the presence of an ethyl group at the C2 position in this compound introduces significant steric bulk. This steric hindrance makes the proton at the C3 position less accessible to a base. Consequently, deprotonation is expected to occur preferentially at the C5 position, leading to the formation of the less substituted, or "kinetic," enolate.

This regioselectivity is a critical factor in planning subsequent reactions, as it dictates the position of nucleophilic attack. Studies on analogous 2-substituted piperidones have demonstrated that steric hindrance can completely suppress enolization at the more substituted α-carbon[1].

Enolate_Formation cluster_unsubstituted tert-Butyl 4-oxopiperidine-1-carboxylate cluster_substituted This compound Unsubstituted O || N-Boc_Ring_U N-Boc C3_U C5_U Base_U Base Enolate_Mix Mixture of C3 and C5 enolates Base_U->Enolate_Mix Deprotonation Substituted O || N-Boc_Ring_S N-Boc  /   Et C3_S C5_S Base_S Base Enolate_C5 Predominantly C5 enolate Base_S->Enolate_C5 Deprotonation

Figure 1: Regioselectivity of enolate formation.

Aldol Condensation: Impact of Steric Hindrance on Reactivity

The aldol condensation is a powerful tool for forming new carbon-carbon bonds. The reactivity of piperidones in this reaction is directly linked to the ease of enolate formation and the steric accessibility of the carbonyl group.

Due to the steric hindrance imparted by the 2-ethyl group, this compound is expected to exhibit lower reactivity in aldol condensations compared to its unsubstituted counterpart. This is due to two main factors:

  • Slower Enolate Formation: As discussed, the steric bulk around the C3 proton can hinder its abstraction by a base, potentially slowing down the rate of enolate formation.

  • Hindered Electrophile: The ethyl group can also sterically shield the carbonyl group from the nucleophilic attack of the enolate, further reducing the reaction rate.

While direct comparative kinetic data is scarce, a comparison of reported yields for similar reactions provides insight into the impact of 2-substitution.

CompoundAldehydeBaseSolventTime (h)Yield (%)Reference
tert-Butyl 4-oxopiperidine-1-carboxylateBenzaldehydeNaOHEthanol12~85%Hypothetical
tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylateBenzaldehydeNaOHEthanol24~60%Hypothetical
This compoundBenzaldehydeNaOHEthanol48~40%Hypothetical

Table 1: Hypothetical Comparison of Yields for the Aldol Condensation of N-Boc-4-piperidones. (Note: These are illustrative values based on general principles of steric hindrance and are not from a direct comparative study).

Aldol_Condensation_Workflow Start Start Piperidone Piperidone (Substituted or Unsubstituted) Start->Piperidone Aldehyde Aldehyde Start->Aldehyde Base Base (e.g., NaOH) Start->Base Solvent Solvent (e.g., Ethanol) Start->Solvent Reaction Reaction Mixture Piperidone->Reaction Aldehyde->Reaction Base->Reaction Solvent->Reaction Stirring Stir at Room Temperature Reaction->Stirring Workup Aqueous Workup & Purification Stirring->Workup Product Aldol Product Workup->Product

Figure 2: General workflow for aldol condensation.

Reductive Amination: A Less Sterically Sensitive Transformation

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds. This reaction typically proceeds via the formation of an iminium ion intermediate, which is then reduced.

Compared to reactions involving enolate formation, reductive amination is generally less sensitive to steric hindrance around the α-carbon. The initial attack of the amine on the carbonyl carbon is the primary steric-dependent step. While the 2-ethyl group in this compound will exert some steric influence, it is often not as prohibitive as in enolate-based reactions.

Nevertheless, a decrease in reaction rate and potentially lower yields can be anticipated when comparing the 2-ethyl substituted piperidone to the unsubstituted analogue.

CompoundAmineReducing AgentSolventTime (h)Yield (%)Reference
tert-Butyl 4-oxopiperidine-1-carboxylateBenzylamineNaBH(OAc)₃Dichloromethane1692%[2]
tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylateBenzylamineNaBH(OAc)₃Dichloromethane24~80%Hypothetical
This compoundBenzylamineNaBH(OAc)₃Dichloromethane36~70%Hypothetical

Table 2: Comparison of Yields for the Reductive Amination of N-Boc-4-piperidones. (Note: Data for 2-methyl and 2-ethyl derivatives are illustrative based on steric hindrance principles).

Reductive_Amination_Pathway Piperidone Piperidone Iminium Iminium Ion Intermediate Piperidone->Iminium + Amine - H₂O Amine Amine Product Amine Product Iminium->Product + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃)

References

Navigating the Structural Landscape of N-Boc-4-Oxopiperidine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of molecular scaffolds is paramount for rational drug design. The piperidine ring, a common motif in pharmaceuticals, exhibits conformational flexibility that is significantly influenced by its substituents. This guide provides a comparative analysis of the structural features of tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate and its analogues, supported by available experimental data from X-ray crystallography.

While a definitive X-ray crystal structure for this compound remains to be publicly deposited, a detailed examination of closely related structures provides critical insights into its likely conformation and the stereochemical impact of its substituents. This guide leverages the crystallographic data of tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate to draw comparisons with the target molecule and its parent scaffold, tert-Butyl 4-oxopiperidine-1-carboxylate.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate, which serves as our primary reference for experimental structural data.

Parametertert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate[1]
Molecular Formula C₁₆H₂₂Cl₂N₂O₂
Molecular Weight 345.25 g/mol
Crystal System Orthorhombic
Space Group Pbca
Unit Cell Dimensions a = 9.7825(6) Å, b = 10.6075(6) Å, c = 16.8215(10) Å
Volume 1745.53(18) ų
Z 4
Temperature 100 K
Radiation Mo Kα

Structural Analysis and Comparison

The piperidine ring in N-Boc protected 4-piperidone derivatives typically adopts a chair conformation to minimize steric strain. The large N-tert-butoxycarbonyl (Boc) group is conformationally demanding and generally prefers an equatorial position.

1. tert-Butyl 4-oxopiperidine-1-carboxylate (Unsubstituted Parent Compound): In the absence of other substituents, the piperidine ring of this parent compound is expected to exist in a chair conformation. The ketone at the C4 position introduces a planar sp² hybridized carbon, slightly flattening the ring in that region.

2. This compound (Target Compound): The introduction of an ethyl group at the C2 position is expected to have a significant influence on the conformational preference. To minimize steric interactions, the ethyl group would strongly favor an equatorial position on the piperidine ring. This would likely result in a chair conformation where the bulky N-Boc group and the C2-ethyl group are both in equatorial or pseudo-equatorial orientations.

3. tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate (Reference Crystal Structure): In the known crystal structure of this derivative, the piperidine ring indeed adopts a chair conformation.[1] Both the N-Boc group and the bulky 4-(3,4-dichloroanilino) substituent occupy equatorial positions, which represents the most stable arrangement.[1] This experimental observation reinforces the expectation that substituents on the piperidine ring will preferentially occupy positions that minimize steric hindrance.

Experimental Protocols

The following is a representative experimental protocol for the synthesis and crystallization of a substituted N-Boc-4-piperidone derivative, based on the synthesis of tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate.[1]

Synthesis of tert-Butyl 4-((3,4-dichlorophenyl)amino)piperidine-1-carboxylate:

A mixture of N-Boc-4-piperidone (5.0 g, 25.1 mmol), 3,4-dichloroaniline (4.07 g, 25.1 mmol), and a catalytic amount of p-toluenesulfonic acid in toluene (100 ml) is refluxed using a Dean-Stark apparatus for 4-5 hours. The reaction mixture is then cooled, and sodium triacetoxyborohydride (7.98 g, 37.6 mmol) is added portion-wise. The mixture is stirred overnight. The reaction is quenched with aqueous NaHCO₃ solution. The organic solvent is removed under reduced pressure, and the residue is dissolved in diethyl ether, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is recrystallized from methanol to yield white crystalline solid.[1]

Single-Crystal X-ray Diffraction:

Crystals suitable for X-ray diffraction are grown by slow evaporation from a methanol solution at room temperature.[1] A suitable crystal is mounted on a diffractometer. Data is collected at a low temperature (e.g., 100 K) using molybdenum radiation (Mo Kα, λ = 0.71073 Å). The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Synthesis Workflow

The general synthesis of substituted N-Boc-piperidine derivatives often involves a reductive amination reaction, as detailed in the protocol above. This workflow can be visualized as follows:

G General Synthesis of 4-Anilino-Piperidine-1-Carboxylate Derivatives cluster_reactants Reactants cluster_reaction Reaction cluster_product Product N-Boc-4-piperidone N-Boc-4-piperidone Reductive Amination Reductive Amination N-Boc-4-piperidone->Reductive Amination Substituted Aniline Substituted Aniline Substituted Aniline->Reductive Amination tert-Butyl 4-(substituted-anilino)piperidine-1-carboxylate tert-Butyl 4-(substituted-anilino)piperidine-1-carboxylate Reductive Amination->tert-Butyl 4-(substituted-anilino)piperidine-1-carboxylate

Caption: Synthetic workflow for 4-anilino-piperidine derivatives.

Logical Relationship of Conformational Analysis

The determination of the likely conformation of the target molecule is based on a logical progression from the parent scaffold to the substituted derivative, informed by the experimental data from a related crystal structure.

G Conformational Analysis Logic A Parent Scaffold (tert-Butyl 4-oxopiperidine-1-carboxylate) Expected Chair Conformation C Target Molecule (this compound) Predicted Chair Conformation with Equatorial Ethyl Group A->C Addition of C2-ethyl group B Reference Crystal Structure (tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate) Observed Chair Conformation with Equatorial Substituents B->C Informs prediction based on steric hindrance

Caption: Logic for predicting the target molecule's conformation.

References

Purity Analysis of Synthesized tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized intermediates like tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate is critical for the integrity of subsequent research and the quality of final active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the purity assessment of this compound. Detailed experimental protocols and comparative data are presented to facilitate informed method selection.

Comparison of Analytical Methods

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely accessible technique for analyzing the purity of N-Boc protected piperidine derivatives.[1] However, GC-MS and LC-MS offer distinct advantages, particularly in identifying and quantifying volatile impurities or for in-depth structural elucidation of unknown byproducts.[2][3] The selection of the most appropriate method depends on the specific analytical requirements, such as the nature of expected impurities and the desired sensitivity.[3]

ParameterHPLC-UVGC-MSLC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[3]Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection.[3]Combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.[2]
Analyte Compatibility Well-suited for non-volatile and thermally labile compounds like the target molecule.[4]Best for volatile and semi-volatile impurities or thermally stable compounds.[4] Derivatization may be needed for non-volatile compounds.[5]Broad applicability, including non-volatile and large molecules.[2]
Primary Use Case Routine purity assessment and quantification of the main component and non-volatile impurities.[1]Identification and quantification of volatile and semi-volatile impurities (e.g., residual solvents).[6]In-depth impurity profiling and structural elucidation of unknown compounds.[1]
Limit of Detection (LOD) Typically in the low nanogram (ng) range.[3]Can reach the picogram (pg) range for targeted analysis.[3]Offers high sensitivity, often in the pg to femtogram (fg) range.[7]
Quantitative Accuracy High, with excellent linearity and precision when properly validated.[6]High, particularly with the use of an internal standard.[3]Excellent for quantification, especially with tandem MS (LC-MS/MS).[7]
Impurity Identification Limited to retention time comparison with known standards. Diode-array detection (DAD) can suggest peak purity.[3]Excellent for identifying volatile unknowns through mass spectral libraries and fragmentation patterns.[3]Provides molecular weight and structural information, enabling confident identification of unknown impurities.[1]

Table 1: Comparison of Key Performance Characteristics of HPLC, GC-MS, and LC-MS.

Purity Analysis Data

The following table summarizes hypothetical, yet realistic, data from the purity analysis of a synthesized batch of this compound using the detailed HPLC-UV method described below.

Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identity
12.1515.80.35Starting Material (Unreacted)
23.588.20.18Unknown Impurity
35.24 4450.5 98.90 This compound
46.8927.00.60Di-ethylated byproduct
Total 4501.5 100.0

Table 2: HPLC Purity Profile of Synthesized this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This protocol describes a reversed-phase HPLC method for the purity determination of this compound.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-10 min: 20% to 80% B

    • 10-12 min: 80% B

    • 12-12.1 min: 80% to 20% B

    • 12.1-15 min: 20% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water.[1]

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This method is suitable for identifying and quantifying volatile or semi-volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: Polysiloxane-based capillary column (e.g., 30 m x 0.25 mm x 0.25 µm film thickness).[3]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 ratio).

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-550

  • Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

This protocol is designed for the structural elucidation of unknown impurities.

  • Instrumentation: HPLC or UPLC system coupled to a mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap for high-resolution mass data).

  • LC Conditions: Utilize the same column and mobile phase conditions as the HPLC-UV method.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Drying Gas (N2) Temperature: 325 °C

    • Drying Gas Flow: 8 L/min

    • Nebulizer Pressure: 35 psi

    • Mass Range: m/z 100-1000

  • Data Acquisition: Acquire both full scan data for impurity detection and tandem MS (MS/MS) data for fragmentation analysis to aid in structural identification.

Mandatory Visualizations

HPLC_Workflow HPLC Purity Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject Sample dissolve->inject setup Set Up HPLC Method (Gradient, Flow, Temp) setup->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Purity Report calculate->report

Caption: Workflow for HPLC Purity Analysis.

Method_Selection Analytical Method Selection Guide start Purity Analysis Goal? quant Routine Quantification & Purity Check start->quant Quantification volatile Volatile Impurity Screening? start->volatile Impurity Profiling unknown Identify Unknown Impurities? start->unknown Structural ID hplc Use HPLC-UV quant->hplc gcms Use GC-MS volatile->gcms lcms Use LC-MS unknown->lcms

Caption: Decision Tree for Analytical Method Selection.

References

Comparative Validation of Synthetic Routes to 1-Boc-2-ethyl-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals, this document provides an objective comparison of synthetic strategies for obtaining the valuable building block, 1-Boc-2-ethyl-4-piperidone. Two primary routes are evaluated: the classic Stork Enamine Alkylation and a multi-step approach involving a Double Aza-Michael Addition. This guide presents detailed experimental protocols, quantitative data for comparison, and workflow visualizations to aid in methodological selection.

Executive Summary

1-Boc-2-ethyl-4-piperidone is a key intermediate in the synthesis of various pharmaceutical agents. Its efficient preparation is crucial for drug discovery and development pipelines. This guide validates and compares two distinct synthetic pathways.

  • Route A: Stork Enamine Alkylation offers a direct, three-step approach starting from the commercially available 1-Boc-4-piperidone. It is characterized by its operational simplicity and moderate to high overall yields.

  • Route B: Double Aza-Michael Addition provides an alternative, albeit more complex, four-step synthesis. This pathway involves the initial construction of a 2-ethyl-4-piperidone core followed by N-protection. While potentially offering high yields in individual steps, it requires the synthesis and handling of an unstable intermediate.

The selection between these routes will depend on factors such as available starting materials, scalability requirements, and tolerance for procedural complexity. The Stork Enamine Alkylation is recommended for its straightforwardness and efficiency.

Comparative Data Presentation

The following table summarizes the key quantitative metrics for the two synthetic routes, providing a clear basis for comparison.

MetricRoute A: Stork Enamine AlkylationRoute B: Double Aza-Michael Addition
Starting Materials 1-Boc-4-piperidone, Pyrrolidine, IodoethaneAcetone, Formaldehyde, Benzylamine, H₂, (Boc)₂O
Number of Steps 3 (One-pot potential)4
Overall Estimated Yield 50-75%45-65%
Key Intermediates Enamine, Iminium Salt1,4-Pentadien-3-one, 1-Benzyl-2-ethyl-4-piperidone
Process Complexity Low to ModerateHigh
Scalability GoodModerate (due to unstable intermediate)
Key Advantages Direct, fewer steps, good overall yield.[1]Utilizes inexpensive starting materials.
Key Disadvantages Requires anhydrous conditions.Involves an unstable intermediate, more steps.

Experimental Protocols

Route A: Stork Enamine Alkylation

This synthesis proceeds in three main stages, which can often be performed sequentially in a single reaction vessel.

Step 1: Formation of the Pyrrolidine Enamine of 1-Boc-4-piperidone A solution of 1-Boc-4-piperidone (1.0 eq) and pyrrolidine (1.2 eq) in anhydrous toluene is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC until the starting ketone is consumed (typically 4-6 hours). The solvent is then removed under reduced pressure to yield the crude enamine, which is used directly in the next step.

Step 2: Alkylation with Iodoethane The crude enamine is dissolved in anhydrous dioxane. Iodoethane (1.1 eq) is added, and the mixture is heated at reflux overnight. During this time, the enamine acts as a nucleophile, attacking the ethyl halide to form an iminium salt intermediate.[2][3]

Step 3: Hydrolysis to 1-Boc-2-ethyl-4-piperidone After cooling the reaction mixture, water is added, and the solution is refluxed for an additional 1-2 hours to hydrolyze the iminium salt.[4] The mixture is then cooled to room temperature, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography to yield 1-Boc-2-ethyl-4-piperidone. Typical yields for Stork enamine alkylations are reported to be in the 50-90% range.[1]

Route B: Double Aza-Michael Addition Pathway

This route involves the initial synthesis of a substituted piperidone ring, followed by functional group manipulation.

Step 1: Synthesis of 1,4-Pentadien-3-one This unstable intermediate is prepared immediately before use via the condensation of acetone and formaldehyde under specific catalytic conditions. Due to its tendency to polymerize, it must be used directly in the next step without purification.

Step 2: Synthesis of 1-Benzyl-2-ethyl-4-piperidone 1,4-Pentadien-3-one is slowly added to a solution of benzylamine in a suitable solvent system (e.g., acetonitrile/water). The reaction proceeds via a double aza-Michael addition to form the piperidone ring. This cyclization can yield products in the range of 78-89%.[5] The product is isolated after an aqueous workup and purified.

Step 3: Debenzylation of 1-Benzyl-2-ethyl-4-piperidone The N-benzyl protecting group is removed via catalytic hydrogenolysis. The benzyl-piperidone derivative is dissolved in ethanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is then subjected to hydrogenation (e.g., using a Parr shaker apparatus) under hydrogen pressure (40 psi) for 1-3 hours.[6] After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated to yield 2-ethyl-4-piperidone.

Step 4: N-Boc Protection The resulting secondary amine, 2-ethyl-4-piperidone, is dissolved in a solvent like tetrahydrofuran (THF). Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and a base such as triethylamine (1.5 eq) are added. The reaction is stirred at room temperature until completion. An aqueous workup followed by extraction and purification yields the final product, 1-Boc-2-ethyl-4-piperidone. This protection step typically proceeds in high yield.[6]

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the described synthetic routes.

Route_A_Stork_Enamine_Alkylation cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis A 1-Boc-4-piperidone C Enamine Intermediate A->C Toluene, Reflux B Pyrrolidine B->C E Iminium Salt C->E Dioxane, Reflux D Iodoethane D->E G 1-Boc-2-ethyl-4-piperidone E->G Reflux F H2O F->G

Caption: Workflow for Route A: Stork Enamine Alkylation.

Route_B_Aza_Michael_Addition cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclization cluster_2 Step 3: Deprotection cluster_3 Step 4: Boc Protection A Acetone + Formaldehyde B 1,4-Pentadien-3-one (Unstable) A->B Condensation D 1-Benzyl-2-ethyl-4-piperidone B->D Double Aza-Michael C Benzylamine C->D F 2-Ethyl-4-piperidone D->F Hydrogenolysis E H2, Pd/C E->F H 1-Boc-2-ethyl-4-piperidone F->H Base, THF G (Boc)2O G->H

Caption: Workflow for Route B: Double Aza-Michael Addition.

References

Comparison of different protecting groups for 2-ethyl-4-oxopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a protecting group for the nitrogen atom of 2-ethyl-4-oxopiperidine is a critical consideration in the synthesis of numerous pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The choice of protecting group can significantly influence the overall synthetic route's efficiency, yield, and compatibility with subsequent chemical transformations. This guide provides an objective comparison of three commonly employed nitrogen protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (Bn), with a focus on their application to 2-ethyl-4-oxopiperidine. The information presented is supported by representative experimental data and detailed protocols to aid researchers in making informed decisions for their specific synthetic needs.

Data Presentation: A Quantitative Comparison

The following tables summarize typical quantitative data for the protection and deprotection of piperidine derivatives, providing a comparative overview of the Boc, Cbz, and Bn protecting groups. It is important to note that yields and reaction times can vary depending on the specific substrate and reaction conditions.

Table 1: Comparison of Protection Reactions

Protecting GroupReagentBaseSolventTemperature (°C)Typical Reaction Time (h)Typical Yield (%)
Boc Di-tert-butyl dicarbonate (Boc)₂ONaHCO₃ or Et₃NDichloromethane (DCM) or Tetrahydrofuran (THF)0 to 252 - 1690 - 98
Cbz Benzyl chloroformate (Cbz-Cl)NaHCO₃ or K₂CO₃Dioxane/H₂O or DCM0 to 252 - 1285 - 95
Bn Benzyl bromide (BnBr)K₂CO₃ or Et₃NAcetonitrile (ACN) or N,N-Dimethylformamide (DMF)25 to 8012 - 2480 - 90

Table 2: Comparison of Deprotection Reactions

Protecting GroupReagent(s)SolventTemperature (°C)Typical Reaction Time (h)Typical Yield (%)
Boc Trifluoroacetic acid (TFA) or HClDichloromethane (DCM) or Dioxane0 to 250.5 - 295 - 99
Cbz H₂, Pd/C (10%)Methanol (MeOH) or Ethanol (EtOH)252 - 1290 - 98
Bn H₂, Pd/C (10%) or Pd(OH)₂/CMethanol (MeOH) or Ethanol (EtOH)25 to 6012 - 4885 - 95

Experimental Protocols

The following are detailed experimental protocols for the protection and deprotection of 2-ethyl-4-oxopiperidine with Boc, Cbz, and Benzyl groups. These protocols are based on established methodologies for similar piperidine substrates.

tert-Butoxycarbonyl (Boc) Protection and Deprotection

a) Synthesis of tert-butyl 2-ethyl-4-oxopiperidine-1-carboxylate (N-Boc-2-ethyl-4-oxopiperidine)

  • To a solution of 2-ethyl-4-oxopiperidine hydrochloride (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and water is added sodium bicarbonate (2.5 eq).

  • The mixture is stirred vigorously at room temperature for 15 minutes.

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) dissolved in DCM is added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • The organic layer is separated, and the aqueous layer is extracted with DCM (3 x volumes).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the title compound.

b) Deprotection of N-Boc-2-ethyl-4-oxopiperidine

  • N-Boc-2-ethyl-4-oxopiperidine (1.0 eq) is dissolved in dichloromethane (DCM).

  • Trifluoroacetic acid (TFA) (10 eq) is added dropwise to the solution at 0 °C.

  • The reaction mixture is stirred at room temperature for 1-2 hours, monitoring the progress by TLC.

  • The solvent and excess TFA are removed under reduced pressure.

  • The residue is dissolved in a minimal amount of DCM and basified with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with DCM (3 x volumes).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give 2-ethyl-4-oxopiperidine.

Benzyloxycarbonyl (Cbz) Protection and Deprotection

a) Synthesis of Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate (N-Cbz-2-ethyl-4-oxopiperidine)

  • To a solution of 2-ethyl-4-oxopiperidine hydrochloride (1.0 eq) in a 2:1 mixture of dioxane and water is added sodium carbonate (2.5 eq).

  • The mixture is cooled to 0 °C, and benzyl chloroformate (Cbz-Cl) (1.1 eq) is added dropwise with vigorous stirring.

  • The reaction is allowed to warm to room temperature and stirred for 4-6 hours.

  • The reaction mixture is diluted with water and extracted with ethyl acetate (3 x volumes).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the desired product.

b) Deprotection of N-Cbz-2-ethyl-4-oxopiperidine

  • N-Cbz-2-ethyl-4-oxopiperidine (1.0 eq) is dissolved in methanol.

  • Palladium on carbon (10 wt. %, 0.1 eq) is added to the solution.

  • The reaction vessel is evacuated and backfilled with hydrogen gas (balloon or H₂ generator).

  • The mixture is stirred vigorously under a hydrogen atmosphere at room temperature for 4-8 hours.

  • Upon completion (monitored by TLC), the reaction mixture is filtered through a pad of Celite® to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to afford 2-ethyl-4-oxopiperidine.

Benzyl (Bn) Protection and Deprotection

a) Synthesis of 1-Benzyl-2-ethyl-4-oxopiperidine (N-Bn-2-ethyl-4-oxopiperidine)

  • To a solution of 2-ethyl-4-oxopiperidine hydrochloride (1.0 eq) in acetonitrile is added potassium carbonate (3.0 eq).

  • Benzyl bromide (1.2 eq) is added, and the reaction mixture is heated to reflux (approximately 80 °C) for 12-16 hours.

  • The reaction mixture is cooled to room temperature and the inorganic salts are removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to give the N-benzylated product.

b) Deprotection of N-Bn-2-ethyl-4-oxopiperidine

  • N-Bn-2-ethyl-4-oxopiperidine (1.0 eq) is dissolved in methanol.

  • Palladium hydroxide on carbon (20 wt. %, 0.1 eq) is added to the solution.

  • The reaction vessel is evacuated and backfilled with hydrogen gas.

  • The mixture is stirred under a hydrogen atmosphere at room temperature to 50 °C for 24-48 hours.

  • The progress of the reaction is monitored by TLC or LC-MS.

  • After completion, the catalyst is removed by filtration through Celite®.

  • The solvent is evaporated under reduced pressure to yield 2-ethyl-4-oxopiperidine.

Visualization of Structures and Workflows

The following diagrams, generated using the DOT language, illustrate the chemical structures of the protected compounds and the general experimental workflows.

Chemical Structures of N-Protected 2-Ethyl-4-oxopiperidine Derivatives cluster_Boc N-Boc Protected cluster_Cbz N-Cbz Protected cluster_Bn N-Benzyl Protected Boc Boc Cbz [Image of N-Cbz-2-ethyl-4-oxopiperidine structure] Bn [Image of N-Benzyl-2-ethyl-4-oxopiperidine structure]

Caption: Structures of 2-ethyl-4-oxopiperidine with Boc, Cbz, and Bn protecting groups.

G General Workflow for Protection and Deprotection A 2-Ethyl-4-oxopiperidine B Protection Reaction (e.g., (Boc)2O, Cbz-Cl, BnBr) A->B Add Protecting Group Reagent C N-Protected 2-Ethyl-4-oxopiperidine B->C D Further Synthetic Steps C->D E Deprotection Reaction (e.g., TFA, H2/Pd-C) D->E Remove Protecting Group F Final Product E->F

Caption: A generalized experimental workflow for N-protection and deprotection.

G Decision Pathway for Protecting Group Selection Start Start: Need to protect 2-ethyl-4-oxopiperidine Q1 Are downstream reactions sensitive to strong acid? Start->Q1 Q2 Are downstream reactions incompatible with hydrogenation? Q1->Q2 No Boc Use Boc Group Q1->Boc Yes Cbz Use Cbz Group Q2->Cbz No Bn Use Bn Group Q2->Bn No Consider_Other Consider alternative protecting groups Q2->Consider_Other Yes

Caption: Logical relationships to guide the selection of a suitable N-protecting group.

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Evaluation of Novel Compounds Derived from tert-Butyl 4-Oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor. This guide provides a comprehensive comparison of the biological evaluation of compounds derived from the versatile scaffold, tert-butyl 4-oxopiperidine-1-carboxylate, with a particular focus on their anticancer properties. Through a detailed examination of experimental data and methodologies, this document aims to illuminate the structure-activity relationships that govern the therapeutic potential of this promising class of molecules.

The piperidine ring is a fundamental structural motif in a vast number of pharmaceuticals and biologically active compounds.[1][2] Its derivatives have shown a wide array of pharmacological activities, including anticancer, antiviral, and neuroprotective effects.[3][4] The strategic modification of the piperidine core, such as the introduction of substituents and the formation of fused ring systems, has been a fruitful approach in the discovery of new drug candidates.[5][6] The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen has been shown to be crucial for the cytotoxic activity of some of these derivatives.[5]

This guide will focus on the biological evaluation of chalcone derivatives of tert-butyl 4-oxopiperidine-1-carboxylate, as these have been the subject of significant anticancer research. We will present a comparative analysis of their cytotoxic effects on various cancer cell lines and delve into the experimental protocols used to generate this data.

Comparative Anticancer Activity

The in vitro anticancer activity of novel chalcone derivatives of tert-butyl 4-oxopiperidine-1-carboxylate has been evaluated against a panel of human cancer cell lines. The following tables summarize the 50% growth inhibition (GI₅₀) values, providing a quantitative comparison of the cytotoxic potency of these compounds.

CompoundLoVo (Colon)COLO 205 (Colon)PC3 (Prostate)22RV1 (Prostate)
4a 0.84±0.061.8±0.117.1±1.122.9±1.5
4c 1.4±0.11.9±0.118.2±1.221.8±1.4
6a 1.2±0.12.1±0.1>50>50
6c 1.5±0.12.5±0.2>50>50
Cisplatin 2.9±0.24.5±0.33.2±0.24.1±0.3
Curcumin 3.5±0.25.1±0.415.8±1.119.7±1.3
Data is presented as GI₅₀ in µg/mL. Lower values indicate higher potency. Data sourced from a study on novel 4-Boc-piperidone chalcones.[5]
CompoundMolt-4 (Leukemia)
2d Significant Cytotoxicity
3d Significant Cytotoxicity
5-Fluorouracil Standard
Qualitative data indicating significant cytotoxicity from an MTT assay.[7]

Insights into Structure-Activity Relationship (SAR)

The data reveals that certain structural modifications significantly impact the anticancer activity of these piperidone derivatives. For instance, compounds 4a and 4c demonstrated potent activity against colorectal cancer cell lines, with GI₅₀ values lower than the established anticancer drug cisplatin and the natural compound curcumin.[5] Interestingly, the presence of the tert-butoxycarbonyl (Boc) group on the piperidine nitrogen has been identified as a key factor for their cytotoxicity.[5]

Furthermore, studies on related 2-alkyl-4-halopiperidines have shown that substitutions at the 2-position of the piperidine ring can lead to potent antiproliferative activity.[8] This suggests that the "2-ethyl" substitution in the core topic molecule, tert-butyl 2-ethyl-4-oxopiperidine-1-carboxylate, is a promising avenue for developing novel anticancer agents. The ethyl group could potentially enhance lipophilicity and influence the binding affinity of the molecule to its biological target.

The mechanism of action for some of these compounds has been linked to the induction of apoptosis and the inhibition of the NF-κB signaling pathway, a key regulator of cancer cell proliferation and survival.[5][9]

Experimental Protocols and Methodologies

To ensure the reproducibility and validation of the presented data, this section details the methodologies for the key experiments used in the biological evaluation of these compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.[10]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).[10]

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.[10]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the purple formazan crystals formed by viable cells.[10]

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm.[11]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI₅₀ (or IC₅₀) value is determined.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay is used to detect and quantify apoptosis (programmed cell death) induced by the test compounds.[7][12]

Principle: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) and used to detect these apoptotic cells. Propidium iodide (PI), a fluorescent nucleic acid stain, is used as a viability dye to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).[7][12]

Protocol:

  • Cell Treatment: Cells are treated with the test compounds for a specified duration.

  • Cell Harvesting: Both adherent and suspension cells are collected and washed with cold PBS.

  • Staining: The cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and PI for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer, which measures the fluorescence intensity of thousands of individual cells.

  • Data Interpretation: The data is typically presented as a dot plot, showing the distribution of live, early apoptotic, and late apoptotic/necrotic cells.

Western Blot Analysis

Western blotting is a technique used to detect specific proteins in a sample and can be used to investigate the molecular mechanisms of action of the test compounds, such as their effect on the expression of proteins involved in apoptosis or cell cycle regulation.[13][14]

Protocol:

  • Protein Extraction: Cells are treated with the test compounds, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13]

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Visualizing the Pathways and Workflows

To further aid in the understanding of the experimental processes and the potential mechanisms of action of these compounds, the following diagrams have been generated using Graphviz.

Experimental_Workflow_for_Anticancer_Drug_Screening cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis Start tert-Butyl 4-oxopiperidine-1-carboxylate Synthesis Chemical Synthesis (e.g., Chalcone formation) Start->Synthesis Derivatives Novel Piperidone Derivatives Synthesis->Derivatives CellLines Cancer Cell Lines (e.g., LoVo, PC3) Derivatives->CellLines Treatment MTT MTT Assay (Cytotoxicity) CellLines->MTT Apoptosis Flow Cytometry (Annexin V/PI) CellLines->Apoptosis WesternBlot Western Blot (Protein Expression) CellLines->WesternBlot GI50 GI50 Determination MTT->GI50 ApoptosisQuant Apoptosis Quantification Apoptosis->ApoptosisQuant ProteinLevels Protein Level Changes WesternBlot->ProteinLevels SAR Structure-Activity Relationship Analysis GI50->SAR ApoptosisQuant->SAR ProteinLevels->SAR Apoptosis_Signaling_Pathway Compound Piperidone Derivative Cell Cancer Cell Compound->Cell NFkB_pathway NF-κB Pathway Cell->NFkB_pathway Apoptosis_pathway Apoptotic Pathway (e.g., Caspase Activation) Cell->Apoptosis_pathway Proliferation Cell Proliferation & Survival NFkB_pathway->Proliferation Apoptosis Apoptosis Apoptosis_pathway->Apoptosis

References

A Comparative Guide to the Isomeric Separation of tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The effective separation of stereoisomers is a critical challenge in the development of chiral pharmaceuticals. For derivatives of tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate, a scaffold of interest in medicinal chemistry, achieving high enantiomeric or diastereomeric purity is paramount for ensuring therapeutic efficacy and safety. This guide provides a comparative overview of potential methods for the isomeric separation of these derivatives, drawing upon established chromatographic techniques for analogous piperidine compounds. The experimental data and protocols presented herein serve as a foundational resource for researchers and drug development professionals to devise and optimize separation strategies for this specific class of molecules.

Comparison of Chiral Separation Techniques

High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a predominant technique for the analytical and preparative separation of enantiomers.[1][2][3] The selection of the appropriate CSP and mobile phase is crucial for achieving optimal resolution. Below is a comparison of common chiral stationary phases and their typical performance in separating piperidine-like enantiomers, based on available literature for structurally related compounds.

Table 1: Performance Comparison of Chiral Stationary Phases for Piperidine Derivative Separation

Chiral Stationary Phase (CSP)Typical Mobile PhaseKey Performance CharacteristicsApplicable Piperidine Analogs
Polysaccharide-based (e.g., Chiralpak® IA, Chiralcel® OD-H) n-Hexane/Ethanol, n-Hexane/IsopropanolBroad applicability, high resolution, good for analytical and preparative scale. Resolution of over 10 has been achieved for some piperidine derivatives.[4][5](R/S)-N-tert-butoxy carbonyl-piperidine-3-carboxylic acid hydrazide[4][5]
Macrocyclic Glycopeptide (e.g., Astec® CHIROBIOTIC™) Polar Organic, Reversed-phase, Normal PhaseVersatile, can operate in multiple elution modes, effective for separating compounds with amine and acid functionalities.General chiral azole compounds, some with piperidine-like rigidity.[6]
Pirkle-type (e.g., Whelk-O® 1) n-Hexane/Isopropanol/DichloromethaneGood for compounds with π-acidic or π-basic groups, offers unique selectivity.General chiral amines and amides.
Crown Ether-based (e.g., CROWNPAK® CR(+)) Aqueous acidic mobile phases (e.g., HClO₄)Specifically designed for the separation of primary amines.Amino acids and primary amine-containing compounds.

Note: The performance data is based on separations of structurally similar piperidine derivatives and may require optimization for this compound isomers.

Experimental Protocols

Detailed methodologies are essential for reproducing and adapting separation techniques. The following protocols are generalized from successful separations of related chiral piperidine compounds.

Protocol 1: Chiral HPLC Separation using a Polysaccharide-based CSP

This protocol is adapted from the enantiomeric separation of a piperidine carboxylic acid hydrazide derivative.[4][5]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: Chiralpak® IA column (or equivalent polysaccharide-based CSP).

  • Mobile Phase: A mixture of n-hexane and ethanol (e.g., 70:30 v/v). The ratio may need to be optimized.[4][5]

  • Flow Rate: 1.0 mL/min.[4][5]

  • Column Temperature: 30°C.[4][5]

  • Detection: UV detection at a wavelength of 225 nm.[4][5]

  • Sample Preparation: Dissolve the racemic mixture of the this compound derivative in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Injection Volume: 10 µL.

  • Data Analysis: Determine the retention times of the two enantiomers and calculate the resolution factor (Rs). A resolution of >1.5 is generally considered a baseline separation.

Protocol 2: Classical Resolution via Diastereomeric Salt Formation

This method involves the formation of diastereomeric salts using a chiral resolving agent, followed by separation based on differences in solubility.[7]

  • Resolving Agent Selection: Choose a suitable chiral acid or base as a resolving agent. For amine-containing compounds, chiral acids like di-benzoyl-L-tartaric acid or (S)-mandelic acid are often used.[7]

  • Salt Formation:

    • Dissolve the racemic mixture of the piperidine derivative in a suitable solvent (e.g., ethyl acetate, ethanol).[7]

    • Add an equimolar amount of the resolving agent to the solution.

    • Heat the mixture to ensure complete dissolution.[7]

  • Crystallization:

    • Allow the solution to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts. Seeding with a small crystal may be necessary.[7]

    • Collect the precipitated salt by filtration and wash with a small amount of cold solvent.

  • Liberation of the Enantiomer:

    • Dissolve the isolated diastereomeric salt in a suitable solvent.

    • Neutralize the salt by adding a base (e.g., sodium carbonate solution) to liberate the free base of the desired enantiomer.[7]

    • Extract the enantiomer with an organic solvent (e.g., methyl tert-butyl ether).[7]

  • Purity Analysis: Determine the enantiomeric purity of the isolated product using a suitable analytical method, such as chiral HPLC (as described in Protocol 1). Optical purity of greater than 98% has been achieved for similar compounds using this method.[7]

Visualizing the Workflow

Understanding the experimental workflow is crucial for planning and execution. The following diagrams illustrate the logical steps for the described separation protocols.

Chiral_HPLC_Workflow A Sample Preparation (Dissolve in Mobile Phase) B HPLC System Setup (Column, Mobile Phase, Flow Rate) A->B Load Sample C Injection of Racemic Mixture B->C Equilibrate System D Chromatographic Separation (Differential Partitioning on CSP) C->D E Detection (UV Detector) D->E F Data Analysis (Resolution, Purity) E->F

Caption: Workflow for Chiral HPLC Separation.

Classical_Resolution_Workflow A Racemic Mixture + Resolving Agent (in Solvent) B Diastereomeric Salt Formation A->B C Fractional Crystallization (Isolate one Diastereomer) B->C D Liberation of Free Base (Neutralization) C->D E Extraction of Enantiomer D->E F Purity Analysis (Chiral HPLC) E->F

Caption: Workflow for Classical Resolution.

Conclusion

The isomeric separation of this compound derivatives, while not explicitly detailed in the current literature, can be systematically approached using established methods for chiral piperidine compounds. Chiral HPLC, particularly with polysaccharide-based stationary phases, offers a powerful and versatile platform for both analytical and preparative scale separations. For larger scale resolutions, classical diastereomeric salt formation remains a viable and cost-effective strategy. The choice of method will ultimately depend on the specific properties of the derivative, the required scale of separation, and the available resources. The protocols and comparative data provided in this guide offer a solid starting point for the development of robust and efficient isomeric separation processes for this important class of molecules.

References

A Comparative Guide to tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate and tert-butyl 4-oxopiperidine-1-carboxylate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Key Piperidine Building Blocks

In the landscape of pharmaceutical and medicinal chemistry, piperidine scaffolds are indispensable building blocks for the synthesis of a vast array of therapeutic agents. The strategic functionalization of the piperidine ring allows for the fine-tuning of pharmacological properties. This guide provides a comprehensive comparison of two closely related yet distinct piperidine derivatives: tert-butyl 2-ethyl-4-oxopiperidine-1-carboxylate and its parent compound, tert-butyl 4-oxopiperidine-1-carboxylate (also known as N-Boc-4-piperidone). This comparison focuses on their synthetic accessibility and performance in key chemical transformations, supported by experimental data and detailed protocols.

Introduction to the Piperidones

tert-Butyl 4-oxopiperidine-1-carboxylate is a widely utilized commercially available building block in organic synthesis.[1][2] Its symmetrical structure and the presence of a Boc-protected nitrogen and a reactive ketone functionality make it a versatile precursor for a variety of transformations.[3] It is a key intermediate in the synthesis of numerous complex molecules, including fentanyl and its analogues.

This compound, a 2-substituted derivative, introduces an additional stereocenter and steric bulk adjacent to the nitrogen atom. This seemingly minor modification can significantly influence the reactivity, stereochemical outcome, and overall synthetic strategy in the construction of target molecules.

Physicochemical Properties

A fundamental comparison of the two compounds begins with their basic physicochemical properties.

PropertyThis compoundtert-Butyl 4-oxopiperidine-1-carboxylate
CAS Number 324769-07-5[4]79099-07-3[5]
Molecular Formula C₁₂H₂₁NO₃[4]C₁₀H₁₇NO₃[5]
Molecular Weight 227.30 g/mol [4]199.25 g/mol [5]
Appearance Not specified in readily available literatureLight yellow to white powder
XLogP3-AA 1.5[4]0.6

Synthesis of the Piperidone Scaffolds

The accessibility of these building blocks is a critical factor for their application in drug development.

tert-Butyl 4-oxopiperidine-1-carboxylate is readily prepared through various established methods. One common industrial synthesis involves the Dieckmann condensation of a diester, followed by hydrolysis and decarboxylation, and subsequent N-Boc protection.

This compound is not as commercially prevalent, and its synthesis is more complex, often requiring multi-step sequences that establish the 2,4-disubstitution pattern with appropriate stereocontrol. Methods such as intramolecular cyclization of acyclic precursors or the alkylation of pre-existing piperidone rings are employed. The synthesis of 2,4-disubstituted piperidines can be achieved with high diastereoselectivity through radical cyclization methods.[6]

Comparative Performance in Synthesis: Reductive Amination

Reductive amination is a cornerstone reaction for the conversion of ketones to amines and is a frequent transformation for these piperidone scaffolds. The presence of the 2-ethyl group in this compound is expected to influence the outcome of this reaction due to steric hindrance.

Experimental Protocol: General Reductive Amination

A solution of the piperidone (1.0 eq.) and a primary amine (1.1 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is stirred at room temperature. A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), is added portion-wise. The reaction is monitored by TLC or LC-MS until completion. The reaction is then quenched, and the product is isolated and purified.

Data Presentation: Hypothetical Comparative Yields
Amine SubstrateHypothetical Yield with tert-butyl 4-oxopiperidine-1-carboxylateHypothetical Yield with this compound
Benzylamine~85-95%~70-85%
Aniline~80-90%~65-80%
tert-Butylamine~50-70%~30-50%

It is important to note that these are estimated yields and actual results may vary depending on the specific reaction conditions and the nature of the amine. For sterically hindered ketones, alternative and more potent reducing systems or catalysts might be necessary to achieve high conversions.[8][9]

Logical Workflow for Synthetic Application

The choice between these two building blocks depends on the desired final structure and the synthetic strategy.

G cluster_0 Decision Point cluster_1 Unsubstituted Scaffold cluster_2 2-Ethyl Substituted Scaffold Target Target Molecule Design Unsubstituted tert-Butyl 4-oxopiperidine-1-carboxylate Target->Unsubstituted No C2-substitution required Substituted This compound Target->Substituted C2-ethyl group desired Unsub_React Symmetric reactions (e.g., reductive amination, Wittig olefination) Unsubstituted->Unsub_React High yields, fewer stereoisomers Unsub_Product 4-Substituted Piperidine Unsub_React->Unsub_Product Sub_React Stereoselective reactions Substituted->Sub_React Potential for diastereomeric control, steric influence Sub_Product 2,4-Disubstituted Piperidine Sub_React->Sub_Product

Caption: Synthetic choice between the two piperidones.

Impact of the 2-Ethyl Group on Reactivity and Stereochemistry

The ethyl group at the C2 position introduces several key considerations for synthetic chemists:

  • Steric Hindrance: The ethyl group can sterically hinder the approach of nucleophiles to the C4-ketone. This can lead to slower reaction rates and may necessitate more forcing reaction conditions or the use of less bulky reagents.

  • Stereocontrol: The presence of a stereocenter at C2 can influence the stereochemical outcome of reactions at C4. For instance, in the reduction of the ketone to a hydroxyl group, the 2-ethyl group can direct the approach of the reducing agent, leading to a preference for one diastereomer of the resulting 4-hydroxypiperidine. The synthesis of 2,4-disubstituted piperidines often focuses on achieving high diastereoselectivity.[6][10]

  • Conformational Effects: The ethyl group can influence the conformational equilibrium of the piperidine ring, which in turn can affect the reactivity and selectivity of subsequent transformations.

Experimental Protocols

Synthesis of tert-butyl 4-oxopiperidine-1-carboxylate (Illustrative)

A common laboratory-scale synthesis involves the oxidation of the corresponding alcohol, tert-butyl 4-hydroxy-1-piperidinecarboxylate.

Materials:

  • tert-Butyl 4-hydroxy-1-piperidinecarboxylate

  • Dess-Martin periodinane (or other suitable oxidizing agent)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium thiosulfate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve tert-butyl 4-hydroxy-1-piperidinecarboxylate (1.0 eq.) in DCM.

  • Add Dess-Martin periodinane (1.2 eq.) portion-wise at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford tert-butyl 4-oxopiperidine-1-carboxylate.

Reductive Amination of tert-butyl 4-oxopiperidine-1-carboxylate with Aniline

Materials:

  • tert-Butyl 4-oxopiperidine-1-carboxylate

  • Aniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq.) in DCE, add aniline (1.05 eq.) and a catalytic amount of acetic acid.

  • Stir the mixture for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Conclusion

tert-Butyl 4-oxopiperidine-1-carboxylate remains a workhorse in medicinal chemistry due to its ready availability and predictable reactivity in a wide range of synthetic transformations. It is the ideal choice when a simple 4-substituted piperidine is the target.

In contrast, this compound offers a gateway to more complex, stereochemically rich piperidine derivatives. The introduction of the 2-ethyl group provides an opportunity for diastereoselective synthesis but also presents challenges related to steric hindrance and requires more specialized synthetic routes for its own preparation. The choice between these two valuable building blocks will ultimately be dictated by the specific structural requirements of the final target molecule and the desired synthetic efficiency. Researchers should carefully consider the trade-offs between the straightforward utility of the unsubstituted piperidone and the potential for increased molecular complexity and stereochemical control offered by its 2-ethyl substituted counterpart.

References

A Comparative Guide to the Reaction Products of tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected reaction products of tert-butyl 2-ethyl-4-oxopiperidine-1-carboxylate, a key building block in synthetic and medicinal chemistry. The reactivity of this compound is compared with its unsubstituted analog, tert-butyl 4-oxopiperidine-1-carboxylate, with supporting experimental data from analogous systems. This document aims to assist researchers in predicting reaction outcomes and designing synthetic routes.

Comparison of Starting Materials

The introduction of an ethyl group at the 2-position of the piperidine ring influences the steric and electronic environment of the ketone and the adjacent protons, which can affect the regioselectivity and stereoselectivity of subsequent reactions.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural Feature
This compoundC₁₂H₂₁NO₃227.30[1][2]Ethyl group at the 2-position
tert-Butyl 4-oxopiperidine-1-carboxylateC₁₀H₁₇NO₃199.25[3][4]Unsubstituted at the 2-position

Reaction Pathways and Product Analysis

The 4-oxo group of this compound is the primary site of reactivity, allowing for a variety of transformations including reduction, reductive amination, and enolate alkylation.

Reaction_Pathways start This compound reduction Reduction (e.g., NaBH4) start->reduction reductive_amination Reductive Amination (e.g., R-NH2, NaBH(OAc)3) start->reductive_amination enolate_alkylation Enolate Alkylation (e.g., LDA, R'-X) start->enolate_alkylation product_alcohol tert-Butyl 2-ethyl-4-hydroxypiperidine-1-carboxylate reduction->product_alcohol product_amine tert-Butyl 2-ethyl-4-(alkylamino)piperidine-1-carboxylate reductive_amination->product_amine product_alkylated tert-Butyl 2-ethyl-5-(alkyl)-4-oxopiperidine-1-carboxylate enolate_alkylation->product_alkylated

Caption: Reaction pathways of this compound.

Reduction of the Ketone

The reduction of the 4-keto group to a hydroxyl group is a fundamental transformation. The stereochemical outcome of this reaction can be influenced by the choice of reducing agent and the steric hindrance posed by the 2-ethyl group.

Experimental Protocol: Reduction of N-Boc-4-piperidones

To a solution of the N-Boc-4-piperidone (1.0 eq) in a suitable solvent such as methanol or ethanol at 0 °C is added a reducing agent, for instance, sodium borohydride (NaBH₄, 1.5 eq), in portions. The reaction mixture is stirred at room temperature for 1-2 hours until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched by the addition of water, and the solvent is removed under reduced pressure. The aqueous residue is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the corresponding alcohol.

Product Comparison:
Product NameStarting MaterialExpected ¹H NMR Distinguishing Signals (CDCl₃, δ ppm)Expected ¹³C NMR Distinguishing Signals (CDCl₃, δ ppm)
tert-Butyl 2-ethyl-4-hydroxypiperidine-1-carboxylateThis compoundSignal for CH-OH proton (approx. 3.5-4.0 ppm)Signal for CH-OH carbon (approx. 65-70 ppm)
tert-Butyl 4-hydroxypiperidine-1-carboxylatetert-Butyl 4-oxopiperidine-1-carboxylateMultiplet for CH-OH proton at ~3.8 ppmSignal for CH-OH carbon at ~67 ppm

Reductive Amination

Reductive amination is a versatile method for introducing a wide range of amino substituents at the 4-position. The reaction proceeds via the in-situ formation of an iminium intermediate, which is then reduced.

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up ketone Dissolve Ketone, Amine, and Acetic Acid in Dichloromethane cool Cool to 0 °C ketone->cool add_reductant Add Sodium Triacetoxyborohydride cool->add_reductant stir Stir at Room Temperature for 16-24 hours add_reductant->stir quench Quench with aq. NaOH stir->quench extract Extract with Dichloromethane quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify

Caption: Experimental workflow for reductive amination.

Experimental Protocol: Reductive Amination of N-Boc-4-piperidones[5][6]

A solution of the N-Boc-4-piperidone (1.0 eq), an amine (1.1 eq), and acetic acid (1.0 eq) in dichloromethane is cooled in an ice bath. Sodium triacetoxyborohydride (1.5 eq) is added portion-wise, and the mixture is stirred at room temperature for 16-24 hours. The reaction is then quenched with an aqueous solution of 2M NaOH and stirred for 1 hour. The layers are separated, and the aqueous phase is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Product Comparison:
Product NameStarting MaterialExpected ¹H NMR Distinguishing Signals (CDCl₃, δ ppm)Expected ¹³C NMR Distinguishing Signals (CDCl₃, δ ppm)
tert-Butyl 4-(phenylamino)-2-ethylpiperidine-1-carboxylateThis compoundAromatic protons, N-H proton (if present), multiplet for CH-N protonAromatic carbons, signal for CH-N carbon (approx. 45-55 ppm)
tert-Butyl 4-(phenylamino)piperidine-1-carboxylatetert-Butyl 4-oxopiperidine-1-carboxylateAromatic protons (6.6-7.2 ppm), N-H proton (~3.8 ppm), multiplet for CH-N proton (~3.5 ppm)Aromatic carbons (113-147 ppm), signal for CH-N carbon (~50 ppm)[5]

Alkylation of the Enolate

Alkylation of the enolate of this compound allows for the introduction of an alkyl group at the α-carbon. The presence of the 2-ethyl group is expected to direct alkylation to the C-5 position to avoid steric hindrance.

Enolate Formation and Regioselectivity

Enolate_Formation cluster_main Enolate Formation and Alkylation cluster_kinetic Kinetic Control (LDA, -78 °C) cluster_thermodynamic Thermodynamic Control (NaH, rt) start This compound k_enolate Kinetic Enolate (less substituted, C-5) start->k_enolate Deprotonation t_enolate Thermodynamic Enolate (more substituted, C-3) start->t_enolate Deprotonation k_product 5-Alkyl Product k_enolate->k_product R-X t_product 3-Alkyl Product t_enolate->t_product R-X

Caption: Regioselectivity in enolate alkylation.

Experimental Protocol: Alkylation of N-Boc-4-piperidones[7][8]

To a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA, 1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C is added a solution of the N-Boc-4-piperidone (1.0 eq) in THF dropwise. The mixture is stirred at this temperature for 1 hour to ensure complete enolate formation. An alkyl halide (1.2 eq) is then added, and the reaction is allowed to warm to room temperature and stirred for several hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Product Comparison:
Product NameStarting MaterialExpected ¹H NMR Distinguishing Signals (CDCl₃, δ ppm)Expected ¹³C NMR Distinguishing Signals (CDCl₃, δ ppm)
tert-Butyl 2-ethyl-5-methyl-4-oxopiperidine-1-carboxylateThis compoundNew signals for the introduced methyl group (e.g., a doublet)New signal for the introduced methyl carbon
tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylatetert-Butyl 4-oxopiperidine-1-carboxylateNew signals for the introduced methyl groupNew signal for the introduced methyl carbon

Conclusion

The presence of the 2-ethyl substituent in this compound offers opportunities for stereoselective and regioselective synthesis compared to its unsubstituted counterpart. While the general reactivity of the 4-oxo group is maintained, researchers should consider the steric influence of the ethyl group when planning synthetic transformations, particularly in enolate alkylation reactions where it is expected to direct substitution to the less hindered C-5 position. The experimental protocols and comparative data presented in this guide, derived from closely related systems, provide a solid foundation for the development of novel piperidine-based compounds.

References

Safety Operating Guide

Safe Disposal of tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate, ensuring compliance with safety standards and protection of personnel and the environment.

Hazard Identification and Safety Precautions

This compound is classified with the following hazards:

  • Skin irritation (H315)[1][2]

  • Serious eye irritation (H319)[1][2]

  • May cause respiratory irritation (H335)[1][2]

Before handling, it is imperative to consult the Safety Data Sheet (SDS) for comprehensive safety information.

Personal Protective Equipment (PPE): When handling this compound, personnel must wear appropriate protective gear to prevent exposure.[3][4] This includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A lab coat or other protective clothing

  • In case of dust or aerosols, a dust respirator is recommended.[3]

Work should always be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[3][4]

Chemical Properties Relevant to Disposal

PropertyValue
Molecular FormulaC12H21NO3
Molecular Weight227.30 g/mol [1][2]
AppearanceSolid (typical)
Incompatible MaterialsStrong oxidizing agents, strong acids, and strong bases.[5][6]

Note: This table summarizes key data for safe handling and disposal. No occupational exposure limits have been established by OSHA, NIOSH, or ACGIH for this specific compound.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Adherence to local, state, and federal regulations is mandatory.

Step 1: Waste Identification and Segregation

  • Identify all waste containing this compound. This includes pure compound, contaminated labware (e.g., filter paper, weighing boats), and any absorbent material used for spills.

  • Segregate this waste from non-hazardous and other types of chemical waste to prevent incompatible reactions.

Step 2: Waste Collection and Storage

  • Collect the waste in a designated, properly labeled, and sealable container.[3] The container should be made of a material compatible with the chemical.

  • The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound."

  • Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[5]

Step 3: Accidental Spill Cleanup In the event of a spill, follow these procedures:

  • Evacuate and alert personnel in the immediate area.[3]

  • Ensure proper ventilation.

  • Wearing appropriate PPE, contain the spill.

  • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[3] Use dry clean-up procedures.[3]

  • For liquid spills or solutions, absorb the material with an inert substance such as sand, silica gel, or a universal binder.[4][5]

  • Place all contaminated materials into a labeled, sealable container for hazardous waste disposal.[3][4]

  • Thoroughly decontaminate the spill area with a suitable solvent, followed by washing with soap and water. Prevent runoff from entering drains.[3]

Step 4: Final Disposal

  • Arrange for the disposal of the hazardous waste through an authorized hazardous or special waste collection point or a licensed environmental waste management company.[3]

  • Do not dispose of this chemical down the drain or in regular trash.[4][5] This is to prevent contamination of waterways and soil.[4]

  • Complete all necessary waste disposal paperwork as required by your institution and local regulations.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and running water. If irritation persists, seek medical attention.[3][5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[5][7]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[5][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation & Assessment cluster_1 Containment & Labeling cluster_2 Storage & Disposal A Generate Waste: This compound B Is the waste contaminated? A->B C Pure/Unused Chemical B->C No D Contaminated Materials (e.g., labware, spill cleanup) B->D Yes E Place in a designated, sealed hazardous waste container. C->E D->E F Label container clearly: 'Hazardous Waste' 'this compound' E->F G Store in a cool, dry, well-ventilated area. F->G H Is the container full? G->H H->G No I Arrange for pickup by authorized waste management. H->I Yes J Complete disposal documentation. I->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Protocols for Handling tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Chemical Identifier: this compound CAS Number: Not available for this specific derivative, but it is a substituted piperidine. GHS Hazard Classification:

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure and ensure personal safety. The following table summarizes the required protective gear.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles with side shields or a face shield.Protects against splashes and eye irritation.[2][3]
Skin Protection Chemically resistant gloves (e.g., nitrile or butyl rubber). A lab coat or chemical-resistant apron should be worn.Prevents skin contact and irritation.[4][5]
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA-approved respirator is necessary.Minimizes the risk of respiratory tract irritation from vapors or aerosols.[3][5]

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.

Handling:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[5] Eyewash stations and safety showers must be readily accessible.[5]

  • Personal Hygiene: Avoid all personal contact, including inhalation.[6] Do not eat, drink, or smoke in areas where this chemical is handled.[7] Wash hands thoroughly with soap and water after handling.[3]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[2][7] Use non-sparking tools and explosion-proof equipment where necessary.[5]

Storage:

  • Container: Store in a tightly closed, properly labeled container.[4][7]

  • Location: Keep the container in a cool, dry, and well-ventilated place.[4][7]

  • Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[8][9]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

Waste Type Disposal Procedure Key Considerations
Chemical Waste Dispose of through a licensed professional waste disposal service.[7] Chemical incineration with an afterburner and scrubber may be a suitable method.[7]Do not allow the chemical to enter drains or the environment.[7]
Contaminated Containers Decontaminate empty containers before disposal.[7] Handle contaminated packages in the same way as the substance itself.[2]Observe all label safeguards until containers are cleaned or destroyed.
Spills In case of a spill, contain the spillage and collect it with an inert absorbent material (e.g., sand, vermiculite).[5][10]Ensure adequate ventilation and wear appropriate PPE during cleanup.

Experimental Workflow for Safe Handling

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare Work Area (Fume Hood) B->C D Weigh/Measure Chemical C->D E Perform Experiment D->E F Close and Store Container E->F G Decontaminate Work Area F->G H Dispose of Waste Properly G->H I Doff and Clean PPE H->I

Caption: Standard workflow for safely handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.